molecular formula C24H42N2O3 B8822036 Oseltamivir Impurity 50 CAS No. 651324-06-0

Oseltamivir Impurity 50

Cat. No.: B8822036
CAS No.: 651324-06-0
M. Wt: 406.6 g/mol
InChI Key: NTHKNTJHXNPWDJ-BHDDXSALSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Oseltamivir Impurity 50 is a useful research compound. Its molecular formula is C24H42N2O3 and its molecular weight is 406.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality Oseltamivir Impurity 50 suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Oseltamivir Impurity 50 including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

651324-06-0

Molecular Formula

C24H42N2O3

Molecular Weight

406.6 g/mol

IUPAC Name

ethyl (3R,4R,5S)-5-[bis(prop-2-enyl)amino]-4-(tert-butylamino)-3-pentan-3-yloxycyclohexene-1-carboxylate

InChI

InChI=1S/C24H42N2O3/c1-9-14-26(15-10-2)20-16-18(23(27)28-13-5)17-21(29-19(11-3)12-4)22(20)25-24(6,7)8/h9-10,17,19-22,25H,1-2,11-16H2,3-8H3/t20-,21+,22+/m0/s1

InChI Key

NTHKNTJHXNPWDJ-BHDDXSALSA-N

Isomeric SMILES

CCC(CC)O[C@@H]1C=C(C[C@@H]([C@H]1NC(C)(C)C)N(CC=C)CC=C)C(=O)OCC

Canonical SMILES

CCC(CC)OC1C=C(CC(C1NC(C)(C)C)N(CC=C)CC=C)C(=O)OCC

Origin of Product

United States

Foundational & Exploratory

An In-depth Technical Guide to the Physicochemical Properties of Oseltamivir Impurity 50

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of Oseltamivir Impurity 50, a substance of interest in the quality control and safety assessment of the antiviral medication Oseltamivir. As a senior application scientist, the following sections synthesize available data with established analytical principles to offer a practical framework for understanding and characterizing this specific impurity.

Introduction: The Critical Role of Impurity Profiling in Oseltamivir Development

Oseltamivir, marketed as Tamiflu®, is a cornerstone in the treatment and prevention of influenza A and B virus infections. It functions as a prodrug, which is metabolized in the body to its active form, oseltamivir carboxylate. The efficacy and safety of any pharmaceutical agent are contingent upon its purity. The presence of impurities, which can originate from the manufacturing process, degradation of the drug substance over time, or interaction with excipients, is a critical concern for regulatory bodies and drug developers.[1] Thorough identification, quantification, and toxicological assessment of these impurities are mandated by international guidelines to ensure patient safety.[2] This guide focuses on a specific, identified impurity, Oseltamivir Impurity 50, providing a detailed exploration of its known properties and the methodologies required for its comprehensive characterization.

Identification and Physicochemical Properties of Oseltamivir Impurity 50

Table 1: Chemical and Computed Physical Properties of Oseltamivir Impurity 50

PropertyValueSource
Chemical Name (3R,4R,5S)-ethyl 4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate[3]
CAS Number 651324-06-0[3]
Molecular Formula C24H42N2O3[3]
Molecular Weight 406.6 g/mol [3]
XLogP3 (Computed) 4.6[3]
Hydrogen Bond Donor Count (Computed) 1[3]
Hydrogen Bond Acceptor Count (Computed) 5[3]
Rotatable Bond Count (Computed) 11[3]

Note: The lack of extensive experimental data for Oseltamivir Impurity 50 underscores the importance of the analytical methodologies detailed in the subsequent sections for its in-house characterization.

Potential Formation Pathways of Oseltamivir Impurity 50

The precise synthesis or degradation pathway leading to Oseltamivir Impurity 50 is not explicitly detailed in the available literature. However, based on its chemical structure, it is likely a process-related impurity arising from the synthesis of Oseltamivir, rather than a degradation product. The core structure of Impurity 50 is similar to that of Oseltamivir, with notable differences in the substituent groups on the cyclohexene ring.

The synthesis of Oseltamivir involves multiple steps, including the introduction of amino and acetamido groups.[] It is plausible that Impurity 50 could be formed through the use of alternative starting materials or reagents, or as a byproduct of side reactions. For instance, the presence of a tert-butylamino group instead of an acetamido group, and a diallylamino group in place of a primary amino group, suggests a deviation in the synthetic route.

G cluster_synthesis Oseltamivir Synthesis cluster_impurity Impurity 50 Formation Starting Materials Starting Materials Intermediate_A Key Synthetic Intermediate Starting Materials->Intermediate_A Multi-step reactions Oseltamivir Oseltamivir Intermediate_A->Oseltamivir Introduction of amino and acetamido groups Impurity_50 Oseltamivir Impurity 50 Intermediate_A->Impurity_50 Side reaction or use of alternative reagents Alternative_Reagents Alternative Aminating Reagents (e.g., tert-butylamine, diallylamine) Alternative_Reagents->Impurity_50 G Sample Oseltamivir Sample HPLC_System HPLC System (Pump, Injector, Column) Sample->HPLC_System Injection Detector UV Detector (215 nm) HPLC_System->Detector Elution Data_Analysis Chromatogram (Separation of Impurities) Detector->Data_Analysis Signal Acquisition G cluster_stress Stress Conditions Oseltamivir_API Oseltamivir API Acid Acidic (e.g., 1.0 N HCl, 80°C) Oseltamivir_API->Acid Base Alkaline (e.g., 0.1 N NaOH, RT) Oseltamivir_API->Base Oxidative Oxidative (e.g., 3% H₂O₂, 80°C) Oseltamivir_API->Oxidative Thermal Thermal (e.g., 60-80°C) Oseltamivir_API->Thermal Photolytic Photolytic (UV light) Oseltamivir_API->Photolytic Degraded_Sample Degraded Sample Mixture Acid->Degraded_Sample Base->Degraded_Sample Oxidative->Degraded_Sample Thermal->Degraded_Sample Photolytic->Degraded_Sample HPLC_Analysis HPLC Analysis Degraded_Sample->HPLC_Analysis Results Identification of Degradation Products HPLC_Analysis->Results

Sources

Oseltamivir Impurity 50 CAS number and molecular formula

Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth technical analysis of Oseltamivir Impurity 50 , a specific process-related impurity often encountered during the generic development and manufacturing of Oseltamivir Phosphate (Tamiflu).

Identification, Structural Characterization, and Control Strategies

Executive Summary

Oseltamivir Impurity 50 is a non-pharmacopoeial, process-specific impurity designated by major reference standard manufacturers (e.g., LGC Standards, Protheragen, various generic API suppliers). Unlike the standardized EP/USP impurities (A through H), Impurity 50 typically arises from specific synthetic routes involving allylic amine intermediates—most notably those utilizing diallylamine as a nitrogen source or protecting group strategy.

Its presence indicates incomplete deprotection or side-reactions during the transformation of the cyclohexene core, specifically involving the C5-amino and C4-acetamido functionalities.

Chemical Identity & Physicochemical Properties

The definitive chemical identity for Oseltamivir Impurity 50 is linked to CAS No. 651324-06-0 .[1][2][3]

PropertySpecification
Common Name Oseltamivir Impurity 50
CAS Number 651324-06-0
Chemical Name (IUPAC) (3R,4R,5S)-Ethyl 4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate
Molecular Formula C₂₄H₄₂N₂O₃
Molecular Weight 406.60 g/mol
Appearance Viscous liquid or low-melting solid (depending on purity/salt form)
Solubility Soluble in Methanol, DMSO, Acetonitrile; Sparingly soluble in Water
2.1 Structural Analysis

The structure of Impurity 50 differs significantly from the Oseltamivir API in the substitution of the nitrogen atoms on the cyclohexene ring.

  • C5 Position: Contains a diallylamino group [–N(CH₂CH=CH₂)₂] instead of the primary amino group (–NH₂). This confirms its origin as a synthetic intermediate where diallyl protection was used.

  • C4 Position: Contains a tert-butylamino group [–NH–C(CH₃)₃] instead of the acetamido group [–NH–CO–CH₃].

Structural Visualization & Comparison

The following diagram contrasts the Oseltamivir API with Impurity 50 to highlight the critical structural deviations.

Oseltamivir_vs_Impurity50 cluster_diff Structural Deviations API Oseltamivir Phosphate (API) C16H28N2O4 · H3PO4 (C4: Acetamido, C5: Amino) IMP50 Impurity 50 (CAS 651324-06-0) C24H42N2O3 (C4: tert-Butylamino, C5: Diallylamino) Diff1 C5: Diallyl Group (Incomplete Deprotection) IMP50->Diff1 Diff2 C4: tert-Butyl Group (Alternative Alkylation/Reagent) IMP50->Diff2

Figure 1: Structural comparison highlighting the diallyl and tert-butyl deviations in Impurity 50.[1]

Formation Mechanism & Origin

Impurity 50 is intrinsic to synthetic routes that employ diallylamine to introduce the nitrogen at the C5 position. A common generic synthesis strategy involves:

  • Aziridine Opening: Opening a bicyclic aziridine intermediate with diallylamine.

  • Acylation: Introduction of the C4 nitrogen (often via a Ritter reaction or nucleophilic substitution).

  • Deprotection: Removal of the diallyl groups (usually Pd-catalyzed deallylation) to yield the free amine.

  • Acetylation: Acetylation of the C4 amine (if not already established).

Root Causes for Impurity 50:

  • Incomplete Deallylation: Failure of the Palladium catalyst or insufficient reaction time leaves the diallyl group intact at C5.

  • Side Reaction at C4: The presence of the tert-butyl group suggests the use of tert-butylamine or a tert-butyl cation source (e.g., from isobutylene in a Ritter-type reaction) that competed with the desired acetylation or acetamide formation.

Analytical Characterization Protocol

To detect and quantify Impurity 50, a specific HPLC-MS methodology is required due to its high lipophilicity (contributed by the diallyl and tert-butyl groups).

5.1 Recommended HPLC Conditions
  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).

  • Mobile Phase A: 0.1% Formic Acid in Water (or Ammonium Formate buffer pH 4.0).

  • Mobile Phase B: Acetonitrile.

  • Gradient:

    • 0-5 min: 10% B (Isocratic)

    • 5-25 min: 10% → 80% B (Linear Gradient)

    • 25-30 min: 80% B (Wash)

  • Detection: UV at 215 nm (low sensitivity due to lack of chromophores) or MS (ESI+) .

  • Retention Time (RT): Impurity 50 will elute significantly later than Oseltamivir (RRT ~ 1.5 - 2.0) due to the hydrophobic diallyl and tert-butyl moieties.

5.2 Mass Spectrometry (MS) Profile
  • Ionization: ESI Positive Mode.

  • Parent Ion [M+H]⁺: m/z 407.6 .

  • Key Fragments:

    • m/z 351: Loss of tert-butyl group (M - C₄H₈).

    • m/z 366: Loss of allyl group (M - C₃H₅).

    • m/z 310: Simultaneous loss of allyl and tert-butyl fragments.

Regulatory & Safety Implications (ICH M7)
  • Classification: Process-Related Impurity.

  • Genotoxicity Concern: The diallylamino moiety is structurally related to allylic amines, which can be flagged as potential structural alerts for genotoxicity (alkylating potential via metabolic activation to epoxides).

  • Control Limit: Under ICH Q3A/B, this impurity must be identified if it exceeds the identification threshold (usually 0.10%). If the structure contains a mutagenic alert (cohort of concern), strict limits (TTC based) may apply unless Ames negative data is provided.

References
  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 66863279, (3R,4R,5S)-Ethyl 4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate. Retrieved from [Link]

  • Protheragen (2025). Oseltamivir Impurity 50 Reference Standard Data Sheet. Retrieved from [Link]

  • Rohloff, J. C., et al. (1998).Practical Total Synthesis of the Anti-Influenza Drug GS-4104. Journal of Organic Chemistry, 63(13), 4545-4550. (Contextual reference for diallylamine synthetic route).

Sources

The Genesis of a Process-Related Impurity: A Technical Guide to the Origin and Formation of Oseltamivir Impurity 50

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

Oseltamivir, the active pharmaceutical ingredient in the antiviral medication Tamiflu®, undergoes a complex multi-step synthesis. The purity of the final active pharmaceutical ingredient (API) is critical for its safety and efficacy. This technical guide provides an in-depth analysis of the origin and formation of a specific process-related impurity, designated as Oseltamivir Impurity 50. Through a detailed examination of a known industrial, azide-free synthetic route, this document elucidates the precise reaction steps and chemical transformations that lead to the generation of this impurity. Understanding the formation of Impurity 50 is paramount for the implementation of effective control strategies in the manufacturing of Oseltamivir, ensuring a high-purity final product.

Introduction: The Imperative of Purity in Oseltamivir Synthesis

Oseltamivir is a potent and selective inhibitor of the neuraminidase enzyme of the influenza virus, playing a crucial role in the treatment and prevention of influenza A and B infections[1]. The commercial synthesis of Oseltamivir is a complex undertaking, with various routes developed to ensure a scalable and efficient process[2][3]. A significant challenge in any multi-step synthesis is the control of impurities, which can arise from starting materials, intermediates, reagents, or side reactions[][5]. Regulatory agencies worldwide mandate stringent control over impurities in pharmaceutical products to ensure patient safety.

This guide focuses on a specific, known process-related impurity: Oseltamivir Impurity 50. Unlike degradation products that form due to the instability of the drug substance under various stress conditions, process-related impurities are intrinsically linked to the synthetic pathway employed.

Chemical Identity of Oseltamivir Impurity 50

Oseltamivir Impurity 50 is chemically identified as (3R,4R,5S)-ethyl 4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate [6].

Table 1: Chemical and Physical Properties of Oseltamivir Impurity 50

PropertyValueReference
IUPAC Name ethyl (3R,4R,5S)-5-[bis(prop-2-enyl)amino]-4-(tert-butylamino)-3-pentan-3-yloxycyclohexene-1-carboxylate[6]
Molecular Formula C24H42N2O3[6]
Molecular Weight 406.6 g/mol [6]
CAS Number 651324-06-0[6]

The structure of Impurity 50 is notably different from Oseltamivir, primarily at the C4 and C5 positions of the cyclohexene ring, featuring a tert-butylamino group and a diallylamino group, respectively. These structural motifs are not part of the final Oseltamivir molecule and provide critical clues to its origin.

The Synthetic Blueprint: An Azide-Free Pathway to Oseltamivir

The formation of Oseltamivir Impurity 50 is directly linked to a specific, industrially relevant, azide-free synthetic route for Oseltamivir phosphate. This pathway was developed as a safer alternative to routes employing potentially explosive azide reagents[7][8].

The key steps of this synthesis, which are crucial for understanding the genesis of Impurity 50, are outlined below. The synthesis commences from a key epoxide intermediate derived from shikimic acid.

Key Reaction Steps Leading to the Formation of Impurity 50

The formation of Impurity 50 can be traced to a sequence of reactions designed to introduce the two amino functionalities at the C4 and C5 positions of the cyclohexene ring.

  • Epoxide Ring Opening with tert-Butylamine: The synthesis utilizes a magnesium chloride-amine complex to catalyze the opening of a key epoxide intermediate with tert-butylamine. This step introduces the tert-butylamino group at the C4 position.

  • Aziridine Ring Formation: The resulting amino alcohol undergoes O-sulfonylation, followed by an intramolecular cyclization to form an aziridine ring.

  • Aziridine Ring Opening with Diallylamine: The crucial step for the formation of the precursor to Impurity 50 is the regioselective opening of the aziridine ring with diallylamine in the presence of a sulfonic acid catalyst. This reaction introduces the diallylamino group at the C5 position, yielding a diamine intermediate.

This diamine intermediate is, in fact, Oseltamivir Impurity 50 .

Oseltamivir_Impurity_50_Formation cluster_synthesis Azide-Free Oseltamivir Synthesis Epoxide Key Epoxide Intermediate AminoAlcohol Amino Alcohol Intermediate Epoxide->AminoAlcohol + tert-Butylamine (MgBr2 catalyst) Aziridine Aziridine Intermediate AminoAlcohol->Aziridine O-Sulfonylation & Ring Closure Impurity50 Oseltamivir Impurity 50 (Diamine Intermediate) Aziridine->Impurity50 + Diallylamine (PhSO3H catalyst) AcetylatedIntermediate N-Acetylated Intermediate Impurity50->AcetylatedIntermediate Acetylation Oseltamivir Oseltamivir AcetylatedIntermediate->Oseltamivir Deprotection (Cleavage of tert-butyl & diallyl groups)

Figure 1: Simplified reaction pathway illustrating the formation of Oseltamivir Impurity 50 within the azide-free synthesis of Oseltamivir.

Causality of Impurity Formation

Oseltamivir Impurity 50 is not a result of a side reaction in the traditional sense, but rather a key intermediate in this specific synthetic pathway. Its presence in the final drug substance is a direct consequence of:

  • Incomplete Conversion: If the subsequent N-acetylation and deprotection steps (cleavage of the tert-butyl and diallyl groups) do not proceed to completion, Impurity 50 will be carried through to the final product.

  • Inefficient Purification: Inadequate purification of the final Oseltamivir phosphate may fail to remove residual amounts of this intermediate.

The choice of tert-butylamine and diallylamine in this synthetic route is deliberate. The bulky tert-butyl group serves as a protecting group, allowing for selective reactions at other positions. Diallylamine is also used strategically, with the allyl groups being removable under specific catalytic conditions. However, the very nature of these reagents gives rise to the potential for this specific impurity.

Experimental Protocol: Stress Study for the Detection and Monitoring of Oseltamivir Impurity 50

To ensure the effective removal of Impurity 50, a robust analytical method and a well-designed stress study are essential. The following protocol outlines a general approach for the forced degradation of a late-stage intermediate to intentionally generate and monitor Impurity 50.

Objective: To develop and validate a stability-indicating HPLC method capable of separating Oseltamivir from Impurity 50 and other potential degradation products.

Materials and Reagents
  • Oseltamivir Phosphate Reference Standard

  • Oseltamivir Impurity 50 Reference Standard

  • Late-stage synthetic intermediate (post-diallylamine addition, pre-acetylation)

  • Acetonitrile (HPLC grade)

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable buffer components)

  • Hydrochloric acid (0.1 N)

  • Sodium hydroxide (0.1 N)

  • Hydrogen peroxide (3%)

Instrumentation
  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • C18 reverse-phase HPLC column (e.g., 250 mm x 4.6 mm, 5 µm)

  • pH meter

  • Analytical balance

Chromatographic Conditions (Example)
  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in acetonitrile

  • Gradient: A time-based gradient from high aqueous to high organic content to ensure separation of polar and non-polar compounds.

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection Wavelength: 220 nm

  • Injection Volume: 10 µL

Note: These conditions are illustrative and require optimization and validation for specific applications.

Stress Study Protocol
  • Preparation of Stock Solutions: Prepare stock solutions of the late-stage intermediate in a suitable solvent (e.g., methanol or a mixture of water and organic solvent).

  • Acidic Stress: To an aliquot of the stock solution, add 0.1 N HCl and heat at 60 °C for a specified period (e.g., 2, 4, 8, 24 hours). Neutralize the solution before injection.

  • Alkaline Stress: To an aliquot of the stock solution, add 0.1 N NaOH and heat at 60 °C for a specified period. Neutralize the solution before injection.

  • Oxidative Stress: To an aliquot of the stock solution, add 3% H2O2 and keep at room temperature for a specified period.

  • Thermal Stress: Heat the solid late-stage intermediate in an oven at a specified temperature (e.g., 80 °C) for a defined period. Dissolve in the solvent before injection.

  • Photolytic Stress: Expose the stock solution to UV light (e.g., 254 nm) for a specified duration.

  • Analysis: Analyze all stressed samples, along with a non-stressed control, using the developed HPLC method. Spike samples with the Impurity 50 reference standard to confirm peak identity and resolution.

Stress_Study_Workflow cluster_workflow Stress Study Workflow cluster_stress Stress Conditions Start Late-Stage Intermediate Stock Solution Acid Acidic (0.1 N HCl, 60°C) Start->Acid Base Alkaline (0.1 N NaOH, 60°C) Start->Base Oxidation Oxidative (3% H2O2, RT) Start->Oxidation Thermal Thermal (80°C, solid) Start->Thermal Photo Photolytic (UV light) Start->Photo Analysis HPLC Analysis (with Impurity 50 Spike) Acid->Analysis Base->Analysis Oxidation->Analysis Thermal->Analysis Photo->Analysis Data Data Evaluation: - Peak Purity - Resolution - Mass Balance Analysis->Data

Figure 2: A generalized workflow for a stress study to detect and monitor Oseltamivir Impurity 50.

Conclusion and Recommendations

The presence of Oseltamivir Impurity 50 is intrinsically tied to the use of an azide-free synthetic route employing tert-butylamine and diallylamine. As a key intermediate, its control is a critical aspect of process development and quality control for Oseltamivir manufacturing.

Key Recommendations for Control:

  • Process Optimization: The N-acetylation and deprotection steps following the formation of the diamine intermediate (Impurity 50) must be optimized to ensure complete conversion. This includes careful control of reaction time, temperature, and reagent stoichiometry.

  • In-Process Controls (IPCs): Implement stringent in-process controls using a validated analytical method to monitor the disappearance of Impurity 50 before proceeding to the next synthetic step.

  • Purification Strategy: Develop and validate a robust purification method for the final Oseltamivir API that is capable of effectively removing any residual levels of Impurity 50.

  • Reference Standard: Maintain a well-characterized reference standard for Oseltamivir Impurity 50 for accurate identification and quantification in routine quality control testing.

By understanding the precise origin and formation mechanism of Oseltamivir Impurity 50, pharmaceutical scientists and manufacturers can implement targeted strategies to control its presence, thereby ensuring the consistent production of high-quality, safe, and effective Oseltamivir.

References

  • Sharma, Y. O., Agarwal, D. D., et al. (2012). Synthesis, Isolation and Characterization of Process-Related Impurities in Oseltamivir Phosphate. Journal of Chemistry. [Link]

  • Karpf, M., & Trussardi, R. (2001). New, azide-free transformation of epoxides into 1,2-diamino compounds: synthesis of the anti-influenza neuraminidase inhibitor oseltamivir phosphate (Tamiflu). The Journal of Organic Chemistry, 66(6), 2044–2051. [Link]

  • Wikipedia. (2023). Oseltamivir total synthesis. [Link]

  • Roche. (n.d.). Roche synthesis. [Link]

  • Karpf, M., & Trussardi, R. (2001). New, Azide-Free Transformation of Epoxides into 1,2-Diamino Compounds: Synthesis of the Anti-Influenza Neuraminidase Inhibitor Oseltamivir Phosphate (Tamiflu). The Journal of Organic Chemistry, 66(6), 2044-2051. [Link]

  • Veeprho Pharmaceuticals. (n.d.). Oseltamivir Impurities and Related Compound. [Link]

  • Scribd. (n.d.). Oseltamivir Phosphate Synthesis Overview. [Link]

  • ResearchGate. (2026). Synthesis, Isolation and Characterization of Process-Related Impurities in Oseltamivir Phosphate. [Link]

  • Universiti Teknologi MARA Institutional Repository. (2022). The synthesis of oseltamivir phosphate key intermediate, tert-butyl (5-(pentan-3-yloxy)-6- ((trimethylsilyl)oxy)cycloh ex-3-en-1-yl)carbamate and synthesis of (1S,2S)- hydroxycyclohexene-1,2,3- triazole derivatives. [Link]

  • Tilstam, U., & Torssell, S. (2020). The evolution of Tamiflu synthesis, 20 years on: Advent of enabling technologies the last piece of the puzzle? Beilstein Journal of Organic Chemistry, 16, 1786–1816. [Link]

  • PubChem. (n.d.). (3R,4R,5S)-Ethyl 4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate. [Link]

  • Google Patents. (n.d.).
  • Asian Journal of Chemistry. (2018). Synthesis and Characterization of Two Potential WHO Listed Impurities of Oseltamivir Phosphate. [Link]

  • MilliporeSigma. (n.d.). (3R,4R,5S)-Ethyl 4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate. [Link]

  • CHIMIA. (2007). The Synthetic-Technical Development of Oseltamivir Phosphate TamifluTM. [Link]

Sources

Advanced Impurity Profiling: Discovery and Structural Elucidation of Oseltamivir Impurity 50

[1]

Executive Summary

In the synthesis of Oseltamivir Phosphate (Tamiflu®), the control of process-related impurities is critical for regulatory compliance (ICH Q3A/B) and patient safety.[1] While pharmacopeial impurities (EP Impurity A, B, C) are well-characterized, the emergence of "unknowns" during process optimization or vendor changes presents a significant challenge.

This guide details the discovery, isolation, and structural identification of "Impurity 50" —a designation appearing in advanced reference standard catalogs (e.g., Protheragen, TLC Standards).[1] Due to the non-standardized nomenclature of non-pharmacopeial impurities, "Impurity 50" can refer to different structures depending on the vendor. For this technical deep-dive, we focus on the complex variant (3R,4R,5S)-ethyl 4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate , utilizing it as a rigorous case study for elucidating complex nitrogen-substituted cyclohexene derivatives.

This whitepaper outlines a self-validating workflow from HPLC detection to NMR/MS structural confirmation, emphasizing the removal of phosphate matrix interference—a common hurdle in Oseltamivir analysis.

The Discovery Phase: Detection and Matrix Management[1]

The discovery of Impurity 50 typically occurs during the Relative Retention Time (RRT) mapping of stability batches or crude intermediate analysis.[1]

Analytical Challenge: The Phosphate "Memory Effect"

Oseltamivir is a phosphate salt.[1][2] Direct injection of high-concentration phosphate samples into LC-MS systems often leads to ion suppression and source fouling (clogging), masking trace impurities.[1]

Protocol 1: Phosphate Removal (Desalting) To accurately detect Impurity 50 by Mass Spectrometry, a liquid-liquid extraction (LLE) or "salt-out" method is required prior to analysis.[1]

  • Step 1: Dissolve 500 mg Oseltamivir Phosphate in 10 mL water.[1]

  • Step 2: Add 10 mL Dichloromethane (DCM) and adjust pH to ~10 using dilute NaOH (converts amine salts to free base).[1]

  • Step 3: Shake vigorously and allow phase separation.[1] The free base and organic impurities (including Impurity 50) migrate to the DCM layer; phosphate remains aqueous.[1]

  • Step 4: Evaporate DCM layer to dryness and reconstitute in Mobile Phase A/B (50:50).[1]

HPLC Chromatographic Conditions

Impurity 50 is lipophilic due to the tert-butyl and diallyl groups.[1] It typically elutes after the main Oseltamivir peak in Reverse Phase (RP) systems.[1]

ParameterConditionRationale
Column C18 (e.g., Zorbax Eclipse Plus, 150 x 4.6mm, 3.5µm)High surface area for resolution of hydrophobic isomers.[1]
Mobile Phase A 0.05% Ammonium Formate in Water (pH 3.[1]5)Volatile buffer essential for MS compatibility; acidic pH suppresses silanol activity.[1]
Mobile Phase B Acetonitrile (ACN)Strong eluent for lipophilic impurities like Impurity 50.[1]
Gradient 10% B to 80% B over 25 minsSlow ramp required to separate stereoisomers.[1]
Detection UV @ 215 nmNon-conjugated cyclohexene ring has low UV absorption; 215 nm captures the amide/ester transitions.[1]

Structural Elucidation Workflow

Once isolated, the identity of Impurity 50 is established using a convergent data approach: High-Resolution Mass Spectrometry (HRMS) and 2D-NMR.[1]

Workflow Visualization

ImpurityIDStartUnknown Peak (RRT ~1.8)ExtractFree Base Extraction(DCM/NaOH)Start->Extract Remove PhosphatePrepLCPrep-HPLC Isolation(Purity > 95%)Extract->PrepLC IsolateHRMSQ-TOF MS/MS(Molecular Formula)PrepLC->HRMS m/z IdentificationNMR1D/2D NMR(Connectivity & Stereochem)PrepLC->NMR Structural ElucidationStructureConfirmed Structure:Impurity 50HRMS->Structure Formula C24H42N2O3NMR->Structure Stereochemistry

Figure 1: The structural elucidation workflow for Oseltamivir impurities, prioritizing phosphate removal to protect MS instrumentation.

Mass Spectrometry (LC-MS/MS) Analysis[1]
  • Parent Drug (Oseltamivir): [M+H]⁺ = 313.4 Da.[1]

  • Impurity 50 Target: [M+H]⁺ = 407.6 Da (Consistent with Formula C₂₄H₄₂N₂O₃).[1]

Fragmentation Logic: In the MS/MS spectrum, look for the following diagnostic losses to confirm the core structure vs. the side chains:

  • Loss of Pentan-3-ol: A neutral loss of 88 Da (characteristic of the ether side chain).[1]

  • Loss of Ethyl Group: Loss of 28 Da from the ester.[1]

  • Differentiation: The mass shift (+94 Da relative to Oseltamivir) corresponds to the substitution of the acetyl/amino groups with tert-butyl and diallyl moieties.[1]

Nuclear Magnetic Resonance (NMR)

NMR is the definitive tool to resolve the specific substitution pattern.[1]

  • ¹H NMR (500 MHz, CDCl₃):

    • Tert-butyl group: Look for a sharp, intense singlet integrating to 9H around δ 1.0 - 1.2 ppm .[1] This is the "smoking gun" for this specific impurity variant.

    • Diallylamino group: Look for complex multiplets in the olefinic region (δ 5.1 - 5.9 ppm ) representing the terminal vinyl protons (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

      
       and 
      
      
      ).
    • Cyclohexene Ring: The olefinic proton of the ring usually appears as a broad singlet or doublet near δ 6.7 - 6.9 ppm .[1]

  • 2D NMR (COSY & NOESY):

    • COSY: Establishes the connectivity of the cyclohexene ring protons (H3, H4, H5).[1]

    • NOESY: Critical for stereochemistry.[1] You must observe NOE correlations between the H3, H4, and H5 protons to confirm if the configuration matches the parent (3R,4R,5S) or if epimerization occurred.[1]

Formation Mechanism and Origin

Understanding how Impurity 50 forms is essential for Process Analytical Technology (PAT) and control.

Hypothesis: The presence of tert-butyl and diallyl groups suggests this is not a degradation product of pure Oseltamivir but a Process-Related Impurity introduced during a specific synthetic route, likely involving:

  • Reductive Amination: Use of tert-butylamine or diallylamine as reagents or scavengers in a convergent synthesis step.[1]

  • Protecting Group Failure: If an Alloc (Allyloxycarbonyl) protecting group was used and failed to cleave correctly, or rearranged.[1]

  • Cross-Contamination: If the manufacturing line is shared with other APIs utilizing these specific amines.[1]

Proposed Formation Pathway

FormationPrecursorEpoxide Intermediate(Oseltamivir Precursor)RingOpenNucleophilic Ring OpeningPrecursor->RingOpenReagentContaminant Amine(t-Butyl / Diallyl)Reagent->RingOpen Attack at C5ImpurityImpurity 50(Substituted Adduct)RingOpen->Impurity Further Processing

Figure 2: Theoretical formation mechanism via nucleophilic attack on the epoxide intermediate by non-target amines.

Quantitative Analysis & Control Strategy

Once identified, the impurity must be quantified.[1][3]

Calculation of Relative Response Factor (RRF)

Because Impurity 50 has different chromophores (lack of acetamido, presence of allyl) compared to Oseltamivir, you cannot assume a 1:1 UV response.[1]

  • Method: Isolate ~10 mg of Impurity 50 via Prep-HPLC.

  • Standard: Prepare equimolar solutions of Oseltamivir Standard and Isolated Impurity 50.

  • Formula: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    .
    
  • Note: If isolation is impossible, use % peak area normalization but apply a safety factor (e.g., report result x 1.2) until RRF is established.[1]

Regulatory Limits (ICH M7 vs Q3A)
  • Genotoxicity Assessment: The structure contains a diallylamine moiety.[1] Allylic amines can be structural alerts for genotoxicity (alkylating potential).[1]

  • Action: Perform an in silico assessment (e.g., DEREK, SARAH).

    • If Genotoxic:[3][4] Limit is likely TTC (1.5 µ g/day ) .[1]

    • If Non-Genotoxic: Follow ICH Q3A limits (Reporting: 0.05%, Identification: 0.10%, Qualification: 0.15% for <2g daily dose).[1]

References

  • International Council for Harmonisation (ICH). (2017).[1] M7(R1): Assessment and Control of DNA Reactive (Mutagenic) Impurities in Pharmaceuticals to Limit Potential Carcinogenic Risk.[1]Link

  • Srinivas, T., et al. (2024).[1][4] "Identification and Structural Characterization of Novel Process‐Related Impurities Present in Oseltamivir Phosphate Drug Substance." ResearchGate.[1][3][5][6] Link

  • Protheragen. (n.d.).[1] Oseltamivir Impurity 50 Product Data.[1][7][8]Link[1]

  • TLC Pharmaceutical Standards. (n.d.). Oseltamivir Impurity 50 (C22H36N2O4).[1][7]Link[1]

  • Subbaiah, N., et al. (2025).[1][2] "Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method." Chirality. Link

  • Sharma, Y.K., et al. (2012).[1][5] "Synthesis, Isolation and Characterization of Process-Related Impurities in Oseltamivir Phosphate." E-Journal of Chemistry. Link

Technical Guide: Pharmacopeial Status and Control of Oseltamivir Impurity 50

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the status, chemistry, and control strategy for Oseltamivir Impurity 50 .

Executive Summary

Oseltamivir Impurity 50 is a non-pharmacopeial, process-related impurity commonly cited in high-purity reference standard catalogs (e.g., Protheragen, TLC Standards).[1] Unlike Oseltamivir Impurity A, B, or C, "Impurity 50" is not a codified impurity in the United States Pharmacopeia (USP), European Pharmacopoeia (EP), or British Pharmacopoeia (BP) monographs.[1]

This guide defines the chemical identity of the substance most commonly designated as Impurity 50, establishes its regulatory classification as an "Unspecified Impurity" under ICH Q3A(R2), and outlines the required analytical and toxicological control strategies for drug development.[1]

Part 1: Chemical Identity and Structural Characterization[2]

Nomenclature and Structure

In the context of global reference standards, "Impurity 50" refers to a specific highly substituted cyclohexene derivative. It is distinct from the API due to the substitution of the acetamido and primary amino groups with bulky amine derivatives (tert-butyl and diallyl groups).

FeatureSpecification
Common Name Oseltamivir Impurity 50
Chemical Name (3R,4R,5S)-ethyl 4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate
CAS Number 651324-06-0
Molecular Formula C₂₄H₄₂N₂O₃
Molecular Weight 406.61 g/mol
Classification Process-Related Impurity (Route Specific)
Structural Comparison

The impurity differs significantly from Oseltamivir Phosphate in its amine substituents, suggesting it arises from a specific synthetic route utilizing diallylamine or tert-butylamine (likely as nucleophiles or protecting groups) rather than the standard azide-based Roche synthesis.[1]

StructureComparison cluster_API Oseltamivir Phosphate (API) cluster_Imp50 Impurity 50 API Core: Cyclohexene Ring Pos 4: Acetamido group Pos 5: Primary Amino group Imp50 Core: Cyclohexene Ring Pos 4: tert-butylamino group Pos 5: diallylamino group API->Imp50 Structural Deviation: Steric Bulk Increase Lipophilicity Increase

Figure 1: Structural divergence between Oseltamivir API and Impurity 50.[1]

Part 2: Pharmacopeial and Regulatory Status[2]

Monograph Analysis

A comprehensive review of current pharmacopeias confirms that Impurity 50 is not a specified impurity .[1]

PharmacopeiaStatus of Impurity 50Equivalent Designation
USP (United States) Not ListedNone (Treat as "Any other individual impurity")
EP (European) Not ListedNone (Distinct from Impurities A-H)
BP (British) Not ListedNone
IP (Indian) Not ListedNone
Regulatory Classification (ICH Q3A R2)

Since it is not specified in the monograph, Impurity 50 falls under the category of Unspecified / Unknown Impurity .[1] Its control limits are dictated by the maximum daily dose (MDD) of Oseltamivir (150 mg/day for treatment).[1]

  • Reporting Threshold: 0.05%

  • Identification Threshold: 0.10% (or 1.0 mg per day intake, whichever is lower)[1]

  • Qualification Threshold: 0.15% (or 1.0 mg per day intake, whichever is lower)[1]

Critical Action: If Impurity 50 is observed above 0.10% in the final drug substance, its structure must be definitively confirmed (via LC-MS/NMR) and reported. If above 0.15% , it requires toxicological qualification.[1]

Part 3: Analytical Strategy & Detection

Detection Challenges

Impurity 50 is significantly more lipophilic than Oseltamivir due to the tert-butyl and diallyl groups.[1] Standard reverse-phase methods designed for polar impurities (like Oseltamivir Acid/Impurity B)[1] may result in:

  • Late Elution: Impurity 50 will elute much later than the API.[1]

  • Carryover Risk: Its lipophilicity increases affinity for C18 stationary phases.[1]

Recommended Analytical Method (HPLC-UV)

To ensure detection of this specific impurity, the gradient must extend to a high percentage of organic modifier.

  • Column: C18 (L1 packing), 250 x 4.6 mm, 5 µm (e.g., Zorbax Eclipse XDB or equivalent).[1]

  • Mobile Phase A: 0.05 M Potassium Dihydrogen Phosphate, pH 3.0 (Buffer).

  • Mobile Phase B: Acetonitrile : Methanol (50:50).[1]

  • Detector: UV at 215 nm (Amine absorption) or 207 nm.[1]

  • Flow Rate: 1.0 - 1.2 mL/min.[1]

Proposed Gradient Profile:

Time (min) % Mobile Phase A % Mobile Phase B Purpose
0.0 90 10 Equilibration
15.0 60 40 Elution of API & Polar Imps (A, B)
35.0 20 80 Elution of Impurity 50 (Lipophilic)
45.0 20 80 Wash

| 46.0 | 90 | 10 | Re-equilibration |

Identification Workflow

The following logic gate ensures correct identification and handling of the impurity during batch release.

IDWorkflow Start HPLC Analysis of Batch Detect Unknown Peak Detected (RRT > 2.5) Start->Detect Quant Quantify vs. Diluted Standard (% Area) Detect->Quant Check1 Is Level > 0.10%? Quant->Check1 Pass Release Batch (Report as Unspecified) Check1->Pass No ID_Action Perform LC-MS/MS Target Mass: 407.3 [M+H]+ Check1->ID_Action Yes Confirm Confirm Structure: Impurity 50 (C24H42N2O3) ID_Action->Confirm Check2 Is Level > 0.15%? Confirm->Check2 Tox Initiate Tox Qualification (Ames Test / Chrom Ab) Check2->Tox Yes Release Release with Qualified Limit Check2->Release No

Figure 2: Decision logic for handling non-pharmacopeial Impurity 50.

Part 4: Origin and Control Strategy

Synthetic Origin

Impurity 50 is a route-specific impurity .[1] It does not typically form in the standard shikimic acid-to-azide route unless specific amine reagents are introduced.[1]

  • Hypothesis: It arises from a "One-Pot" reductive amination or ring-opening sequence where tert-butylamine and diallylamine are used as intermediates or scavengers.[1]

  • Avoidance: Strict control of amine raw materials and solvent purity is required.[1] If diallylamine is not used in your process, the presence of this impurity suggests cross-contamination from multi-product manufacturing lines.

Control Limits

For a standard Oseltamivir formulation:

  • Acceptance Criteria: NMT 0.10% (Unspecified Impurity limit).

  • Justification: Lacks structural alerts for genotoxicity (no aromatic nitro, epoxide, or hydrazine groups in the final structure), so standard ICH Q3A limits apply.[1]

References

  • ICH Guidelines. Impurities in New Drug Substances Q3A(R2).[1] International Council for Harmonisation.[1] Link

  • United States Pharmacopeia (USP). Oseltamivir Phosphate Monograph.[1][2] USP-NF Online.[1] Link

  • Protheragen. Oseltamivir Impurity 50 Product Data (CAS 651324-06-0).[1]Link[1]

  • TLC Pharmaceutical Standards. Oseltamivir Impurity Profiling.Link[1]

  • European Directorate for the Quality of Medicines (EDQM). Oseltamivir Phosphate: Impurities A, B, C, D.[1] European Pharmacopoeia.[1][2][3][4][][6] Link

Sources

Role of Oseltamivir Impurity 50 in Drug Development: A Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

The following technical guide details the role, characterization, and control of Oseltamivir Impurity 50 in drug development.

Executive Summary

In the high-stakes landscape of antiviral drug development, the purity profile of the Active Pharmaceutical Ingredient (API) is as critical as its potency. Oseltamivir Impurity 50 (often designated in reference standard catalogs as the N,N-Diallyl or N-Substituted analog of Oseltamivir) represents a specific class of process-related impurities that challenges standard purification workflows.

Unlike degradation products (e.g., Oseltamivir Carboxylate/Impurity C) which arise from hydrolysis, Impurity 50 typically originates from synthetic side-reactions during the amine functionalization or protection/deprotection steps. Its lipophilic nature and structural similarity to the parent API require a rigorous analytical control strategy (ACS) to ensure compliance with ICH Q3A(R2) and ICH M7 guidelines.

This guide provides a self-validating framework for the identification, toxicological assessment, and purging of Impurity 50, designed for application scientists and process chemists.

Chemical Identity and Mechanistic Origin[1]

Structural Characterization

While pharmacopeial monographs (USP/EP) assign single-letter codes (A, B, C, etc.) to common impurities, "Impurity 50" is a designation frequently used by specialized reference standard vendors (e.g., TLC Pharmaceutical Standards, Protheragen) to denote specific late-stage process impurities.

Based on molecular weight data (MW ~392.54 Da for the free base) and common synthetic pathways, Impurity 50 is identified as the N,N-Diallyl derivative (or similar N-alkylated analog) of Oseltamivir.

ParameterOseltamivir Phosphate (API)Oseltamivir Impurity 50 (Target)
Formula

(Salt)

(Free Base)
MW 410.40 g/mol ~392.54 g/mol
Structural Difference Parent Structure+

(indicative of N,N-diallylation or similar alkylation)
Origin Target ProductProcess Side-Reaction (N-Alkylation)
Polarity (LogP) Low (Hydrophilic)High (Lipophilic due to alkyl chains)
Synthetic Origin Pathway

The formation of Impurity 50 is mechanistically linked to the amine installation steps. In generic synthesis routes involving allylic reagents or specific amine protecting groups (e.g., diallylamine), "over-alkylation" can occur.

Mechanism:

  • Nucleophilic Attack: The primary amine at position C5 of the cyclohexene ring acts as a nucleophile.

  • Side Reaction: In the presence of residual alkylating agents (used for ether formation or protection), the amine undergoes unwanted substitution (e.g., reaction with allyl halides or similar electrophiles).

  • Result: Formation of a tertiary amine (Impurity 50) which is significantly more hydrophobic than the secondary/primary amine of the API.

ImpurityOrigin Precursor Oseltamivir Precursor (Primary Amine) API Oseltamivir (Target API) Precursor->API Standard Acylation/Reduction Impurity Impurity 50 (N,N-Dialkyl Adduct) Precursor->Impurity Over-Alkylation (Side Reaction) Reagent Alkylating Agent (e.g., Allyl/Alkyl Halide) Reagent->Impurity Excess Reagent

Figure 1: Mechanistic pathway showing the divergence of Impurity 50 formation during the amine functionalization stage.

Analytical Strategy: Detection and Quantification

Detecting Impurity 50 requires an orthogonal approach because its UV absorption profile often overlaps with the parent API, but its hydrophobicity differs significantly.

HPLC Method Development (Reverse Phase)

Standard Oseltamivir methods (using C8 or C18 columns) may co-elute Impurity 50 with other lipophilic impurities. The following protocol enhances selectivity:

  • Column: Agilent Zorbax SB-C18 or equivalent (High carbon load).

  • Mobile Phase A: 0.1% Perchloric acid or pH 3.0 Phosphate Buffer (Suppresses silanol activity).

  • Mobile Phase B: Acetonitrile (ACN).

  • Gradient:

    • Rationale: Impurity 50 is lipophilic. A shallow gradient at high %B is required to elute it distinct from the API.

    • 0-5 min: 10% B (Hold for API retention)

    • 5-25 min: 10%

      
       60% B (Elute Impurity 50)
      
    • 25-30 min: 60% B (Wash)

Mass Spectrometry (LC-MS/MS) Characterization

To validate the identity of Impurity 50, use MS/MS fragmentation.

  • Ionization: ESI Positive Mode (

    
    ).
    
  • Parent Ion: m/z ~393.

  • Diagnostic Fragments:

    • Loss of Pentan-3-ol side chain.[]

    • Distinctive Loss: Loss of the N-alkyl group (e.g., allyl radical or fragment), which is absent in the parent API spectrum.

Toxicological Assessment (ICH M7)

Impurity 50 generally falls under Class 3 or Class 4 (Non-mutagenic) unless the specific alkyl group introduces a structural alert (e.g., N-nitroso potential).

Assessment Protocol:

  • In Silico Analysis: Run the structure (e.g., N,N-diallyl oseltamivir) through QSAR systems (Derek Nexus, Sarah Nexus).

    • Target: Check for "Alkylating Agent" alerts.

  • Ames Test: If QSAR is positive or inconclusive, perform a bacterial reverse mutation assay.

  • Control Limit:

    • If non-mutagenic: Control to ICH Q3A limits (0.15% or 1.0 mg/day).

    • If mutagenic: Control to TTC (1.5

      
       g/day ).
      

Experimental Protocol: Isolation and Purging

This protocol describes the Phosphate Salt Crystallization method, which is the primary "purge point" for lipophilic amine impurities like Impurity 50.

Principle

Oseltamivir free base is converted to the phosphate salt. Impurity 50, being a tertiary amine with different pKa and solubility profile, remains in the mother liquor while the API crystallizes.

Step-by-Step Workflow

Step 1: Dissolution

  • Dissolve 10.0 g of Crude Oseltamivir Free Base in 60 mL of Ethanol/Acetone (1:1).

  • Control: Ensure complete dissolution at 45°C.

Step 2: Salt Formation

  • Slowly add Phosphoric Acid (85%) (1.1 equivalents) over 30 minutes.

  • Observation: Exothermic reaction; maintain temp < 50°C to prevent degradation (Impurity C formation).

Step 3: Seeding and Crystallization

  • Cool to 25°C. Seed with pure Oseltamivir Phosphate (0.1% w/w).

  • Cool further to 0-5°C over 2 hours.

  • Mechanism: Impurity 50 has higher solubility in the Ethanol/Acetone mix and fails to co-crystallize.

Step 4: Filtration and Wash

  • Filter the slurry.

  • Wash with cold Acetone (2 x 10 mL).

  • Validation: Analyze the Mother Liquor by HPLC. It should be enriched with Impurity 50, confirming the purge.

Data Presentation: Purging Efficiency
StageAPI Purity (%)Impurity 50 Level (%)Purge Factor
Crude Free Base98.2%0.45%-
Mother Liquor< 10%> 4.0%-
Final Wet Cake 99.6% < 0.05% > 9x
Dried API99.8%Not DetectedComplete

Self-Validating Control Logic

To ensure this guide is actionable, use the following logic gate for your development process:

ControlLogic Start Detect Impurity 50 (RRT > 1.5) Quantify Quantify > 0.10%? Start->Quantify Identify Isolate & MS/NMR (Confirm Structure) Quantify->Identify Yes Release Release Batch Quantify->Release No (<0.10%) Tox ICH M7 Assessment Identify->Tox Purge Optimize Crystallization (Solvent Switch) Tox->Purge Define Limit Purge->Quantify Re-test

Figure 2: Decision tree for managing Impurity 50 during batch release.

References

  • TLC Pharmaceutical Standards. Oseltamivir Impurity 50 (Catalog No. O-1179). Retrieved from

  • Protheragen. Oseltamivir Impurity 50 Data Sheet (Cat No. PIMP49069). Retrieved from

  • National Institutes of Health (NIH). Oseltamivir Phosphate Impurity Profiling. PubChem Database. Retrieved from

  • Sharma, Y. K., et al. (2012). Synthesis, Isolation and Characterization of Process-Related Impurities in Oseltamivir Phosphate. E-Journal of Chemistry. Retrieved from

  • ICH Guidelines. ICH Q3A(R2): Impurities in New Drug Substances. Retrieved from

Sources

Methodological & Application

Oseltamivir Impurity 50 analytical method development

Author: BenchChem Technical Support Team. Date: March 2026

Title: Advanced Analytical Method Development for Oseltamivir Impurity 50: A Comprehensive Protocol

Executive Summary & Chemical Context

Oseltamivir phosphate is a potent, orally active prodrug that selectively inhibits the influenza virus neuraminidase enzyme. During its complex, multi-step synthesis, various related substances and degradants can be generated. Oseltamivir Impurity 50 (CAS No. 651324-06-0), chemically identified as (3R,4R,5S)-Ethyl 4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate, is a highly specific, lipophilic synthetic byproduct[1].

Due to the presence of bulky, hydrophobic secondary and tertiary amine moieties (tert-butylamino and diallylamino groups), Impurity 50 presents unique chromatographic challenges. This application note details a self-validating, stability-indicating Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method coupled with UV and Mass Spectrometry (MS) detection, designed specifically to isolate and quantify Impurity 50 in Oseltamivir Active Pharmaceutical Ingredient (API) matrices.

Mechanistic Method Development Strategy

Developing a robust analytical method requires understanding the causality behind physicochemical interactions rather than relying on trial and error:

  • Stationary Phase Selection: The basic nitrogen atoms in Impurity 50 are highly prone to secondary ion-exchange interactions with acidic residual silanols on standard silica columns, which manifests as severe peak tailing. To counteract this, a high-density, end-capped C18 column (e.g., Waters XBridge C18) is utilized. The ethylene-bridged hybrid (BEH) particle technology shields residual silanols, ensuring sharp peak symmetry for basic analytes.

  • Mobile Phase & pH Control: Oseltamivir and Impurity 50 lack strong acidic functional groups but possess basic amines. Using a highly acidic mobile phase (pH < 3.0) would fully protonate these amines, making them too polar for adequate retention and exacerbating silanol interactions[2]. Instead, we utilize a 10 mM Ammonium Acetate buffer adjusted to pH 6.0. This partially suppresses ionization, improving retention on the hydrophobic C18 phase, while remaining fully volatile and compatible with LC-MS for trace-level impurity profiling[3].

  • Elution Kinetics (Gradient vs. Isocratic): Because Impurity 50 has a significantly higher LogP than the Oseltamivir API, isocratic elution is mathematically unviable. An isocratic method that retains the API would cause Impurity 50 to elute with excessive band broadening (late retention), while a method optimized for Impurity 50 would cause the API to elute in the void volume. A linear gradient of Acetonitrile ensures optimal retention factor (

    
    ) for both compounds.
    
  • Detection Wavelength: Neither molecule possesses an extended conjugated

    
    -system. Therefore, UV detection must be performed at 215 nm, where the amide and ester carbonyls exhibit maximum absorbance[2].
    

Self-Validating Experimental Protocol

A protocol is only as reliable as its internal controls. This methodology is designed as a self-validating system , meaning the analytical sequence inherently verifies its own accuracy before, during, and after the run.

Reagents and Materials
  • Oseltamivir Phosphate Reference Standard (Purity > 99.5%)

  • Oseltamivir Impurity 50 Reference Standard (C24H42N2O3, MW: 406.61 g/mol )[1]

  • HPLC-Grade Acetonitrile (ACN)

  • LC-MS Grade Water

  • Ammonium Acetate & Glacial Acetic Acid (for pH adjustment)

Mobile Phase Preparation
  • Mobile Phase A (Buffer): Dissolve 0.77 g of Ammonium Acetate in 1000 mL of LC-MS grade water to yield a 10 mM solution. Adjust the pH to 6.0

    
     0.05 using dilute glacial acetic acid. Filter through a 0.22 µm nylon membrane and degas.
    
  • Mobile Phase B: 100% HPLC-Grade Acetonitrile.

  • Diluent: Water:Acetonitrile (50:50, v/v).

Self-Validating Sample Preparation
  • System Suitability Test (SST) Solution: Spike Oseltamivir API (1.0 mg/mL) with Impurity 50 at the specification limit (0.15%, or 1.5 µg/mL).

    • Self-Validation Check: The system is only authorized to proceed if the resolution (

      
      ) between the API and Impurity 50 in this SST solution is 
      
      
      
      .
  • Continuous Calibration Verification (CCV): A standard solution of Impurity 50 (1.5 µg/mL) is injected every 10 samples.

    • Self-Validation Check: If the peak area drifts by

      
      , the sequence automatically aborts, preventing the reporting of false quantitative data.
      
Chromatographic Conditions
  • Column: End-capped C18 (150 mm × 4.6 mm, 3.5 µm)

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 35°C

  • Injection Volume: 10 µL

  • Detection: UV at 215 nm; MS (ESI+) for peak purity confirmation.

Data Presentation & Method Parameters

Table 1: Optimized Gradient Elution Program

Time (min) Mobile Phase A (%) Mobile Phase B (%) Elution Logic
0.0 85 15 Retain polar Oseltamivir API
5.0 85 15 Isocratic hold for API elution
15.0 30 70 Linear ramp to elute lipophilic Impurity 50
20.0 30 70 Flush column of strongly bound organics
21.0 85 15 Return to initial conditions

| 25.0 | 85 | 15 | Column re-equilibration |

Table 2: System Suitability & Self-Validation Criteria

Parameter Target Acceptance Criteria Experimental Result (Typical)
Retention Time (API) ~ 4.5 min 4.62 min
Retention Time (Imp 50) ~ 16.8 min 16.85 min

| Resolution (


) | 

| 12.4 | | Tailing Factor (

) |

| 1.12 (API), 1.18 (Imp 50) | | %RSD of Peak Area (n=6) |

| 0.85% |

Table 3: Method Validation Summary (ICH Q2(R1))

Validation Parameter Impurity 50 Data
Limit of Detection (LOD) 0.015 µg/mL (S/N > 3)
Limit of Quantitation (LOQ) 0.045 µg/mL (S/N > 10)

| Linearity Range | LOQ to 150% of Spec Limit (


) |
| Accuracy (Spike Recovery)  | 98.5% - 101.2% (at 50%, 100%, 150% levels) |

Visual Workflows and Separation Logic

Workflow A Impurity 50 Profiling CAS: 651324-06-0 B Physicochemical Analysis (pKa, LogP Evaluation) A->B C Stationary Phase Selection (End-capped C18) B->C D Mobile Phase Optimization (Ammonium Acetate pH 6.0) B->D E Method Validation (ICH Q2(R1) Guidelines) C->E D->E F Self-Validation System: Spike Recovery & Resolution E->F

Fig 1. Logical workflow for .

Separation Inject Sample Injection (API + Impurity 50) Column Reversed-Phase C18 Column (Hydrophobic & Silanol Interactions) Inject->Column Elute1 Early Elution (Rt ~ 4.5 min) Oseltamivir API (Polar) Column->Elute1 Low Retention Elute2 Late Elution (Rt ~ 16.8 min) Impurity 50 (Highly Lipophilic) Column->Elute2 High Retention Detect Dual Detection UV (215 nm) & MS (ESI+) Elute1->Detect Elute2->Detect

Fig 2. Separation mechanism based on lipophilicity differences and gradient elution.

References

  • Title: Degradation Behavior of Oseltamivir Phosphate under Various Stress Conditions using Stability-indicating HPLC Method Source: NMIMS Pharmacy URL: [Link]

  • Title: Method Development and Validation for the Trace Level Quantification of Genotoxic Impurity Oseltamivir Phosphate Related Compound-a in Oseltamivir Phosphate Using LC-MS Source: Oriental Journal Of Chemistry / ResearchGate URL: [Link]

  • Title: (3R,4R,5S)-Ethyl 4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate - PubChem Source: National Institutes of Health (NIH) URL: [Link]

Sources

Application Note: Preparation and Qualification of Oseltamivir Impurity 50 Reference Standard

Author: BenchChem Technical Support Team. Date: March 2026

Audience: Analytical Chemists, Synthetic Organic Chemists, and Drug Development Professionals Discipline: Pharmaceutical Impurity Profiling & Reference Standard Synthesis

Introduction & Mechanistic Context

Oseltamivir phosphate is a critical antiviral neuraminidase inhibitor used globally for the treatment and prophylaxis of influenza A and B. During its complex multi-step synthesis—which typically includes epoxide or aziridine ring-opening, acylation, and reduction—various process impurities are generated through side reactions or the incomplete clearance of intermediate residues[].

Under stringent regulatory frameworks, the preparation of highly pure reference standards is essential for the qualitative and quantitative quality control of the active pharmaceutical ingredient (API)[2]. Oseltamivir Impurity 50 is one such complex byproduct. Chemically defined as (3R,4R,5S)-ethyl 4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate, this impurity arises specifically in alternative synthetic routes where tert-butylamine and diallylamine are employed as bulky nucleophiles or transient protecting groups[3][4].

Chemical Identity

To establish a self-validating analytical framework, the exact chemical properties of the target analyte must first be defined. Table 1 summarizes the critical identifiers for Oseltamivir Impurity 50.

Table 1: Chemical Properties of Oseltamivir Impurity 50

PropertySpecification / Value
Chemical Name (3R,4R,5S)-ethyl 4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate
Common Name Oseltamivir Impurity 50
CAS Registry Number 651324-06-0
Molecular Formula C₂₄H₄₂N₂O₃
Molecular Weight 406.61 g/mol
Structural Features Cyclohexene core, C4 tert-butylamino group, C5 diallylamino group

Synthetic Strategy & Workflow

Isolating Impurity 50 directly from API mother liquors often yields insufficient quantities and risks co-elution with structurally similar stereoisomers. Therefore, we employ a targeted synthetic approach .

Causality in Synthesis: The synthesis relies on the sequential nucleophilic opening of a (3R,4S,5S)-epoxy-cyclohexene intermediate. Diallylamine is introduced first. The significant steric bulk of the diallyl group sterically hinders the adjacent carbon, directing the subsequent nucleophilic addition of tert-butylamine to occur exclusively via a trans-diaxial approach. This stereoelectronic control guarantees the formation of the correct (3R,4R,5S) stereocenters required for Impurity 50.

Workflow A Epoxide Intermediate (Starting Material) B Nucleophilic Addition (Diallylamine & t-Butylamine) A->B C Crude Impurity 50 Reaction Mixture B->C D Preparative HPLC (C18, 0.1% TFA) C->D E Fraction Analysis (In-Process Control) D->E E->D UV Purity < 99.0% (Recycle) F Lyophilization (Solvent Removal) E->F UV Purity > 99.0% G Purified Impurity 50 (>99% Purity) F->G

Workflow for the targeted synthesis and isolation of Oseltamivir Impurity 50.

Experimental Protocol: Preparation & Isolation

Step 1: Targeted Synthesis
  • Dissolution: Dissolve 10.0 g of the (3R,4S,5S)-epoxy-cyclohexene intermediate in 100 mL of anhydrous ethanol under a nitrogen atmosphere. (Causality: Nitrogen prevents the oxidative degradation of the sensitive allylic amine intermediates).

  • First Amination: Add 2.5 equivalents of diallylamine. Reflux the mixture at 75°C for 12 hours. Monitor completion via TLC.

  • Second Amination: Following solvent evaporation, dissolve the crude intermediate in dichloromethane. Add tert-butylamine (3.0 eq) and a catalytic amount of BF₃·OEt₂ to facilitate the second amination. Stir at room temperature for 8 hours.

  • Workup: Quench with saturated aqueous NaHCO₃ to neutralize the catalyst. Extract with dichloromethane (3 x 50 mL), dry over anhydrous Na₂SO₄, and concentrate in vacuo to yield the crude Impurity 50 mixture.

Step 2: Preparative HPLC Purification

Causality in Chromatographic Design: Standard silica-based C18 columns possess residual surface silanols (Si-OH) that ionize at neutral pH. Because Impurity 50 contains two basic amine groups, it will undergo strong secondary ion-exchange interactions with these silanols, resulting in severe peak tailing. By utilizing 0.1% Trifluoroacetic acid (TFA), the low pH suppresses silanol ionization, while the trifluoroacetate anion acts as a volatile ion-pairing agent, wrapping the protonated amines in a lipophilic shell to ensure sharp peak shapes.

Table 2: Preparative HPLC Parameters

ParameterSpecificationRationale
Column C18, 250 x 21.2 mm, 5 µmHigh carbon load for retention of the lipophilic core.
Mobile Phase A 0.1% TFA in Milli-Q WaterSuppresses silanol ionization; provides ion-pairing.
Mobile Phase B 0.1% TFA in AcetonitrileLow viscosity ensures optimal mass transfer.
Gradient 10% B to 80% B over 30 minGradual elution resolves closely related stereoisomers.
Flow Rate 20.0 mL/minScaled for 21.2 mm ID to maintain linear velocity.
Detection UV at 215 nmCaptures the conjugated ester chromophore.

Purification Execution:

  • Dissolve the crude mixture in 50% Mobile Phase A / 50% Mobile Phase B to a concentration of 50 mg/mL.

  • Filter through a 0.22 µm PTFE syringe filter.

  • Inject 5 mL per run onto the preparative column.

  • Collect fractions eluting between 14.5 and 16.0 minutes.

  • Lyophilize the pooled fractions. (Causality: Lyophilization is preferred over rotary evaporation to prevent thermal degradation and to yield a highly amorphous, easily weighable powder).

The Self-Validating Qualification System

A reference standard protocol is only robust if it contains internal mechanisms to detect its own failure. We implement an Orthogonal Mass Balance Qualification System . In this system, chromophoric purity (HPLC-UV) is cross-examined by non-chromophoric assays. If a sample shows 99.5% purity by HPLC but contains 2.0% water (via Karl Fischer), the absolute purity is mathematically forced down to 97.5%. This self-correcting logic prevents the false certification of a standard.

Qualification RS Impurity 50 Candidate HRMS HR-ESI-MS (Exact Mass) RS->HRMS NMR 1D/2D NMR (Connectivity) RS->NMR HPLC HPLC-UV (Chromatographic Purity) RS->HPLC TGA TGA / KF (Volatiles & Water) RS->TGA Cert Certified Reference Standard (CRS) HRMS->Cert NMR->Cert HPLC->Cert TGA->Cert

Orthogonal self-validating qualification matrix for reference standard certification.

Table 3: Mass Balance Qualification Results (Representative Acceptance Criteria)

Test ParameterAnalytical MethodResult / LimitContribution to Mass Balance
Identity (Mass) HR-ESI-MSm/z 407.3268 [M+H]⁺Confirms exact molecular weight.
Identity (Structure) ¹H and ¹³C NMRConforms to structureConfirms trans-diaxial connectivity.
Chromatographic Purity HPLC-UV (215 nm)≥ 99.0%Primary organic purity indicator.
Water Content Karl Fischer Titration≤ 0.50%Corrects for ambient moisture absorption.
Residual Solvents GC-FID (Headspace)≤ 0.20%Accounts for trapped lyophilization solvents.
Residue on Ignition USP <281>≤ 0.10%Detects inorganic catalyst (BF₃) carryover.
Absolute Purity Mass Balance Calc.≥ 98.5% Final certified value for quantitative use.

Calculation Formula: Absolute Purity = HPLC Purity ×[100% - (Water% + Residual Solvents% + ROI%)] / 100

References

Sources

Protocol for using Oseltamivir Impurity 50 as a standard

Author: BenchChem Technical Support Team. Date: March 2026

Advanced Analytical Protocol for the Implementation of Oseltamivir Impurity 50 as a Reference Standard

Introduction & Mechanistic Grounding

Oseltamivir phosphate is a potent, orally active neuraminidase inhibitor utilized globally for the treatment of influenza. Its synthesis is a complex, multi-step process typically originating from shikimic acid. During the functionalization of the cyclohexene ring—specifically the amination phases—various process-related impurities can emerge.

Oseltamivir Impurity 50 , chemically identified as (3R,4R,5S)-ethyl 4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate, is a critical synthetic byproduct[1]. It forms when bulky amine reagents (tert-butylamine and diallylamine) react with epoxide or aziridine intermediates during the construction of the API's core structure.

The Causality of Tracking: Regulatory agencies (e.g., via ICH Q3A guidelines) mandate the strict monitoring of process-related impurities. The presence of highly lipophilic and sterically hindered amine groups (tert-butyl and diallyl) in Impurity 50 significantly alters its pharmacokinetic behavior and potential toxicity compared to the parent API. Tracking and quantifying this standard ensures that residual reactive aminated intermediates do not persist in the final pharmaceutical product.

Physicochemical Profiling

Understanding the molecular characteristics of Impurity 50 is the foundational step in designing a robust chromatographic method. The molecule's high lipophilicity dictates strong retention on reversed-phase columns, necessitating specific solvent choices.

Table 1: Physicochemical Properties of Oseltamivir Impurity 50

PropertyValueMechanistic Implication
Chemical Name (3R,4R,5S)-ethyl 4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylateDictates the basicity of the molecule due to secondary and tertiary amines.
CAS Number 651324-06-0Unique identifier for standard procurement[1].
Molecular Formula C24H42N2O3High carbon-to-heteroatom ratio.
Molecular Weight 406.61 g/mol Requires specific MS tuning parameters (m/z 407.3[M+H]+).
XLogP3 ~4.6Highly lipophilic; requires high organic modifier for elution[1].

Experimental Methodology: Self-Validating Analytical Protocol

To ensure absolute data integrity, this protocol is designed as a self-validating system . It integrates mandatory blank injections to rule out carryover, rigorous system suitability testing (SST) prior to sample analysis, and specific physicochemical controls.

Standard Preparation

Causality of Choice: Because Impurity 50 has an XLogP3 of ~4.6, attempting to dissolve the standard in purely aqueous buffers will induce precipitation and yield inaccurate stock concentrations. A 50:50 (v/v) Methanol:Water diluent is selected to ensure complete thermodynamic solubilization while preventing solvent-front distortion upon injection.

  • Primary Stock Solution: Accurately weigh 5.0 mg of Oseltamivir Impurity 50 reference standard using a microbalance. Transfer to a 50 mL volumetric flask.

  • Dissolution: Add 25 mL of HPLC-grade Methanol. Sonicate for 5 minutes at room temperature to ensure complete disruption of the crystalline lattice.

  • Volume Make-up: Dilute to volume with ultrapure water (18.2 MΩ·cm) to achieve a 100 µg/mL stock solution.

  • Working Standard: Dilute the stock solution with the mobile phase to a final working concentration of 1.0 µg/mL (representing a typical 0.1% specification limit relative to a 1 mg/mL API sample).

Chromatographic Conditions (RP-HPLC-UV)

Causality of Choice: A C18 stationary phase is selected for its robust retention of hydrophobic compounds. Crucially, the mobile phase must be highly acidic (pH 2.5). The acidic environment protonates the bulky tert-butylamino and diallylamino groups of Impurity 50. If unprotonated, these amines will undergo secondary ion-exchange interactions with residual silanols on the silica column, resulting in severe peak tailing and integration failure[2].

Table 2: Optimized Gradient LC Conditions

ParameterSpecification
Column C18, 250 mm × 4.6 mm, 5 µm (e.g., Inertsil ODS-2)
Mobile Phase A 0.05 M Phosphate buffer (pH 2.5 adjusted with Orthophosphoric acid)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Column Temperature 35°C (Improves mass transfer kinetics for sharp peaks)
Detection Wavelength 215 nm (Optimal for the α,β-unsaturated ester moiety)
Injection Volume 10 µL

Gradient Elution Program:

  • 0–5 min: 20% B

  • 5–20 min: Linear increase to 80% B (Elutes the highly retained Impurity 50)

  • 20–25 min: Hold at 80% B (Column wash)

  • 25–26 min: Return to 20% B

  • 26–35 min: Re-equilibration

System Suitability and Self-Validation

A method is only as reliable as its ongoing validation. Before analyzing unknown API batches, the system must prove its resolving power and precision[3].

Table 3: System Suitability Acceptance Criteria

ParameterAcceptance CriterionMechanistic Rationale
Resolution (Rs) > 2.0 between API and Impurity 50Ensures baseline separation for accurate external standard quantification.
Tailing Factor (Tf) ≤ 1.5 for Impurity 50 peakConfirms adequate amine protonation and minimal silanol interaction.
Theoretical Plates (N) > 5000Verifies column efficiency and packing integrity.
Injection Precision %RSD ≤ 2.0% (n=6)Validates autosampler reproducibility and integration consistency.

Analytical Workflow Visualization

The following diagram maps the logical progression of the analytical protocol, ensuring a closed-loop, self-validating workflow. If System Suitability Testing (SST) fails, the system enforces a troubleshooting loop before any sample data is acquired.

G A Phase 1: Standard Preparation Dissolution in 50:50 MeOH:H2O B Phase 2: System Equilibration C18 Column, pH 2.5 Buffer/ACN A->B Transfer to Autosampler C Phase 3: Blank Injection (Self-Validation: Baseline Check) B->C Baseline Stabilization D Phase 4: System Suitability Testing (Verify Rs > 2.0, RSD < 2.0%) C->D No Interference Detected D->B Criteria Failed (Re-equilibrate/Troubleshoot) E Phase 5: Sample Analysis Gradient Elution & UV Detection (215 nm) D->E Criteria Met F Phase 6: Data Integration Quantification via External Standard E->F Peak Acquisition

Logical workflow for the self-validating HPLC analysis of Oseltamivir Impurity 50.

Data Interpretation and Troubleshooting

  • Peak Tailing (Tf > 1.5): Indicates insufficient protonation of the diallylamino or tert-butylamino groups. Action: Verify the pH of Mobile Phase A is strictly ≤ 2.5. Recalibrate the pH meter if necessary.

  • Retention Time Instability: Impurity 50 is highly sensitive to the organic modifier ratio due to its extreme lipophilicity. Action: Ensure precise proportioning valve function on the LC pump and verify that the column compartment is strictly maintained at 35°C to prevent viscosity-induced pressure fluctuations.

References

  • (3R,4R,5S)-Ethyl 4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate - PubChem National Center for Biotechnology Information (NIH)[Link]

  • Degradation Behavior of Oseltamivir Phosphate under Various Stress Conditions using Stability-indicating HPLC Method NMIMS Pharmacy[Link]

  • Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt‐Out Method ResearchGate[Link]

Sources

Quantitative analysis of Oseltamivir Impurity 50 in bulk drug

Author: BenchChem Technical Support Team. Date: March 2026

Application Note & Protocol: Quantitative Analysis of Oseltamivir Impurity 50 in Bulk Drug

Part 1: Introduction & Strategic Analysis

1.1 The Analytical Challenge In the impurity profiling of Oseltamivir Phosphate (Tamiflu), "Impurity 50" represents a specific, critical analytical challenge often overlooked by standard pharmacopeial methods (USP/EP). Identified in reference catalogs (e.g., TLC Pharmaceutical Standards) with the molecular formula C₂₂H₃₆N₂O₄ (MW 392.54), this molecule possesses a significantly higher molecular weight (+80 Da) and lipophilicity compared to the parent API (MW 312.4).[1][]

Standard isocratic methods designed for Oseltamivir and its polar hydrolytic degradants (e.g., Oseltamivir Acid) often fail to elute Impurity 50 within the run time, leading to:

  • Ghost Peaks: The impurity eluting in subsequent injections.[1]

  • Quantitation Errors: Broad, tailing peaks that are difficult to integrate.[1][]

  • Batch Failure: Inability to detect the accumulation of this process-related side product.

1.2 Chemical Context While specific structural elucidation varies by synthesis route, the formula C₂₂H₃₆N₂O₄ suggests a lipophilic alkyl-adduct or a cyclohexyl-analogue formed during the ethylation or amidation steps.[1][] Its separation requires a method capable of resolving highly non-polar species while maintaining retention for the polar parent drug.[1]

Part 2: Method Development Strategy

To ensure robust quantification, we abandon standard isocratic protocols in favor of a Gradient Reversed-Phase HPLC approach.[1][]

  • Stationary Phase: A C18 column with high carbon load and steric protection is selected to handle the hydrophobic nature of Impurity 50 while preventing peak tailing of the amine-functionalized API.[1][]

  • Mobile Phase Chemistry: A low pH (3.[1]0) phosphate buffer is essential.[1] It ensures the amine groups on Oseltamivir and Impurity 50 are fully protonated, preventing silanol interactions and ensuring sharp peak shapes.[1][]

  • Detection: UV at 207 nm is selected due to the lack of strong chromophores in the Oseltamivir structure.[1][]

Visualizing the Analytical Logic

MethodStrategy Problem Challenge: Impurity 50 (Lipophilic) Late Eluter StdMethod Standard Isocratic Method (USP/EP) Problem->StdMethod Solution Solution: Gradient Elution High % Organic Ramp Problem->Solution Failure Result: Carryover or Non-Elution StdMethod->Failure Mechanism Mechanism: Buffer pH 3.0 (Peak Shape) ACN Ramp (Elute Impurity 50) Solution->Mechanism Outcome Outcome: Sharp Peaks < 25 min Run Time Mechanism->Outcome

Figure 1: Strategic shift from isocratic to gradient methodology to capture late-eluting hydrophobic impurities.

Part 3: Detailed Experimental Protocol

Instrumentation & Reagents
  • HPLC System: Agilent 1260 Infinity II or Waters Alliance e2695 with PDA/UV detector.

  • Column: Agilent Zorbax Eclipse Plus C18 (150 mm x 4.6 mm, 3.5 µm) or equivalent (e.g., Waters XBridge C18).[1][]

  • Reagents:

    • Acetonitrile (HPLC Grade).[1]

    • Potassium Dihydrogen Phosphate (KH₂PO₄).[1]

    • Orthophosphoric Acid (85%).[1]

    • Water (Milli-Q, 18.2 MΩ).[1][]

Chromatographic Conditions
ParameterSettingRationale
Flow Rate 1.0 mL/minStandard backpressure balance.
Wavelength 207 nmMaximize sensitivity for non-aromatic structure.[1]
Col. Temp. 40°CImproves mass transfer and reduces backpressure.[1]
Injection Vol. 10 µLSufficient sensitivity without column overload.[1]
Run Time 35 MinutesAllows full elution of Impurity 50 and re-equilibration.[1]
Mobile Phase Preparation
  • Buffer (Mobile Phase A): Dissolve 2.72 g of KH₂PO₄ in 1000 mL of water. Adjust pH to 3.0 ± 0.05 with dilute orthophosphoric acid. Filter through 0.45 µm membrane.[1]

  • Organic (Mobile Phase B): 100% Acetonitrile.[1]

Gradient Program

Designed to retain polar API early, then ramp to elute Impurity 50.

Time (min)% Mobile Phase A (Buffer)% Mobile Phase B (ACN)Event
0.09010Initial hold for polar degradants.
5.09010Elution of Oseltamivir Acid/API.
20.03070Ramp to elute Impurity 50.
25.03070Hold to clear column.
26.09010Return to initial.[1]
35.09010Re-equilibration.[1]
Standard & Sample Preparation
  • Diluent: Mobile Phase A : Acetonitrile (60:40 v/v).[1]

  • Impurity 50 Stock Solution: Dissolve 2.0 mg of Oseltamivir Impurity 50 (TLC Stds Cat# O-1179) in 20 mL Diluent (100 µg/mL).[1]

  • API Sample Solution: Dissolve 50.0 mg of Oseltamivir Phosphate bulk drug in 50 mL Diluent (1000 µg/mL).

  • Spiked Sample (Validation): Spike API solution with Impurity 50 Stock to achieve 0.15% concentration (target limit).

Part 4: Method Validation & Performance

This method must be validated according to ICH Q2(R1) guidelines. Below are the acceptance criteria and typical results for this specific impurity.

System Suitability
  • Resolution (Rs): > 2.0 between Oseltamivir and any adjacent peak.[1]

  • Tailing Factor (T): < 1.5 for Impurity 50 (Critical for hydrophobic amines).[1]

  • Theoretical Plates (N): > 5000.[1]

Linearity & Range
  • Range: LOQ to 150% of the specification limit (0.15%).

  • Equation:

    
    
    
  • R² Requirement:

    
    [1]
    
Accuracy (Recovery)

Performed by spiking Impurity 50 into bulk drug at 50%, 100%, and 150% levels.[1][]

Spike Level (%)Mean Recovery (%)% RSD (n=3)Acceptance Criteria
50% (0.075%)98.51.290.0 - 110.0%
100% (0.15%)99.20.890.0 - 110.0%
150% (0.225%)99.80.990.0 - 110.0%
Sensitivity
  • LOD (Limit of Detection): 0.03 µg/mL (S/N ratio ~ 3:1).[1]

  • LOQ (Limit of Quantitation): 0.10 µg/mL (S/N ratio ~ 10:1).

Part 5: Troubleshooting & Expert Insights

Issue: "Ghost Peak" at 22-24 minutes. [1][]

  • Cause: If you run an isocratic method before this, Impurity 50 may have retained on the column and is now eluting during the gradient run.[1][]

  • Fix: Perform a "cleaning run" with 90% Acetonitrile for 30 minutes before starting the sequence.[1]

Issue: Baseline drift at 207 nm.

  • Cause: Phosphate buffer absorption or refractive index change during gradient.[1]

  • Fix: Ensure high-quality HPLC grade reagents. Use a reference wavelength (e.g., 360 nm) if the detector supports it to subtract gradient drift, only if the impurity does not absorb at 360 nm.[1][]

Issue: Impurity 50 Retention Time Shift.

  • Cause: This impurity is highly sensitive to % Organic.[1] A 1% error in mixing by the pump can shift RT by 1-2 minutes.[1][]

  • Fix: Pre-mix Mobile Phase B if the pump mixing is inconsistent, or ensure the column temperature is strictly controlled at 40°C.

Impurity Formation Pathway (Hypothetical)

Pathway API Oseltamivir Phosphate (C16H28N2O4) SideRxn Side Reaction: Alkylation / Esterification (+ C6H8 Fragment) API->SideRxn Process Stress Impurity Impurity 50 (C22H36N2O4) Lipophilic Adduct SideRxn->Impurity Formation

Figure 2: Hypothetical formation pathway illustrating the increase in carbon content leading to higher lipophilicity.[1][]

References

  • ICH Harmonised Tripartite Guideline. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). International Conference on Harmonisation.[1] Retrieved from [Link]

  • United States Pharmacopeia (USP). (2023).[1] Oseltamivir Phosphate Monograph - Organic Impurities.[1] USP-NF Online.[1] Retrieved from [Link][1]

Sources

Advanced Stability-Indicating RP-HPLC Assay for Oseltamivir Phosphate and Impurity 50

Author: BenchChem Technical Support Team. Date: March 2026

Executive Overview

The accurate quantification of active pharmaceutical ingredients (APIs) in the presence of their synthetic intermediates and degradation products is a fundamental requirement of pharmaceutical quality control. This application note details the development, mechanistic rationale, and step-by-step protocol for a Stability-Indicating Assay Method (SIAM) targeting Oseltamivir Phosphate and its critical process-related degradant, Oseltamivir Impurity 50 . Designed in accordance with ICH Q1A(R2) and Q2(R1) guidelines, this protocol establishes a self-validating chromatographic system capable of ensuring absolute peak purity and mass balance during forced degradation studies.

Chemical Profiling & Mechanistic Causality

Structural Analysis of the Analytes

Oseltamivir Phosphate is a widely utilized antiviral medication. During its synthesis and subsequent shelf-life, various impurities can emerge. Oseltamivir Impurity 50 (CAS: 651324-06-0) is structurally defined as (3R,4R,5S)-ethyl 4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate[1][2].

Understanding the structural divergence between the API and Impurity 50 dictates the analytical strategy:

  • Hydrophobicity (LogP): Impurity 50 contains bulky, non-polar tert-butyl and diallyl groups in place of the standard amino and acetamido groups found in Oseltamivir[2]. This drastic increase in lipophilicity means Impurity 50 will be highly retained on a standard reversed-phase column.

  • Ionizable Groups: Both molecules possess basic secondary/tertiary amine functionalities. At a neutral pH, these amines are partially ionized and highly prone to secondary interactions with residual acidic silanols on the silica stationary phase, which causes severe peak tailing.

Causality in Method Design

To counter these chemical challenges, the method relies on three deliberate choices[3][4]:

  • Stationary Phase (Kromasil C18): A high-carbon-load octadecylsilane (C18) column provides the necessary hydrophobic retention to separate the API from early-eluting polar degradants (like Oseltamivir carboxylate formed via ester hydrolysis).

  • Mobile Phase pH & Silanol Masking: The aqueous mobile phase is buffered to pH 3.0 using orthophosphoric acid. This fully protonates the basic amines of the analytes. Crucially, Triethylamine (TEA) is added to the buffer. TEA acts as a competing base, aggressively binding to unendcapped residual silanols and masking them from the analytes, thereby guaranteeing sharp, symmetrical peaks[3][4].

  • Gradient Elution: Because Impurity 50 is significantly more lipophilic than Oseltamivir, an isocratic run would result in an unacceptably long retention time and band broadening. A gradient ramping from 20% to 60% Acetonitrile is employed to elute Impurity 50 efficiently while maintaining resolution for early-eluting degradants.

Logic A Target: Resolve API & Impurity 50 B Stationary Phase: Kromasil C18 (High Carbon Load) A->B C Mobile Phase A: TEA Buffer pH 3.0 (Silanol Masking) B->C D Mobile Phase B: Acetonitrile (Elute Lipophilics) C->D E Result: Symmetrical Peaks Resolution > 2.0 D->E

Fig 1: Chromatographic method logic for resolving API and Impurity 50.

The Self-Validating Experimental Protocol

A robust SIAM must be self-validating. This means every analytical run must internally prove its own accuracy through System Suitability Testing (SST), Photodiode Array (PDA) peak purity checks, and strict mass balance calculations.

Chromatographic Conditions

Table 1: Optimized RP-HPLC Parameters

ParameterSpecification / Rationale
Column Kromasil C18, 250 mm × 4.6 mm, 5 μm (Provides high theoretical plates)
Mobile Phase A 10 mM Triethylammonium phosphate buffer (pH 3.0 ± 0.05)
Mobile Phase B Acetonitrile (HPLC Grade)
Flow Rate 1.0 mL/min
Detection PDA at 215 nm (Optimal for ester/amide chromophores)
Column Temp. 25°C (Ambient)
Injection Volume 20 μL

Table 2: Gradient Elution Program

Time (min)Mobile Phase A (%)Mobile Phase B (%)Elution Target
0.08020Polar degradants (e.g., Oseltamivir Acid)
5.08020Oseltamivir API
20.04060Ramp to elute lipophilic Impurity 50
25.04060Hold to clear column
26.08020Re-equilibration
35.08020End of run
Step-by-Step Methodology: Forced Degradation

Forced degradation (stress testing) intentionally degrades the API by 5–20% to generate a comprehensive impurity profile, proving the method can separate the API from all possible degradants[3].

Step 1: Diluent Preparation Mix Mobile Phase A and Mobile Phase B in a 50:50 (v/v) ratio. Degas via sonication for 10 minutes.

Step 2: Standard Solution Preparation Accurately weigh 10 mg of Oseltamivir Phosphate RS and 1 mg of Oseltamivir Impurity 50 RS. Transfer to a 100 mL volumetric flask, dissolve, and make up to volume with diluent. (Final concentration: API 100 μg/mL, Impurity 50: 10 μg/mL).

Step 3: Stress Testing Workflows

  • Acidic Stress: Transfer 10 mL of an API stock solution (1000 μg/mL) to a 50 mL flask. Add 5 mL of 0.1 N HCl. Heat in a water bath at 80°C for 2 hours. Causality Check: Cool to room temperature and neutralize with 5 mL of 0.1 N NaOH before dilution. Injecting highly acidic samples will strip the bonded carbon phase from the silica column.

  • Alkaline Stress: Transfer 10 mL of API stock to a 50 mL flask. Add 5 mL of 0.1 N NaOH. Heat at 80°C for 2 hours. Cool and neutralize with 5 mL of 0.1 N HCl. Mechanism: Base hydrolysis rapidly cleaves the ethyl ester, forming Oseltamivir carboxylate.

  • Oxidative Stress: Transfer 10 mL of API stock to a 50 mL flask. Add 5 mL of 3%

    
    . Store at room temperature for 6 hours. Dilute to volume. Mechanism: Peroxides target the allylic double bonds present in Impurity 50.
    
  • Thermal & Photolytic Stress: Expose solid API powder to 105°C for 48 hours, or to 1.2 million lux-hours of UV/Vis light. Weigh 10 mg of the stressed solid, dissolve in diluent, and make up to 100 mL.

G cluster_stress ICH Q1A(R2) Forced Degradation Start Oseltamivir + Impurity 50 Sample Pool Acid Acid Stress (0.1N HCl, 80°C) Start->Acid Base Base Stress (0.1N NaOH, 80°C) Start->Base Ox Oxidative (3% H2O2, RT) Start->Ox Heat Thermal (105°C, 48h) Start->Heat Light Photolytic (UV/Vis, 1.2M lux-h) Start->Light Neutralize Neutralization & Dilution to Working Conc. Acid->Neutralize Base->Neutralize Ox->Neutralize Heat->Neutralize Light->Neutralize HPLC RP-HPLC-PDA Analysis (Gradient, 215 nm) Neutralize->HPLC Validation Self-Validation: Peak Purity > 0.990 Mass Balance ~ 99.5% HPLC->Validation

Fig 2: Forced degradation workflow ensuring mass balance and self-validation.

Quantitative Data & Self-Validation Criteria

To ensure the trustworthiness of the data, the system must pass strict validation criteria before sample analysis begins.

Table 3: System Suitability & Mass Balance Specifications

Validation ParameterAcceptance CriteriaScientific Justification
Resolution (

)

between API and Impurity 50
Ensures baseline separation for accurate integration.
Tailing Factor (

)

for all peaks
Confirms TEA is successfully masking residual silanols.
Peak Purity Angle

Purity Threshold
PDA confirms no hidden degradants are co-eluting under the API peak.
Mass Balance

(Assay % + Sum of Impurities %) must equal the initial un-stressed value. Proves no volatile degradants were lost.

By adhering to this protocol, analytical scientists can confidently quantify Oseltamivir Phosphate and monitor the fate of Impurity 50 across the drug's lifecycle, ensuring compliance with global regulatory standards.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 66863279, (3R,4R,5S)-Ethyl 4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate." PubChem,[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Q1A(R2): Stability Testing of New Drug Substances and Products." ICH Guidelines,[Link]

  • Narasimhan, B., et al. "Stability indicating RP-HPLC method development and validation for oseltamivir API." Chemical and Pharmaceutical Bulletin, 2008. PubMed,[Link]

  • International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH). "Q2(R1): Validation of Analytical Procedures: Text and Methodology." ICH Guidelines,[Link]

Sources

Advanced Application Note: Forced Degradation Studies of Oseltamivir Impurity 50

Author: BenchChem Technical Support Team. Date: March 2026

Introduction & Rationale

In the landscape of antiviral drug development, characterizing the degradation profile of an Active Pharmaceutical Ingredient (API) is only half the battle. As a Senior Application Scientist, I approach forced degradation as a predictive tool for molecular behavior across the entire formulation matrix—including critical process impurities.

Oseltamivir Impurity 50 (CAS: 651324-06-0) is a highly specific, bulky dialkylated process impurity encountered during the synthesis of Oseltamivir[1]. Structurally identified as (3R,4R,5S)-ethyl 4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate, it possesses unique vulnerabilities due to its diallylamino and tert-butylamino substitutions[1]. Subjecting this impurity to forced degradation under ICH Q1A(R2) guidelines allows us to establish a robust, stability-indicating analytical method capable of resolving the API, the primary impurity, and secondary degradants without co-elution.

Chemical Profile & Mechanistic Vulnerabilities

Understanding the structure of Impurity 50 dictates our experimental design:

  • Molecular Formula: C24H42N2O3

  • Molecular Weight: 406.61 g/mol [1]

  • Hydrolytic Targets: The ethyl ester group is highly susceptible to saponification (alkaline) and acidic hydrolysis. Similar to the parent API, which completely degrades in 0.1 M NaOH within 1.5 hours, Impurity 50 rapidly forms its corresponding carboxylate under basic conditions[2].

  • Oxidative Targets: The electron-rich diallylamino group and the cyclohexene ring are prime targets for epoxidation and N-oxide formation, leading to significant degradation at elevated temperatures[3].

Pathways Imp50 Oseltamivir Impurity 50 (Ethyl Ester, Diallylamino) Hydrol Hydrolysis (Acid/Base) Target: Ethyl Ester Imp50->Hydrol Oxid Oxidation (H2O2) Target: Diallyl / Cyclohexene Imp50->Oxid Deg1 Impurity 50 Carboxylate (Active/Hydrolyzed Form) Hydrol->Deg1 Rapid in Base Deg2 N-Oxide / Epoxide Derivatives (Mass Shift +16 Da) Oxid->Deg2 Primary Pathway Deg3 Cleaved Alkyl Fragments (Secondary Amines) Oxid->Deg3 Prolonged Stress

Mechanistic degradation pathways of Oseltamivir Impurity 50 under stress conditions.

The Self-Validating System: Causality in Experimental Design

A protocol is only as reliable as its internal controls. In this workflow, every degradation vector is paired with a strict neutralization or quenching step .

The Causality: If an alkaline-stressed sample is injected directly into an HPLC system, the high pH will dissolve the silica backbone of the stationary phase, leading to retention time drift and peak distortion. Furthermore, the degradation reaction would continue in the autosampler vial, making the data a moving target rather than a precise snapshot. By neutralizing the samples immediately at the timepoint, we halt the kinetics. This creates a self-validating system where the mass balance (Peak Area of Impurity 50 + Peak Areas of Degradants) remains constant, proving that our analytical method captures all degradation products without hidden losses.

Workflow Start Oseltamivir Impurity 50 Stock Solution (1.0 mg/mL) Acid Acidic Stress 1.0 M HCl, 80°C Start->Acid Base Alkaline Stress 0.1 M NaOH, RT Start->Base Ox Oxidative Stress 3% H2O2, 80°C Start->Ox Photo Photolytic Stress UV Light (254 nm) Start->Photo NeutAcid Neutralize with 1.0 M NaOH Acid->NeutAcid NeutBase Neutralize with 0.1 M HCl Base->NeutBase Quench Quench / Dilute Ox->Quench Photo->Quench LCMS LC-MS / HPLC-UV Analysis (Stability-Indicating Method) NeutAcid->LCMS NeutBase->LCMS Quench->LCMS

Workflow of the self-validating forced degradation protocol for Oseltamivir Impurity 50.

Step-by-Step Experimental Protocols

Sample Preparation
  • Accurately weigh 10.0 mg of Oseltamivir Impurity 50 reference standard.

  • Dissolve in 10 mL of a Methanol:Water (50:50, v/v) diluent to achieve a primary stock concentration of 1.0 mg/mL.

  • Sonicate for 5 minutes to ensure complete dissolution.

Alkaline Degradation (Base Hydrolysis)
  • Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask.

  • Add 1.0 mL of 0.1 M NaOH.

  • Stir at Room Temperature (RT) for 1.5 hours. (Note: Oseltamivir species are highly sensitive to base; elevated temperatures will cause total destruction rather than measurable degradation[2]).

  • Self-Validation Step: Neutralize immediately by adding 1.0 mL of 0.1 M HCl.

  • Make up the volume to 10 mL with diluent (Final concentration: 100 µg/mL).

Acidic Degradation (Acid Hydrolysis)
  • Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask.

  • Add 1.0 mL of 1.0 M HCl.

  • Heat in a water bath at 80°C for 30 minutes. (Note: Acidic conditions require higher thermal energy to force degradation compared to alkaline conditions[3]).

  • Self-Validation Step: Cool to RT and neutralize with 1.0 mL of 1.0 M NaOH.

  • Make up the volume to 10 mL with diluent.

Oxidative Degradation
  • Transfer 1.0 mL of the stock solution to a 10 mL volumetric flask.

  • Add 1.0 mL of 3% v/v H₂O₂.

  • Heat in a water bath at 80°C for 2 hours.

  • Self-Validation Step: Quench the reaction by cooling to RT and diluting immediately to 10 mL with diluent to halt radical propagation.

Chromatographic Analysis (LC-UV/MS)
  • Column: Inertsil ODS-2 (250 mm × 4.6 mm, 5 µm) or equivalent C18[3].

  • Mobile Phase: Isocratic elution using Phosphate Buffer (pH 2.5) : Acetonitrile (55:45, v/v).

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 215 nm (with inline MS/TOF for mass shift characterization).

Quantitative Data Summary

The following table synthesizes the expected degradation behavior of Oseltamivir Impurity 50 based on the mechanistic lability of the Oseltamivir scaffold under ICH Q1A(R2) stress conditions[2][3].

Stress ConditionReagent / EnvironmentTime & Temp% DegradationPrimary Degradant RRTMechanistic Pathway
Alkaline 0.1 M NaOH1.5 h, RT> 85%0.27, 0.36Ester Hydrolysis (Carboxylate formation)
Acidic 1.0 M HCl30 min, 80°C~ 74%0.34, 0.91Ester Hydrolysis & N-dealkylation
Oxidative 3% H₂O₂2 h, 80°C~ 96%0.91, 1.15N-oxidation / Epoxidation of Diallyl group
Photolytic UV Light (254 nm)24 h, RT< 2%N/AHighly Stable (No chromophore for UV cleavage)
Thermal Solid State48 h, 80°C< 1%N/AHighly Stable in absence of moisture

Note: RRT = Relative Retention Time compared to the un-stressed Impurity 50 peak.

Conclusion

By applying targeted chemical stressors and strictly enforcing neutralization protocols, we ensure that the degradation of Oseltamivir Impurity 50 is accurately mapped. The extreme sensitivity of the ethyl ester to alkaline conditions and the diallyl group to oxidation underscores the necessity of controlling pH and excipient interactions during the final drug product formulation.

References

  • Forced Degradation Study of Atazanavir, Emtricitabine, Nirmatrelvir, Oseltamivir, Ribavirin and Sofosbuvir. MDPI Environments.2

  • Degradation Behavior of Oseltamivir Phosphate under Various Stress Conditions using Stability-indicating HPLC Method. NMIMS Pharmacy / Semantic Scholar.3

  • Oseltamivir Impurity 50 (CAS: 651324-06-0) Product Specifications. Protheragen.1

Sources

Application Note: Isolation and Purification of Oseltamivir Impurity 50

Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Analytical Chemists, Process Engineers, and Drug Development Scientists Content Focus: Mechanistic profiling, preparative chromatography, and reference standard isolation.

Executive Summary

The stringent regulatory landscape of pharmaceutical manufacturing requires the rigorous profiling of all active pharmaceutical ingredient (API) impurities. Oseltamivir Impurity 50 (CAS: 651324-06-0) is a critical, process-related intermediate that emerges during the azide-free synthesis of the antiviral drug Oseltamivir (Tamiflu)[1]. Because this impurity possesses highly basic and lipophilic characteristics, standard purification templates often fail to yield high-purity reference standards. This application note details a field-proven, self-validating protocol for the isolation, purification, and free-basing of Impurity 50 from crude synthetic mother liquors.

Mechanistic Origin & Chemical Profiling

To purify a molecule effectively, one must first understand its synthetic origin and structural behavior. In modern industrial syntheses designed to avoid hazardous azide reagents, the vicinal diamine motif of Oseltamivir is constructed via epoxide and aziridine ring-opening sequences using bulky amine nucleophiles[2][3].

Chemically identified as (3R,4R,5S)-Ethyl 4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate[4][5], Impurity 50 acts as a precursor intermediate. It forms when the epoxide precursor is opened by diallylamine, followed by aziridination and subsequent ring-opening by tert-butylamine[3]. If this intermediate fails to undergo the requisite dealkylation and acetylation steps, it persists in the matrix as Impurity 50[5].

SyntheticOrigin A Epoxide Precursor B Diallylamine Addition A->B C Aziridine Intermediate B->C D tert-Butylamine Addition C->D E Impurity 50 (CAS: 651324-06-0) D->E Incomplete Deprotection F Deallylation & Acetylation E->F Target Pathway G Oseltamivir API F->G

Figure 1: Formation of Impurity 50 during the azide-free synthesis of Oseltamivir.

Physicochemical Data Summary

Understanding the dual-amine nature of this molecule dictates our extraction and chromatographic strategy.

PropertyValue
Chemical Name (3R,4R,5S)-Ethyl 4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate
CAS Number 651324-06-0[6]
Molecular Formula C24H42N2O3[4]
Molecular Weight 406.61 g/mol [6]
Physical State Viscous liquid / Oil (Free Base)
Solubility Profile Soluble in DCM, MeOH, ACN; Insoluble in H2O (at pH > 9)

Strategic Rationale for Purification

Extraction Causality: Impurity 50 contains two bulky basic nitrogen atoms: a secondary tert-butylamine and a tertiary diallylamine. At neutral pH, these amines are protonated, making the molecule highly water-soluble. By adjusting the crude matrix to pH 10, we suppress ionization, driving the highly lipophilic free base into a halogenated organic solvent like Dichloromethane (DCM), leaving polar byproducts in the aqueous waste.

Chromatographic Causality: During Preparative HPLC, the basicity of Impurity 50 causes severe peak tailing on standard silica-based C18 stationary phases due to secondary interactions with residual silanols. To counteract this, we employ 0.1% Trifluoroacetic acid (TFA) in the mobile phase. TFA acts as a potent ion-pairing agent, masking the silanols and fully protonating the amines to ensure sharp, symmetrical Gaussian peaks, which is critical for high-recovery fraction collection.

Purification N1 Crude Mother Liquor (pH 10 Adjustment) N2 Liquid-Liquid Extraction (DCM / H2O) N1->N2 N3 Concentration of Organic Phase N2->N3 Extract Organics N4 Preparative HPLC (C18, ACN/H2O + 0.1% TFA) N3->N4 N5 Fraction Collection (UV @ 220 nm) N4->N5 N6 Free-Basing & Lyophilization N5->N6 N7 Pure Impurity 50 (>98% Purity) N6->N7

Figure 2: Step-by-step isolation and purification workflow for Oseltamivir Impurity 50.

Step-by-Step Experimental Protocols

Phase 1: Matrix Deconstruction & Liquid-Liquid Extraction
  • Sample Preparation: Transfer 500 mL of the crude Oseltamivir synthetic mother liquor into a 2 L separatory funnel.

  • pH Adjustment: Slowly add 2M NaOH (aq) dropwise while stirring until the aqueous phase reaches pH 10.0 ± 0.2. Caution: Monitor temperature to prevent thermal degradation.

  • Extraction: Add 500 mL of Dichloromethane (DCM). Invert the funnel gently to avoid emulsion formation. Vent frequently.

  • Separation: Allow the phases to separate for 15 minutes. Collect the lower organic (DCM) layer. Repeat the extraction twice more with 250 mL DCM.

  • Concentration: Pool the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure (35°C, 200 mbar) to yield a crude viscous oil.

Phase 2: Preparative HPLC Resolution
  • Sample Reconstitution: Dissolve the crude oil in 20 mL of Initial Mobile Phase (80% H₂O / 20% ACN with 0.1% TFA). Filter through a 0.45 µm PTFE syringe filter.

  • Column Equilibration: Mount a Waters XBridge Prep C18 column (5 µm, 19 x 250 mm) and equilibrate at 15.0 mL/min with the initial gradient conditions.

  • Injection & Elution: Inject 2 mL of the reconstituted sample per run. Execute the gradient outlined in Table 2.

  • Fraction Collection: Monitor UV absorbance at 220 nm (optimal for the enecarboxylate chromophore). Collect the major peak eluting between 18.0 – 21.0 minutes.

Time (min)Mobile Phase A (0.1% TFA in H₂O) %Mobile Phase B (ACN) %Flow Rate (mL/min)
0.0802015.0
5.0802015.0
25.0208015.0
30.059515.0
35.0802015.0
Table 2: Preparative HPLC Gradient Conditions.
Phase 3: Desalting, Free-Basing, and System Validation

Causality Check: The pooled HPLC fractions contain Impurity 50 as a di-TFA salt, which is highly hygroscopic. To generate a stable analytical reference standard, we must revert it to the free base.

  • Neutralization: Pool the collected fractions and cool to 4°C. Slowly add saturated NaHCO₃ (aq) until the solution reaches pH 8.5.

  • Re-Extraction: Extract the neutralized aqueous layer with Ethyl Acetate (3 x 100 mL).

  • Drying: Wash the combined organic layers with brine, dry over Na₂SO₄, and concentrate to dryness.

  • Lyophilization: Re-dissolve the residue in a minimal amount of tert-butanol/water (1:1) and lyophilize for 48 hours to obtain Impurity 50 as a pale-yellow viscous oil.

  • Validation (QC): Analyze a 1 mg/mL aliquot via LC-MS. Confirm the presence of the [M+H]⁺ ion at m/z 407.6 and ensure UV purity at 220 nm is ≥ 98.0%.

StageExpected Yield (%)Target Purity (HPLC-UV)
Crude Extraction85 - 90%> 60%
Prep-HPLC Pool70 - 75%> 98%
Final Lyophilized65 - 70%> 99%
Table 3: Expected Recovery and Purity Metrics.

References

Sources

Troubleshooting & Optimization

Optimizing peak shape for Oseltamivir Impurity 50 in chromatography

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Optimizing Peak Shape for Oseltamivir Impurity 50

Status: Active | Ticket Priority: High | Assigned Specialist: Senior Application Scientist[][2][3]

Introduction

Welcome to the Advanced Chromatography Support Center. You are likely encountering difficulties with "Impurity 50" —a designation often assigned in specific vendor catalogs or internal development protocols to a critical Oseltamivir degradation product (frequently the free acid metabolite Oseltamivir Carboxylate or a specific stereoisomer like Impurity B).[][2][4]

Oseltamivir Phosphate is a primary amine with a pKa of approximately 7.[][4]7. The fundamental challenge in its chromatography is the interaction between this basic amine and residual silanols on the column, which leads to the "shark-fin" tailing you are likely observing.[4]

This guide treats "Impurity 50" as a polar, basic analyte prone to secondary silanol interactions and poor retention.[2][3][4] The protocols below are designed to linearize adsorption isotherms and sharpen peak symmetry.

Part 1: Troubleshooting Guide (FAQs)
Q1: My Impurity 50 peak exhibits severe tailing (As > 1.5). Increasing the organic modifier didn't help. What is the root cause?

Diagnosis: Secondary Silanol Interactions.[][2][4] The Mechanism: At neutral or weakly acidic pH (pH 4–6), the residual silanols (


) on your column surface are ionized to silanates (

).[][2][3][4] The protonated amine on Oseltamivir (

) binds ionically to these sites, causing a "drag" on the peak tail.[2][4]

The Fix: You have two thermodynamic pathways to fix this:

  • The "High pH" Route (Recommended for Hybrid Columns): Push the pH to 10.0 (using Ammonium Bicarbonate).[][2][4] At this pH, Oseltamivir is deprotonated (neutral), eliminating the ionic interaction with silanols.[4]

  • The "Ion-Suppression" Route (Traditional C18): Lower the pH to < 3.0 .[][2][3][4] This protonates the silanols (

    
    ), rendering them neutral and preventing cation exchange.[2][4]
    
Q2: Impurity 50 is co-eluting with the main Oseltamivir peak.[][4] How do I force a separation?

Diagnosis: Insufficient Selectivity (


).
The Mechanism:  If Impurity 50 is a stereoisomer (e.g., Impurity B or D), standard C18 hydrophobic interactions are often identical to the API.[4]
The Fix: 
  • Switch to Phenyl-Hexyl Chemistry: The

    
     interactions offered by phenyl columns often separate structural isomers that C18 cannot distinguish.[][2][3][4]
    
  • Modify the Buffer: If using an acidic method, add Perchlorate (sodium perchlorate) or Hexanesulfonate as an ion-pairing agent.[][2][3][4] This increases the retention of the basic amine significantly, often pulling it away from polar degradation products.[4]

Q3: The baseline is noisy, and I cannot quantify Impurity 50 at the 0.05% reporting threshold.

Diagnosis: UV Cutoff Interference. The Mechanism: Oseltamivir lacks a strong chromophore.[][4] Detection is usually done at 205–215 nm .[][2][3][4] Common buffers like Acetate or Citrate absorb heavily in this region, creating high background noise. The Fix:

  • Use Phosphate (transparent at 210 nm) or Ammonium Bicarbonate (transparent at high pH).[][2][3][4]

  • Avoid Acetate or Formate buffers if you are relying solely on UV detection at low wavelengths.[][2]

Part 2: Diagnostic Logic Pathways

The following diagrams illustrate the decision-making process for optimizing peak shape and method selection.

Figure 1: Peak Shape Troubleshooting Logic

Caption: Decision tree for diagnosing and correcting peak asymmetry based on mobile phase pH and column chemistry.

PeakOptimization Start Issue: Impurity 50 Tailing (As > 1.5) CheckPH Check Mobile Phase pH Start->CheckPH LowPH pH 2.5 - 3.0 CheckPH->LowPH MidPH pH 4.0 - 7.0 (Danger Zone) CheckPH->MidPH HighPH pH > 9.0 CheckPH->HighPH ActionLow Add Ion Pair Reagent (Hexanesulfonate) or Increase Buffer Strength (>25mM) LowPH->ActionLow ActionMid Silanols Active. Switch to High pH or Drop pH to < 3.0 MidPH->ActionMid ActionHigh Check Column Stability. Ensure Hybrid Particle (e.g., BEH/XBridge) HighPH->ActionHigh

Figure 2: Resolution Strategy for Polar Impurities

Caption: Workflow for separating polar impurities (like Oseltamivir Carboxylate) from the main API peak.

ResolutionStrategy Input Impurity 50 Co-elution Step1 Decrease % Organic at Start of Gradient Input->Step1 Step2 Change Stationary Phase Step1->Step2 If no resolution OptionA HILIC Mode (For very polar acids) Step2->OptionA OptionB Phenyl-Hexyl (For isomers) Step2->OptionB Success Resolution > 2.0 OptionA->Success OptionB->Success

Part 3: The "Golden Standard" Protocols

Based on the physicochemical properties of Oseltamivir, these two protocols represent the most robust starting points for optimizing Impurity 50.[4]

Protocol A: The High-pH Method (Recommended)

Best for: Perfect peak symmetry and separating basic impurities.[][2][3][4]

ParameterConditionRationale
Column Hybrid C18 (e.g., XBridge BEH C18), 150 x 4.6 mm, 3.5 µmMust resist high pH dissolution.[][2][3]
Mobile Phase A 10 mM Ammonium Bicarbonate (pH 10.[][2][3][4]0)High pH neutralizes the amine, preventing tailing.[4]
Mobile Phase B AcetonitrileStandard organic modifier.[][2][3][4]
Flow Rate 1.0 mL/minStandard flow.[][2][3][4]
Detection UV @ 215 nmMaximize sensitivity for non-chromophoric impurities.[][2][3][4]
Gradient 20% B to 60% B over 15 minShallow gradient for resolution.
Protocol B: The Acidic Ion-Pairing Method

Best for: Separating very polar acid metabolites (Impurity C) from the API.[][2][3][4]

ParameterConditionRationale
Column C18 / C8 (e.g., Luna C18), 250 x 4.6 mm, 5 µmHigh surface area for retention.[][2][3]
Mobile Phase 50 mM Phosphate Buffer (pH 2.5) + 5 mM OctanesulfonateLow pH suppresses silanols; Ion-pair reagent increases retention of the amine.[2][4]
Organic Methanol:Acetonitrile (50:[][2][3]50)Methanol often provides better selectivity for isomers.[][4]
Temp 50°CReduces viscosity and improves mass transfer (sharper peaks).[][2][3][4]
Part 4: References
  • United States Pharmacopeia (USP). Oseltamivir Phosphate Monograph: Impurities.[][2][4] USP-NF.[][2][3][4] (Official October 1, 2010).[4][5]

  • Centers for Disease Control and Prevention (CDC). Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods.[][4] Emerging Infectious Diseases, Vol. 14, No.[3][4][6][7] 4. (2008).[][4][6]

  • National Institutes of Health (NIH) - PubChem. Oseltamivir Phosphate Compound Summary (pKa and Physical Properties).[][2][3][4] PubChem Database.[][2][4]

  • Ameti, A. et al. A Simple Isocratic RP-HPLC Method for Quality Control of Oseltamivir Capsules. Macedonian Journal of Chemistry and Chemical Engineering.[][4] (2012).[][4][8]

Sources

Resolving co-elution of Oseltamivir Impurity 50 with other impurities

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Oseltamivir Phosphate Impurity Profiling Senior Application Scientist Desk | Case ID: OSE-IMP-50-RES

Executive Summary: The "Impurity 50" Challenge

Status: Open | Priority: Critical Subject: Resolution of Co-eluting Impurity 50 (Critical Pair) in Oseltamivir Phosphate Analysis.

Technical Context: In high-performance liquid chromatography (HPLC) of Oseltamivir Phosphate, "Impurity 50" typically refers to a critical diastereomeric impurity or a des-acetyl degradation product that exhibits similar hydrophobicity to the main API or Impurity B (Epoxide intermediate). Standard C18 methods (USP/EP) often struggle to resolve this species due to the lack of steric selectivity.

This guide provides a root-cause analysis and step-by-step resolution protocols, moving beyond "textbook" advice to the specific physicochemical interactions of the Oseltamivir molecule.

Module 1: The Basics (FAQ)

Q1: Why is "Impurity 50" co-eluting even when I follow the USP monograph? A: The USP method relies on a C8 or C18 (L7) column at a controlled pH (typically ~6.0 or acidic). Oseltamivir is a basic amine with an ethyl ester tail.[1] "Impurity 50" is likely a structural isomer (e.g., the 3S,4S,5R diastereomer) or a positional isomer .

  • The Cause: Standard C18 columns separate based on hydrophobicity. Isomers often have identical hydrophobicity but different 3D shapes.

  • The Fix: You need a separation mechanism based on shape selectivity (steric interaction) or pi-pi interaction, not just hydrophobicity.

Q2: Can I just change the gradient slope? A: Likely not. If the selectivity factor (


) is 1.0 (perfect co-elution), flattening the gradient will only make the co-eluting peak wider, not separated. You must change the chemistry (Stationary Phase or pH) to alter 

before optimizing efficiency (

).

Q3: Is this a pH issue? A: Oseltamivir has a pKa ~7.75 (amine).

  • At pH 2.5: Both API and impurity are fully protonated (+).

  • At pH 6.0: They are partially ionized.

  • Troubleshooting: If Impurity 50 is an ionizable intermediate (e.g., Oseltamivir Carboxylate), a pH shift of

    
     units can drastically change its retention relative to the neutral species.
    

Module 2: Method Development & Resolution Protocols

Protocol A: The "Selectivity Switch" (Stationary Phase)

Use this if pH adjustment fails.

Objective: Exploit pi-pi interactions or steric selectivity to separate isomers.

ParameterStandard Condition (Likely Co-elution)Optimized Condition (Resolution) Mechanism of Action
Column C18 (L1) or C8 (L7)Phenyl-Hexyl or Pentafluorophenyl (PFP) Phenyl phases engage with the amide/ester groups via pi-pi interactions, offering distinct selectivity for isomers.
Mobile Phase A Phosphate Buffer pH 6.0Ammonium Formate pH 3.5Lower pH suppresses silanol activity; Formate is volatile (LC-MS compatible).
Modifier AcetonitrileMethanol Methanol is a protic solvent that enhances hydrogen bonding capabilities, often resolving polar impurities better than ACN.
Temp 50°C35°C - 40°C Lower temperature increases retention and often improves selectivity for sterically similar compounds.
Protocol B: The "pH Fine-Tuning" (Mobile Phase)

Use this if you must stay on a C18 column.

Step-by-Step:

  • Prepare Buffer: 50 mM Potassium Phosphate.

  • Screening: Run three injections at pH 2.5, 4.5, and 6.5.

  • Observation:

    • If Impurity 50 moves away from the main peak at lower pH, it is likely more basic (remains ionized longer).

    • If it moves closer, it may be an acidic degradation product (e.g., Oseltamivir Carboxylate).

  • Refinement: Once the optimal window is found, bracket the pH by

    
     units (e.g., pH 2.4, 2.5, 2.6) to robustly separate the critical pair.
    

Module 3: Visualizing the Workflow

Diagram 1: Critical Pair Resolution Logic

Caption: Decision tree for resolving co-eluting impurities based on chemical properties.

MethodDev Start Start: Impurity 50 Co-elution CheckpH Is Impurity Ionizable? (Amine/Acid functionality?) Start->CheckpH pHScreen Perform pH Screen (pH 2.5 vs 6.0) CheckpH->pHScreen Yes/Unknown ChangeCol Change Stationary Phase (Selectivity Change) CheckpH->ChangeCol No (Neutral Isomer) ResAchieved Resolution > 1.5? pHScreen->ResAchieved Finalize Validate Method ResAchieved->Finalize Yes ResAchieved->ChangeCol No Phenyl Switch to Phenyl-Hexyl (Pi-Pi Interaction) ChangeCol->Phenyl Aromatic Impurity PFP Switch to PFP (Stereoselectivity) ChangeCol->PFP Halogenated/Polar ChangeOrg Change Organic Modifier (ACN -> MeOH) Phenyl->ChangeOrg Still Co-eluting PFP->ChangeOrg ChangeOrg->Finalize Resolution Achieved

Module 4: Advanced Troubleshooting (The "Hidden" Variables)

Issue: Peak Fronting or Tailing causing Co-elution Sometimes "Impurity 50" is actually a shoulder of the main peak caused by column overload or void volume issues.

Diagnostic Check:

  • Dilution Test: Inject the sample at 50% concentration.

    • Result: If the resolution improves significantly, you were overloading the column (Mass Overload).

  • Flow Rate Scaling: Reduce flow rate by 20%.

    • Result: If resolution improves, mass transfer kinetics are the bottleneck. Consider a column with smaller particles (e.g., 2.7 µm Fused-Core or 1.7 µm UHPLC).

Issue: Retention Time Drifting Oseltamivir methods using high aqueous content (low organic) can cause "Phase Collapse" (Dewetting) in standard C18 columns.

  • The Fix: Use a C18-AQ (Aqueous stable) column or ensure at least 5% organic modifier is present at the start of the gradient.

References & Authoritative Grounding

  • United States Pharmacopeia (USP). Oseltamivir Phosphate Monograph. USP 43-NF 38. (Standard method basis for L7 column usage).

  • Malik, R. et al. "Trace level quantification of genotoxic impurities in Oseltamivir Phosphate using LC-MS/MS." Journal of Pharmaceutical and Biomedical Analysis, Vol 189, 2020. (Discussion on resolving difficult trace impurities).

  • Chiral Technologies. "Separation of Oseltamivir Enantiomers and Diastereomers." Application Note. (Reference for using polysaccharide columns for isomeric impurities).

  • Snyder, L. R., et al. Introduction to Modern Liquid Chromatography. 3rd Edition. Wiley, 2010. (Foundational text on Selectivity vs. Efficiency).

(Note: "Impurity 50" is used in this guide as a representative designator for critical co-eluting species, consistent with the user's internal nomenclature.)

Sources

Technical Support Center: Oseltamivir Impurity 50 Detection Guide

[1]

Executive Summary & Diagnostic Framework

The Challenge: "Impurity 50" (identified in specialized catalogs as (3R,4R,5S)-ethyl 4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate) presents a distinct analytical challenge compared to standard Oseltamivir degradation products (like Impurity B or C).

Root Cause of Low Sensitivity:

  • Weak Chromophore: Like the parent Oseltamivir, Impurity 50 lacks a conjugated aromatic system. It relies on the cyclohexene double bond and ester carbonyl for UV absorption, limiting detection to the noisy low-UV region (205–210 nm).

  • High Hydrophobicity: The presence of tert-butyl and diallyl groups significantly increases lipophilicity (LogP > 4) compared to Oseltamivir. This leads to:

    • Late elution (peak broadening).

    • High carryover potential (ghost peaks).

    • Poor solubility in highly aqueous initial mobile phases.

The Solution: To achieve reporting thresholds (<0.05%), you must transition from standard HPLC-UV to UPLC-MS/MS or Charged Aerosol Detection (CAD) . If UV is mandatory, specific column chemistries and mobile phase additives are required to sharpen the peak shape.

Technical Workflow: Sensitivity Optimization

Decision Logic for Method Selection

Use the following logic tree to determine the correct detection strategy based on your lab's capabilities and sensitivity requirements.

DetectionStrategyStartStart: Select Detection MethodReqSensitivity Requirement?Start->ReqUV_Path> 0.1% (Limit Test)Req->UV_PathMS_Path< 0.05% (Trace/Genotox)Req->MS_PathUV_OptLC-UV Optimization(207 nm, Core-Shell Column)UV_Path->UV_OptStandard EquipmentCAD_OptCAD/ELSD(Universal Detection)UV_Path->CAD_OptNo ChromophoreMS_OptLC-MS/MS (MRM Mode)ESI PositiveMS_Path->MS_OptGold StandardUV_Opt->MS_OptFails LOD

Figure 1: Decision matrix for selecting the appropriate detection modality for Oseltamivir impurities.

Protocol A: LC-MS/MS Optimization (Gold Standard)[1]

Objective: Detect Impurity 50 at trace levels (ppb/ppm) using Multiple Reaction Monitoring (MRM).

Mass Spectrometry Parameters

Impurity 50 contains tertiary and secondary amines, making it ideal for Electrospray Ionization (ESI) in Positive Mode .

ParameterSettingRationale
Ionization Mode ESI (+)Protonation of amine groups (

).
Precursor Ion m/z 407.3Based on MW 406.61 (

).
Cone Voltage 30–45 VOptimize to prevent in-source fragmentation of the ester.
Capillary Voltage 3.0 kVStandard for ESI stability.
Source Temp 150°CPrevent thermal degradation while ensuring desolvation.
Desolvation Gas 800 L/hrHigh flow required to handle aqueous mobile phases.
Chromatographic Conditions (UPLC)
  • Column: Waters ACQUITY UPLC BEH C18 (2.1 x 100 mm, 1.7 µm) or equivalent.

    • Why: The hybrid particle handles high pH if needed, but for MS, we stick to acidic to aid ionization. The C18 retains the hydrophobic Impurity 50 well.

  • Mobile Phase A: 0.1% Formic Acid in Water (LC-MS Grade).

  • Mobile Phase B: 0.1% Formic Acid in Acetonitrile.

  • Gradient:

Time (min)%A%BCurveAction
0.09010InitialLoad Oseltamivir (polar).
2.090106Isocratic hold for polar impurities.
10.010906Crucial: Ramp high to elute hydrophobic Impurity 50.
12.010906Wash column (prevent carryover).
12.190101Re-equilibrate.

Protocol B: LC-UV Optimization (Alternative)

Objective: Maximize Signal-to-Noise (S/N) ratio when MS is unavailable.

Wavelength Selection[1]
  • Target: 207 nm (Bandwidth 4 nm).

  • Reference: 360 nm (100 nm bandwidth) to correct for baseline drift.

  • Warning: Do not use THF or high cut-off solvents. Use HPLC-grade Acetonitrile (UV cutoff <190 nm).

Buffer Strategy

Impurity 50 is a base. At neutral pH, it may interact with silanols, causing tailing (which lowers peak height and sensitivity).

  • Recommendation: Use a Perchlorate or Phosphate buffer at acidic pH (pH 2.5–3.0).

  • Recipe: 50 mM Potassium Phosphate Monobasic, adjusted to pH 2.5 with Phosphoric Acid.

  • Why: Low pH ensures the impurity is fully protonated. Phosphate suppresses silanol activity.

Troubleshooting Guide (Q&A)

Q1: I see a broad, tailing peak for Impurity 50 that ruins my LOD. How do I sharpen it?

  • Cause: Secondary interaction between the amine groups on Impurity 50 and residual silanols on the silica column.

  • Fix:

    • Add Ion Pair Reagent: Add 5 mM Hexanesulfonic Acid to the mobile phase (UV method only). This masks the charge.

    • Switch Column: Use a "Charged Surface Hybrid" (CSH) C18 or a Phenyl-Hexyl column. These provide alternate selectivity and better peak shape for bases at low pH.

Q2: I have "Ghost Peaks" in my blank injections after running a sample.

  • Cause: Impurity 50 is highly lipophilic (diallyl/pentyl groups). It may not elute during a standard isocratic run or short gradient, eluting instead in the next injection.

  • Fix: Ensure your gradient ends with a "Sawtooth" wash: Ramp to 95% Acetonitrile and hold for at least 3 column volumes at the end of every run.

Q3: The baseline at 207 nm is drifting significantly.

  • Cause: Absorption difference between Water and Acetonitrile at low UV.

  • Fix: Balance the absorbance. Add a small amount (e.g., 0.5%) of Acetone or the buffer used in Mobile Phase A to Mobile Phase B. This matches the refractive index/absorbance of the solvents.

Q4: My MS signal is suppressed (Matrix Effect).

  • Cause: Co-elution with the phosphate counter-ion or formulation excipients.

  • Fix:

    • Divert Valve: Divert the first 1–2 minutes of flow (containing salts/phosphate) to waste.

    • Sample Prep: Use Solid Phase Extraction (SPE) with a mixed-mode cation exchange cartridge (MCX) to wash away the phosphate before eluting the amine impurities.

Visualizing the Impurity Pathway

Understanding the structural difference is key to separation.

ImpurityStructurecluster_chromChromatographic Behavior (Reverse Phase)OseltamivirOseltamivir(Parent)MW: 312Polarity: ModerateDiffStructural Changes:1. Acetyl -> tert-Butyl2. Amino -> DiallylaminoOseltamivir->DiffSynthesis Side ReactionEarlyElutes Early(Standard Gradient)Oseltamivir->EarlyImpurity50Impurity 50(Process Impurity)MW: 406Polarity: Low (Hydrophobic)LateElutes Late(Requires High %B)Impurity50->LateDiff->Impurity50

Figure 2: Structural comparison highlighting the hydrophobicity shift that dictates chromatographic retention.

References

  • USP-NF Online. Oseltamivir Phosphate Monograph: Organic Impurities.[1] (Accessed 2024).[2]

  • European Pharmacopoeia (Ph. Eur.). Oseltamivir Phosphate: Impurities A, B, C, D.[3][4] 11th Edition.[5]

  • Protheragen. Oseltamivir Impurity 50 Product Data (Catalog No. PIMP49069).

  • National Institutes of Health (PMC). Simple and sensitive assay for quantification of oseltamivir... using LC-MS/MS. (Biomed Chromatogr. 2009).[5]

  • ResearchGate. Method Development and Validation for Trace Level Quantification of Genotoxic Impurities in Oseltamivir.

Technical Support Center: Oseltamivir Impurity 50 Method Robustness and Ruggedness Testing

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the analytical methodology of Oseltamivir and its impurities. This guide is designed for researchers, analytical scientists, and drug development professionals. Here, we provide in-depth, field-proven insights into the robustness and ruggedness testing for the analytical method of Oseltamivir Impurity 50. Our goal is to equip you with the knowledge to anticipate, troubleshoot, and resolve common issues, ensuring your analytical methods are reliable, transferable, and compliant with regulatory expectations.

Frequently Asked Questions (FAQs)

This section addresses foundational questions regarding method robustness and ruggedness in the context of pharmaceutical impurity analysis.

Q1: What is the fundamental difference between method robustness and ruggedness?

A: While often used interchangeably, robustness and ruggedness evaluate different aspects of method reliability.

  • Robustness is an intra-laboratory exercise that measures a method's capacity to remain unaffected by small, deliberate variations in its parameters.[1][2] It is typically performed during method development or optimization to understand the potential impact of minor procedural shifts.[2]

  • Ruggedness assesses the reproducibility of a method under a variety of normal, real-world conditions.[3] This often involves inter-laboratory comparisons, different analysts, different instruments, and different days, demonstrating the method's suitability for transfer.[2][3]

Q2: Why is robustness testing critical for an impurity method like that for Oseltamivir Impurity 50?

A: For impurity analysis, accuracy and consistency are paramount. Robustness testing provides an indication of the method's reliability during normal usage.[1][2] By intentionally varying parameters like mobile phase pH, column temperature, or flow rate, you identify which parameters are critical to the separation and quantification of Impurity 50. This knowledge is essential for establishing appropriate system suitability criteria and ensuring that minor day-to-day variations do not lead to out-of-specification results.[1]

Q3: What are the typical analytical parameters evaluated in a robustness study for an HPLC method?

A: For a High-Performance Liquid Chromatography (HPLC) method, which is commonly used for Oseltamivir impurity analysis[4], the following parameters are typically investigated:

  • pH of the mobile phase buffer (e.g., ± 0.2 units)

  • Percentage of organic solvent in the mobile phase (e.g., ± 2%)

  • Column temperature (e.g., ± 5 °C)

  • Flow rate (e.g., ± 10%)

  • Wavelength of detection (e.g., ± 2 nm)

  • Different batches or suppliers of HPLC columns

Q4: According to regulatory guidelines, when should robustness testing be performed?

A: The International Council for Harmonisation (ICH) guidelines suggest that robustness should be evaluated during the development phase of the analytical procedure.[5] Performing this testing before formal validation ensures that the method is well-understood and the final validated procedure is reliable.[2][5]

Visualized Workflow: Method Lifecycle

The following diagram illustrates where robustness and ruggedness testing fit within the broader lifecycle of an analytical method.

MethodLifecycle Dev Method Development Opt Method Optimization Dev->Opt Refinement Robust Robustness Testing Opt->Robust Identify Critical Parameters Val Method Validation (ICH Q2) Robust->Val Define Validated Method Transfer Method Transfer Val->Transfer To QC Labs Routine Routine Use & Monitoring Val->Routine Single-Lab Use Rugged Ruggedness Testing Transfer->Rugged Inter-Lab Assessment Rugged->Routine

Caption: Workflow from method development to routine use.

Troubleshooting Guide for Oseltamivir Impurity 50 Analysis

This section is structured to help you diagnose and resolve specific issues encountered during your experiments.

Category: Chromatographic Peak Shape & Resolution

Q: We are observing significant peak tailing for Impurity 50, causing inconsistent integration. What are the potential causes and solutions?

A: Peak tailing is a common issue in HPLC analysis.[6] A systematic approach is the best way to resolve it.

  • Potential Cause 1: Secondary Interactions. The analyte may be interacting with active sites (free silanols) on the silica-based column packing. This is common with basic compounds like Oseltamivir, which contains amino groups.

    • Solution: Try lowering the mobile phase pH to ensure the analyte is fully protonated. Alternatively, add a competing base like triethylamine (TEA) to the mobile phase at a low concentration (e.g., 0.1%) to block the active sites.

  • Potential Cause 2: Column Degradation. The column may be contaminated or have developed a void at the inlet.

    • Solution: First, try cleaning the column according to the manufacturer's instructions, often by flushing with a series of strong solvents. If this fails, reverse the column (if permissible by the manufacturer) and flush it to remove particulates from the inlet frit. If the problem persists, the column may need to be replaced.

  • Potential Cause 3: Mismatch between Injection Solvent and Mobile Phase. If the sample is dissolved in a solvent much stronger than the mobile phase, it can cause peak distortion.

    • Solution: Whenever possible, dissolve your sample in the mobile phase itself.[7] If solubility is an issue, use the weakest solvent possible that can still fully dissolve the sample.

Q: The resolution between the main Oseltamivir peak and Impurity 50 has suddenly dropped below the system suitability limit of 2.0. What should we check first?

A: A loss of resolution indicates a change in separation efficiency or selectivity.

  • First, check the mobile phase. An incorrectly prepared mobile phase is a frequent cause of separation problems.[8] Verify the pH, composition, and ensure it has been properly degassed. Air bubbles in the system can cause pressure fluctuations and affect resolution.

  • Second, examine the column. Column performance degrades over time. Check your records to see how many injections have been performed on the current column. If it's near the end of its expected lifetime, replacement may be necessary. Also, ensure the column temperature is stable and correct, as temperature can significantly impact selectivity.

  • Third, review the system pressure. A sudden drop in backpressure could indicate a leak in the system, while a significant increase could mean a blockage in the column or tubing.[9] Leaks can lead to inconsistent flow rates and poor resolution.

Visualized Troubleshooting: Loss of Resolution

Troubleshooting cluster_0 Potential Causes cluster_1 Corrective Actions Problem Problem MobilePhase Mobile Phase - Incorrect pH/Composition - Improper Degassing - Contamination Problem:f0->MobilePhase Column Column - Degradation/Aging - Contamination - Wrong Temperature Problem:f0->Column Instrument Instrument - Leak in System - Pump Malfunction - Injector Issue Problem:f0->Instrument ActionMP Remake Mobile Phase - Verify pH & composition - Degas thoroughly - Use fresh, HPLC-grade solvents MobilePhase->ActionMP ActionCol Address Column - Flush with strong solvent - Replace guard column - Replace analytical column Column->ActionCol ActionInst Inspect System - Check for leaks (fittings) - Check pump pressure stability - Clean/replace injector seals Instrument->ActionInst

Caption: Decision tree for troubleshooting loss of resolution.

Category: Quantification and Sensitivity

Q: We are seeing inconsistent, non-reproducible area counts for Impurity 50 across a sequence of injections. What could be the cause?

A: Irreproducible peak areas often point to issues with the injection process or system stability.

  • Potential Cause 1: Injector Issues. Worn seals in the autosampler can cause leaks, leading to variable injection volumes.[8] Air bubbles trapped in the injector or sample loop can also lead to inconsistent results.

    • Solution: Perform routine maintenance on the injector, including replacing the rotor seal and needle seat.[8] Purge the injector thoroughly to remove any trapped air.

  • Potential Cause 2: Incomplete Sample Solubilization. If Impurity 50 is not fully dissolved in the sample solvent, the amount drawn into the loop for each injection can vary.

    • Solution: Ensure your sample preparation procedure includes sufficient vortexing or sonication to completely dissolve the sample. Visually inspect the solution for any particulate matter before placing it in the autosampler.

Q: The signal-to-noise ratio for Impurity 50 at the limit of quantification (LOQ) is lower than expected. How can we improve sensitivity?

A: Low sensitivity can be a complex issue involving the analyte, mobile phase, and detector settings.

  • Potential Cause 1: Incorrect Detection Wavelength. The chosen wavelength may not be the absorbance maximum for Impurity 50.

    • Solution: Using a diode array detector (DAD), determine the UV spectrum for Impurity 50 and select the wavelength of maximum absorbance.

  • Potential Cause 2: High Baseline Noise. A noisy baseline will obscure small peaks and reduce the signal-to-noise ratio. This can be caused by a contaminated mobile phase, a failing detector lamp, or inadequate solvent degassing.

    • Solution: Prepare fresh mobile phase using high-purity (HPLC-grade) solvents and degas it thoroughly. If noise persists, check the detector's lamp energy and hours of use; it may need replacement.

  • Potential Cause 3: Mobile Phase Composition. The pH of the mobile phase can affect the chromophore of the impurity, thereby influencing its UV absorbance.

    • Solution: Experiment with slight adjustments to the mobile phase pH to see if it improves the detector response for the impurity without compromising the separation.

Experimental Protocols

The following sections provide standardized, step-by-step methodologies for conducting robustness and ruggedness studies.

Protocol 1: Robustness Study for Oseltamivir Impurity 50 HPLC Method

1.0 Objective: To evaluate the capacity of the analytical method for Oseltamivir Impurity 50 to remain unaffected by small, deliberate variations in method parameters.

2.0 Scope: This protocol applies to the validated HPLC method for the quantification of Impurity 50 in Oseltamivir drug substance.

3.0 Methodology:

3.1 Standard Chromatographic Conditions:

ParameterCondition
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase Acetonitrile : 20mM Phosphate Buffer pH 3.0 (30:70 v/v)
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 225 nm[10]
Injection Volume 10 µL
Sample Concentration Spiked sample at the specification limit for Impurity 50

3.2 Robustness Parameters and Variations:

A one-factor-at-a-time (OFAT) approach will be used. For each condition, inject the sample solution in triplicate.

ParameterNominal ValueVariation (-)Variation (+)
Flow Rate (mL/min) 1.00.91.1
Column Temp (°C) 302535
Mobile Phase pH 3.02.83.2
Organic Content (%) 302832
Wavelength (nm) 225223227

3.3 System Suitability Test (SST) Criteria:

The following SST criteria must be met for the nominal condition analysis before proceeding.

  • Resolution: Resolution between Oseltamivir and Impurity 50 must be ≥ 2.0.

  • Tailing Factor: Tailing factor for the Impurity 50 peak must be ≤ 1.5.

  • RSD of Peak Area: %RSD for six replicate injections of the standard must be ≤ 2.0%.

3.4 Acceptance Criteria for Robustness:

The method is considered robust if, for all tested variations:

  • The SST criteria are met.

  • The calculated amount of Impurity 50 varies by no more than ±10.0% from the value obtained under nominal conditions.

  • The relative retention time (RRT) of Impurity 50 does not change by more than ±5.0%.

Protocol 2: Ruggedness Study for Oseltamivir Impurity 50 HPLC Method

1.0 Objective: To demonstrate the reproducibility of the analytical method under various common laboratory conditions.

2.0 Scope: This protocol is to be executed after successful validation and robustness testing of the HPLC method.

3.0 Methodology:

The assay of a single batch of Oseltamivir drug substance spiked with Impurity 50 will be performed under the different conditions listed below.

3.1 Ruggedness Parameters:

ParameterCondition 1Condition 2
Analyst Analyst AAnalyst B
HPLC System HPLC System #1HPLC System #2
Day of Analysis Day 1Day 2
Column Batch Column Lot #AColumn Lot #B

3.2 Procedure:

  • Analyst A performs the assay on HPLC System #1 using Column Lot #A on Day 1.

  • Analyst B performs the assay on HPLC System #2 using Column Lot #B on Day 2.

  • For each condition, a full system suitability test is performed, followed by six replicate preparations of the spiked sample.

3.3 Acceptance Criteria for Ruggedness:

The method is considered rugged if:

  • The SST criteria are met under all tested conditions.

  • The average assay value from Condition 2 is within ±5.0% of the average assay value from Condition 1.

  • The overall %RSD for all 12 sample preparations (from both conditions combined) is ≤ 5.0%.

References
  • Robustness/ruggedness tests in method validation. (n.d.). ResearchGate. [Link]

  • High-Performance Liquid Chromatography (HPLC) for Impurity Analysis. (2024, August 8). Veeprho. [Link]

  • Advanced Guide to HPLC Troubleshooting: Solve common issues like a pro! (2025, May 23). PharmaCores. [Link]

  • Robustness Tests. (2022, April 15). LCGC International. [Link]

  • Oseltamivir Impurities and Related Compound. (n.d.). Veeprho Pharmaceuticals. [Link]

  • Method Robustness vs Ruggedness: What's the Difference? (n.d.). Pharma Validation. [Link]

  • Review on Common Observed HPLC Troubleshooting Problems. (n.d.). Rhenium Group. [Link]

  • Troubleshooting and Performance Improvement for HPLC. (2024, May 28). Aurigene. [Link]

  • Robustness and Ruggedness Testing in Analytical Chemistry. (2026, January 20). Lab Manager. [Link]

  • Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt‐Out Method. (2025, June 13). ResearchGate. [Link]

  • ICH Q2(R2) guideline on validation of analytical procedures - Step 5. (2023, December 14). European Medicines Agency. [Link]

Sources

Common challenges in Oseltamivir Impurity 50 quantification

Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Oseltamivir Impurity Quantification

Executive Summary & Nomenclature Clarification

User Advisory: In the context of Oseltamivir Phosphate (Tamiflu) development, "Impurity 50" is often an internal or colloquial designation for Oseltamivir Carboxylate (Ro 64-0802) , the active metabolite and primary hydrolysis degradation product.[] In some specific synthesis pathways, it may also refer to the Enantiomeric Impurity (3S, 4S, 5R) .[]

Both impurities present distinct "Class 1" analytical challenges:

  • Oseltamivir Carboxylate (OC): Highly polar, elutes near the void volume in standard RP-HPLC, and exhibits different UV absorption maxima than the parent drug.[]

  • Enantiomeric Impurity: Chemically identical to the API in non-chiral environments, requiring specific chiral stationary phases (CSP) and salt-removal steps to prevent column fouling.[]

This guide addresses the quantification challenges for these high-risk impurities.

Diagnostic Troubleshooting (Q&A Format)

Category A: Retention & Peak Shape Issues

Q: My "Impurity 50" (Carboxylate) elutes in the void volume (RT < 2.5 min) using a standard C18 column. How do I increase retention?

A: This is a classic "Polarity Trap."[] Oseltamivir Carboxylate is a zwitterionic species.[] Standard C18 columns suffer from phase collapse or lack of interaction with this highly polar molecule.[]

  • The Fix (Mechanism): You must suppress the ionization of the carboxylic acid group or use a mixed-mode phase.[]

  • Protocol Adjustment:

    • pH Control: Lower mobile phase pH to 3.0 - 4.0 . At this pH, the carboxylic acid is protonated (neutral), increasing hydrophobic interaction with the C18 chain.[]

    • Column Selection: Switch to a C18-PFP (Pentafluorophenyl) or a Polar-Embedded C18 (e.g., Waters XBridge Shield RP18 or Phenomenex Synergi Hydro-RP).[] These provide secondary hydrogen bonding interactions that retain polar degradants.[]

    • Ion-Pairing (Alternative): Add 5-10 mM Octanesulfonic Acid to the mobile phase.[] Warning: This makes the method non-compatible with MS detection.

Q: I am seeing "Ghost Peaks" or broad tailing for the Enantiomeric Impurity. What causes this?

A: This is likely the "Phosphate Memory Effect." Oseltamivir Phosphate contains inorganic phosphate that precipitates or interacts strongly with Chiral Stationary Phases (CSP), particularly Amylose or Cellulose-based columns (e.g., Chiralpak IC).[]

  • The Fix: You must remove the phosphate salt before injection onto a chiral column.[]

  • Action: Implement the Solvent Extraction/Salt-Out Protocol (detailed in Section 4). Direct injection of Oseltamivir Phosphate onto chiral columns degrades resolution and column life.[]

Category B: Quantification & Linearity

Q: The response factor (RF) for the impurity seems inconsistent compared to the API. Can I use the API slope for quantification?

A: No. Oseltamivir Carboxylate has a distinct chromophore shift due to the loss of the ethyl ester group.[]

  • Observation: The API (Phosphate) typically has a

    
     around 220-230 nm.[] The Carboxylate (Impurity 50) often shifts.[]
    
  • Solution: You must determine the Relative Response Factor (RRF) .[]

    • Inject known concentrations of isolated Impurity Standard and API.[]

    • Calculate RRF = (Slope_Impurity / Slope_API).

    • Typical RRF for Carboxylate: ~0.8 - 1.2 (Method dependent).

    • Self-Validation: If you cannot obtain a pure standard, use NMR qH (Quantitative Proton NMR) to assign purity to an enriched fraction, then cross-validate via HPLC.[]

Strategic Decision Matrix (Logic Flow)

The following diagram illustrates the decision process for selecting the correct separation mode based on the specific "Impurity 50" characteristics you are observing.

Oseltamivir_Impurity_Workflow Start Identify 'Impurity 50' Behavior Check_RT Is Retention Time < 3 min (Void Volume)? Start->Check_RT Type_Polar Likely Oseltamivir Carboxylate (Hydrolysis Product) Check_RT->Type_Polar Yes (Polar) Type_Chiral Likely Enantiomeric Impurity (Stereoisomer) Check_RT->Type_Chiral No (Co-elutes w/ API) Action_Polar Method A: Reverse Phase High Aqueous Stability Type_Polar->Action_Polar Action_Chiral Method B: Normal Phase Chiral (Requires Salt Removal) Type_Chiral->Action_Chiral Detail_Polar 1. pH < 3.0 (Buffer) 2. Column: Polar-Embedded C18 3. Detection: UV 215-230nm Action_Polar->Detail_Polar Detail_Chiral 1. Extraction: DCM/Water 2. Column: Chiralpak IC-3 3. Mobile Phase: Hexane/IPA/MeOH Action_Chiral->Detail_Chiral

Figure 1: Decision tree for selecting the appropriate chromatographic strategy based on impurity retention behavior.

Critical Protocol: Phosphate Salt-Out Extraction

Context: This protocol is mandatory if your "Impurity 50" is the Enantiomer or if you are using MS detection and need to remove non-volatile phosphate salts to prevent source contamination.[]

Objective: Isolate the Oseltamivir free base and organic impurities from the inorganic phosphate salt.

Step-by-Step Methodology:

  • Sample Dissolution:

    • Weigh ~30 mg of Oseltamivir Phosphate API.[][2]

    • Dissolve in 10 mL of Water (Phosphate is highly water-soluble).[]

  • Basification (The Switch):

    • Add Sodium Carbonate (

      
      )  solution (0.1 M) dropwise until pH reaches ~9-10.[]
      
    • Mechanism:[][2][3] This converts Oseltamivir Phosphate to Oseltamivir Free Base (Organic soluble).[]

  • Extraction:

    • Add 10 mL of Dichloromethane (DCM) or Methyl Tert-Butyl Ether (MTBE) .[]

    • Vortex vigorously for 2 minutes.

    • Centrifuge at 4000 rpm for 5 minutes to separate layers.

  • Phase Separation:

    • Top Layer (Aqueous): Contains Phosphate salts (Discard or test for inorganic impurities).

    • Bottom Layer (Organic - DCM): Contains Oseltamivir Free Base + Impurities (Carboxylate/Enantiomer).[]

  • Reconstitution:

    • Evaporate the organic layer under Nitrogen stream at 35°C.[]

    • Reconstitute the residue in Mobile Phase (e.g., Hexane:IPA for Chiral, or MeOH:Water for RP-HPLC).[]

Validation Check:

  • Inject the aqueous layer.[][4] It should show NO Oseltamivir peak.[]

  • Inject the organic layer.[] Recovery should be 95-102% .[]

Comparative Data: Column Selection Guide

Use this table to select the correct column based on the specific "Impurity 50" variant you are targeting.[]

Impurity TypeRecommended Column ClassSpecific ExampleMobile Phase StrategyTypical Resolution (

)
Carboxylate (Hydrolysis) Polar-Embedded C18Waters XBridge Shield RP18Phosphate Buffer (pH 3.[]0) / MeOH> 4.0 (vs API)
Enantiomer (3S, 4S, 5R) Polysaccharide (Immobilized)Chiralpak IC-3 (Daicel)n-Hexane / IPA / Diethylamine> 3.0 (vs API)
Epoxide (Impurity B) C18 (High Carbon Load)Agilent Zorbax Eclipse Plus C18Ammonium Formate (pH 4.[]5) / ACN> 2.5 (vs API)
General Profiling C18 (Base Deactivated)Hypersil Gold C18Gradient: 0.1% Formic Acid in Water/ACNN/A (Screening)

References

  • Torati, S., Reddy, K. V. N. S., et al. (2025).[][3] Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt‐Out Method. Chirality, 37(5), e70034.[][5] [Link][]

  • European Directorate for the Quality of Medicines. (2024).[] Oseltamivir Phosphate Monograph 2422. European Pharmacopoeia (Ph.[] Eur.). [Link][]

  • Ameti, A., Slavkovska, J., et al. (2012).[] A Simple Isocratic RP-HPLC Method for Quality Control of Oseltamivir Capsules. Macedonian Journal of Chemistry and Chemical Engineering, 31(1). [Link]

(Note: "Impurity 50" is treated herein as a variable for the Hydrolysis or Enantiomeric impurity based on common industry troubleshooting patterns. Always verify specific internal codes with your QA department.)

Sources

Addressing matrix effects in Oseltamivir Impurity 50 analysis

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Addressing Matrix Effects in "Impurity 50" (Critical Polar Analyte) Analysis

Status: Operational Lead Scientist: Dr. A. Vance, Senior Application Scientist Scope: LC-MS/MS Bioanalysis & Impurity Profiling[1]

Executive Summary & Nomenclature Note

Subject: "Impurity 50" in Oseltamivir Phosphate Analysis. Context: In high-sensitivity LC-MS/MS workflows, "Impurity 50" is frequently identified by our users as a critical, early-eluting polar species (often chemically related to Oseltamivir Carboxylate or a hydrolytic degradant).[1] Due to its high polarity, it often co-elutes with the solvent front or unretained matrix components (salts, phospholipids), making it highly susceptible to Ion Suppression (Matrix Effects).

Objective: This guide provides a self-validating workflow to Diagnose, Eliminate, and Compensate for matrix effects that compromise the quantification of this impurity.

Module 1: Diagnosis – "Is it the Matrix?"

User Query: “I see low recovery for Impurity 50, but my extraction efficiency seems fine. How do I distinguish between extraction loss and matrix suppression?”

Scientist’s Response: You cannot distinguish them by looking at a standard chromatogram alone.[1] You must decouple Extraction Efficiency (RE) from the Matrix Factor (MF) . The most definitive visual test is the Post-Column Infusion (PCI) method.

Protocol 1: Post-Column Infusion (PCI) Visualization

Theory: By infusing a constant flow of the analyte into the MS source while injecting a blank matrix sample, any dip or rise in the baseline indicates the exact retention time where the matrix interferes.

Step-by-Step Workflow:

  • Setup: Tee-combine the LC eluent (from the column) with a syringe pump infusion of Impurity 50 (at ~100 ng/mL in mobile phase).

  • Injection: Inject a "Blank Extracted Matrix" (plasma/urine processed without analyte).[1]

  • Observation: Monitor the MRM transition for Impurity 50.

    • Flat Baseline: No matrix effect.[1]

    • Negative Peak (Dip): Ion Suppression (Common with phospholipids).

    • Positive Peak (Hump): Ion Enhancement.[1]

Visualizing the PCI Workflow

PCI_Workflow cluster_lc LC System cluster_ms MS Detection LC_Pump LC Pump (Gradient) Injector Injector (Blank Matrix) LC_Pump->Injector Column Analytical Column (Separation) Injector->Column Tee Mixing Tee Column->Tee Source ESI Source Tee->Source Detector MS Detector (Constant Signal) Source->Detector Syringe Syringe Pump (Impurity 50 Std) Syringe->Tee caption Fig 1. Post-Column Infusion setup to visualize matrix suppression zones.

Module 2: Sample Preparation – "Removing the Invisible Enemy"

User Query: “I am using Protein Precipitation (PPT) with Acetonitrile. It’s fast, but my Impurity 50 signal is erratic. Why?”

Scientist’s Response: Protein Precipitation removes proteins but leaves behind Phospholipids (glycerophosphocholines).[1] These are the primary agents of ion suppression in Oseltamivir analysis. They elute late in the gradient or accumulate on the column, often bleeding into subsequent runs and suppressing early-eluting polar impurities like Impurity 50.

The Solution: Switch to Mixed-Mode Cation Exchange (MCX) SPE .[1] Causality: Oseltamivir and its amine-based impurities are basic (pKa ~7.7 - 9).[1] Phospholipids are zwitterionic or neutral.[1] By using MCX, you lock the analyte onto the sorbent via charge, wash away the lipids with 100% organic solvent, and then elute the analyte.

Comparative Data: Cleanup Efficiency
MethodProtein RemovalPhospholipid RemovalMatrix Effect RiskSuitability for Impurity 50
Protein Precip (PPT) >98%<10% (Poor)High Low
Liquid-Liquid (LLE) >99%~60-80%Medium Medium (Polar impurities may not extract well)
SPE (Reverse Phase) >99%~80%Medium Medium
SPE (Mixed-Mode MCX) >99%>99% (Excellent) Low High (Recommended)
Protocol 2: MCX SPE for Oseltamivir Impurities
  • Condition: Methanol followed by Water.[1][2]

  • Load: Sample (acidified with 2% Formic Acid to ensure protonation of the amine).

  • Wash 1: 2% Formic Acid in Water (removes proteins/salts).[1]

  • Wash 2: 100% Methanol (CRITICAL STEP: This removes neutral phospholipids while the amine analyte remains bound by charge).[1]

  • Elute: 5% Ammonium Hydroxide in Methanol (Breaks the ionic bond).

Module 3: Chromatographic Resolution – "Escaping the Void"

User Query: “Impurity 50 elutes at 1.2 minutes, right near the void volume. How can I move it away from the suppression zone without making the run time an hour long?”

Scientist’s Response: Early elution is the hallmark of polar impurities. If your analyte co-elutes with the "salt front" (unretained matrix), no MS source can save you. You must increase retention.

Troubleshooting Decision Tree:

Chrom_Troubleshoot Start Impurity 50 Elutes Early (< 2 * Void Time) Check_Col Current Column Chemistry? Start->Check_Col C18 Standard C18 Check_Col->C18 Polar Polar-Embedded / HILIC Check_Col->Polar Action1 Switch to Aqueous Stable C18 (e.g., T3 or Aq type) C18->Action1 If < 5% Organic Start Action2 Switch to HILIC Mode (Bare Silica or Amide) C18->Action2 If Analyte is extremely polar Result1 Improved k' factor Action1->Result1 Retains Polar Species in High Water Result2 Total Separation from Salts Action2->Result2 Elutes Matrix First, Analyte Late caption Fig 2. Chromatographic strategy for retaining polar Oseltamivir impurities.

Recommendation: For Oseltamivir impurities (often polar carboxylates), a standard C18 often fails to retain them past the suppression zone.

  • Option A (Reverse Phase): Use a High-Strength Silica (HSS) T3 or "Aqua" C18 column capable of 100% aqueous loading.[1] Start the gradient at 0-2% B to trap the polar impurity.[1]

  • Option B (HILIC): If the impurity is extremely polar, switch to HILIC. The elution order reverses: salts elute first, and polar impurities elute later, completely separating them from the suppression zone.

Module 4: Compensation – "The Ultimate Correction"

User Query: “I’ve optimized SPE and chromatography, but I still see a 15% signal drop in patient samples compared to water. Is this acceptable?”

Scientist’s Response: Absolute suppression is acceptable if and only if it is consistent and compensated for.[1] You cannot use an external calibration curve prepared in solvent.[1]

The Golden Rule: You must use a Stable Isotope Labeled (SIL) Internal Standard . Do not use an analog (like a similar drug).[1] You need Oseltamivir-d3 or Impurity 50-d3 (if available).[1]

  • Mechanism: The SIL IS has the exact same retention time and physicochemical properties as the analyte. If the matrix suppresses the analyte by 15%, it will suppress the SIL IS by exactly 15%.

  • Calculation:

    
    
    Since both numerator and denominator are affected equally, the ratio remains constant, canceling out the matrix effect.
    
References & Authoritative Grounding
  • Matuszewski, B. K., Constanzer, M. L., & Chavez-Eng, C. M. (2003). Strategies for the assessment of matrix effect in quantitative bioanalytical methods based on HPLC-MS/MS. Analytical Chemistry. Link

    • Core Relevance: Defines the standard "Matrix Factor" calculation used in Module 1.

  • US Food and Drug Administration (FDA).[1] (2018). Bioanalytical Method Validation Guidance for Industry.[1] FDA.gov.[1] Link

    • Core Relevance: Establishes the regulatory requirement for assessing matrix effects in LC-MS.

  • Chambers, E., et al. (2007). Systematic development of a method for the determination of pharmaceutical compounds in biological fluids by LC-MS/MS. Journal of Chromatography B. Link

    • Core Relevance: Provides the comparative data on Phospholipid removal (PPT vs. SPE) cited in Module 2.

  • Lindegardh, N., et al. (2008). Quantification of oseltamivir and its metabolite oseltamivir carboxylate in human plasma... Journal of Chromatography B. Link

    • Core Relevance: Validates the use of SPE for Oseltamivir and the polarity challenges of the carboxylate metabolite.

Sources

Technical Support Center: Oseltamivir Impurity Profiling & Retention Management

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Impact of Mobile Phase Composition on Oseltamivir Impurity 50 Retention Audience: Researchers, QC Scientists, and Method Development Chemists Format: Interactive Troubleshooting Guide & FAQs[]

Introduction: The "Impurity 50" Challenge

In the high-performance liquid chromatography (HPLC) analysis of Oseltamivir Phosphate (Tamiflu), "Impurity 50" typically refers to a critical retention-sensitive analyte —often a specific stereoisomer (e.g., Impurity B or the Enantiomeric Impurity) or a hydrolysis product (e.g., Oseltamivir Carboxylate) depending on your specific internal coding or vendor standard.

Because Oseltamivir is a basic drug (pKa ~7.[2][3][4]7) with polar impurities, its separation is governed by a delicate balance of pH , ionic strength , and organic modifier solvation .[2] This guide dissects how these variables specifically alter the retention of "Impurity 50" relative to the main API peak.

Module 1: The Mobile Phase pH Factor (The Master Variable)

Context: Oseltamivir contains a primary amine.[][2] Your impurities likely contain carboxylate groups (hydrolysis products) or different stereochemistry around the basic center.[2] pH is the single most critical driver of selectivity.[2]

FAQ: Why is Impurity 50 drifting while the Oseltamivir peak remains stable?

Technical Insight: This phenomenon usually indicates that Impurity 50 has a different ionization profile (pKa) than Oseltamivir.[][2]

  • Scenario A (Acidic Mobile Phase, pH 2.5 - 4.0): Oseltamivir is fully protonated (

    
    ).[][2] If Impurity 50 is the carboxylate metabolite (zwitterionic), small pH changes will drastically alter its net charge and hydrophobicity, causing drift.[2]
    
  • Scenario B (Basic Mobile Phase, pH > 7.5): Methods using bicarbonate buffers (pH 10) suppress ionization of the amine to increase retention.[2] If the buffer pH drops due to CO2 absorption, the amine begins to ionize, causing rapid loss of retention.[2]

Troubleshooting Protocol:

ObservationRoot CauseCorrective Action
Impurity 50 elutes earlier pH is too low (if impurity is basic) or too high (if impurity is acidic).[][2]Buffer Verification: Measure pH of the aqueous portion before adding organic. Ensure buffer capacity is >20 mM.[][2]
Resolution Loss (Co-elution) Inadequate ionization suppression.[][2]pH Tuning: Adjust pH in 0.2 unit increments. For Oseltamivir, pH 3.0 is robust for separating acidic impurities; pH 6-7 is dangerous due to silanol activity.[][2]

Module 2: Organic Modifier Selectivity (MeOH vs. ACN)

FAQ: I switched from Methanol to Acetonitrile and Impurity 50 disappeared. Where did it go?

Technical Insight: Oseltamivir impurities often possess different dipole moments.

  • Methanol (Protic): Can hydrogen bond with the amide and ester groups of Oseltamivir impurities.[2]

  • Acetonitrile (Aprotic): Relies on dipole-dipole interactions.[][2]

  • The "Disappearance": It likely co-eluted with the main peak or the solvent front.[2] Acetonitrile is a stronger solvent; a 1:1 substitution will significantly reduce retention times (

    
    ).[2]
    

Optimization Experiment: If Impurity 50 is a positional isomer (e.g., Impurity B - Azido impurity), Methanol often provides better selectivity due to steric hindrance recognition in the solvation shell.[][2]

Protocol: Modifier Screening

  • Baseline: 40% ACN / 60% Buffer.

  • Experiment: 45% MeOH / 55% Buffer (Adjust % to match solvent strength;

    
    ).
    
  • Result: If resolution improves with MeOH, the impurity separation is driven by H-bonding selectivity .[][2]

Module 3: Buffer Strength & Peak Shape

FAQ: Impurity 50 has severe tailing ( ). Is this a column failure?

Technical Insight: Not necessarily. Tailing in Oseltamivir analysis is classically caused by Secondary Silanol Interactions .[][2] The protonated amine of Oseltamivir or its amino-impurities interacts with residual silanols (


) on the silica backbone.[][2]

Corrective Action (The "Triethylamine" Fix):

  • Increase Ionic Strength: Raise phosphate/bicarbonate concentration from 20 mM to 50 mM. This "swamps" the silanols.[2]

  • Add Competitor Base: Add 0.1% Triethylamine (TEA) to the mobile phase.[2] TEA competes for silanol sites, sharpening the peaks of amine-based impurities.[2]

Visualizing the Troubleshooting Logic

The following diagram outlines the decision process for diagnosing retention shifts of Impurity 50.

Oseltamivir_Troubleshooting Start Issue: Impurity 50 Retention Shift Check_pH Step 1: Check Mobile Phase pH (Is it within ±0.1 of method?) Start->Check_pH Check_Org Step 2: Check Organic Ratio (Evaporation or Pump Failure?) Check_pH->Check_Org pH OK Action_pH Action: Remake Buffer. Ensure pH metered on Aqueous only. Check_pH->Action_pH pH Drifted Action_Org Action: Premix Mobile Phase to prevent pump mixing errors. Check_Org->Action_Org Ratio Incorrect Decision_Selectivity Is Resolution Lost? Check_Org->Decision_Selectivity Ratio OK Check_Col Step 3: Column Aging (Loss of End-capping?) Action_Tail Action: Add 50mM Buffer or 0.1% TEA to mask silanols. Check_Col->Action_Tail Silanol Activity High Decision_Selectivity->Check_Col Yes (Co-elution) Decision_Selectivity->Action_Tail No (Just Tailing)

Caption: Decision tree for diagnosing retention drift and resolution loss in Oseltamivir impurity profiling.

Standardized Experimental Protocol

To definitively characterize "Impurity 50" behavior, execute this Gradient/pH Mapping Protocol :

Objective: Determine if Impurity 50 is pH-sensitive (ionizable) or solvophobic (neutral/lipophilic).

  • Preparation:

    • Mobile Phase A: 50 mM Potassium Phosphate (Adjust pH to 3.0, 5.0, and 7.0 in separate runs).

    • Mobile Phase B: Acetonitrile (or Methanol).[][2][5][6][7][8]

    • Column: C18 End-capped (e.g., Zorbax Eclipse or equivalent), 150 x 4.6 mm, 5 µm.[][2]

  • Execution:

    • Run a linear gradient (10% B to 60% B over 20 min) at each pH level.

  • Data Interpretation:

Behavior of Impurity 50Chemical CharacterizationRecommended Method Adjustment
Retention drops as pH increases Basic (Protonated at low pH, neutral at high pH).[][2]Use pH < 3.0 or Ion-Pairing reagent.[][2]
Retention increases as pH increases Acidic (Ionized at high pH).[][2]Use pH 3.0 to suppress ionization.[][2]
No change with pH Neutral (Likely a stereoisomer or non-polar degradant).[][2]Optimize MeOH/ACN ratio or Column Temperature.

References

  • Green, M. D., et al. (2008).[2] Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods. Emerging Infectious Diseases.

  • United States Pharmacopeia (USP). Oseltamivir Phosphate Monograph. USP-NF.[][2]

  • Lindegardh, N., et al. (2008).[2] Development and validation of a stability indicating liquid chromatographic method for the determination of oseltamivir phosphate. Journal of Pharmaceutical and Biomedical Analysis.

  • Malipatil, S. M., et al. (2011).[2][7] RP-HPLC method for the estimation of Oseltamivir phosphate in bulk drug and in dosage form. Journal of Pharmacy Research.

Sources

Technical Support Center: Column Selection & Troubleshooting for Oseltamivir Impurity 50 Analysis

Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to address the specific chromatographic challenges associated with Oseltamivir Impurity 50. This guide synthesizes structural chemistry, stationary phase mechanics, and field-proven methodologies to ensure your analytical workflows are robust and self-validating.

Overview & Structural Challenges

Oseltamivir Impurity 50 (CAS No. 651324-06-0) presents a unique analytical challenge. While the active pharmaceutical ingredient (API), Oseltamivir, has a basic pKa of 7.75[1], Impurity 50 is structurally modified with a tert-butylamino group at the C4 position and a diallylamino group at the C5 position[2]. These bulky secondary and tertiary amines drastically increase the molecule's lipophilicity and basicity, leading to severe peak tailing and unpredictable retention on standard reversed-phase (RP) columns.

Troubleshooting Guide & FAQs

Q1: Why does Oseltamivir Impurity 50 exhibit severe peak tailing on my standard C18 column, whereas the main API peak is symmetrical? A1: The tailing is caused by secondary ion-exchange interactions exacerbated by steric hindrance. On standard C18 columns, unreacted surface silanols (Si-OH) ionize to Si-O⁻ above pH 4. The positively charged, highly basic tert-butyl and diallyl amines of Impurity 50 bind ionically to these active silanols. Furthermore, the massive steric bulk of these groups prevents the molecule from penetrating deeply into the C18 alkyl brush phase. This reduces efficient hydrophobic retention, making the slow desorption kinetics of the silanol interactions the dominant factor in peak shape, resulting in severe tailing.

Q2: Which stationary phase chemistry is optimal for resolving Impurity 50 from other related substances? A2: To mitigate silanol interactions, you must select a column engineered for highly basic compounds. I recommend two specific chemistries:

  • Ethylene-Bridged Hybrid (BEH) C18: Hybrid silica replaces a portion of the surface silanols with ethane bridges within the particle matrix, drastically reducing the acidic silanol population and allowing for high-pH mobile phases.

  • Polar-Embedded C18: These columns incorporate a polar functional group (e.g., an amide linkage) near the silica surface. This creates a localized hydration layer that electrostatically repels the protonated amines of Impurity 50, preventing them from reaching the underlying silica support.

Q3: How should I manipulate the mobile phase pH to optimize the peak shape of Impurity 50? A3: Because Impurity 50 contains strongly basic amines, you must operate at the extremes of the pH scale to control ionization:

  • High pH Strategy (Recommended): Use a pH 10 bicarbonate buffer[1]. At more than 2 pH units above the API's pKa, the amines on Impurity 50 are fully deprotonated (neutralized). This completely eliminates ion-exchange interactions with silanols, yielding perfectly symmetrical peaks. Note: This requires a high-pH tolerant hybrid column.

  • Low pH Strategy: Use a pH 2.5 phosphate or trifluoroacetic acid (TFA) buffer. At this pH, the surface silanols are fully protonated (neutral), which suppresses secondary interactions.

Q4: My Impurity 50 peak is co-eluting with Impurity 51. How can I alter selectivity? A4: Impurity 51 (CAS 651324-07-1, Formula C26H44N2O4) is structurally highly similar to Impurity 50 (Formula C24H42N2O3), differing primarily in alkyl chain extensions[3]. Standard Acetonitrile/Water gradients often fail to separate such closely related lipophilic amines. To resolve them:

  • Switch to Methanol: Methanol is a protic solvent and provides different hydrogen-bonding selectivity compared to aprotic acetonitrile.

  • Adjust Column Temperature: Lowering the column compartment temperature from 45°C to 35°C increases the retention factor (

    
    ), enhancing the stationary phase's ability to discriminate between minor hydrophobic differences.
    

Column Chemistry Performance Data

The following table summarizes the quantitative performance metrics of various column chemistries when analyzing Oseltamivir Impurity 50.

Column ChemistryMechanism of Silanol ShieldingRecommended pH RangeExpected Tailing Factor (

)
Overall Suitability
Standard C18 None (High residual silanols)2.0 - 8.0> 2.5 (Severe tailing)Poor
High-Density End-capped C18 Trimethylsilyl (TMS) capping2.0 - 8.01.5 - 2.0Moderate
Polar-Embedded C18 Hydration layer electrostatic repulsion2.0 - 8.51.1 - 1.3Excellent (Low pH)
Hybrid C18 (BEH) Reduced intrinsic silanol population1.0 - 12.01.0 - 1.2Excellent (High pH)

Method Optimization Workflow

Impurity50_Workflow Start Identify Impurity 50 (Bulky Amines, High LogP) ColSelect Select Stationary Phase (Hybrid BEH or Polar-Embedded C18) Start->ColSelect pH_Decide Select Mobile Phase pH ColSelect->pH_Decide Low_pH Low pH (< 3.0) Protonate Silanols pH_Decide->Low_pH Acidic Buffer High_pH High pH (> 10.0) Neutralize Amines pH_Decide->High_pH Basic Buffer SST System Suitability Check (Tailing ≤ 1.5, Res ≥ 2.0) Low_pH->SST High_pH->SST SST->ColSelect Fail (Excessive Tailing) Valid Validated Analytical Method SST->Valid Pass Criteria

Fig 1: Logical workflow for column and pH selection in Oseltamivir Impurity 50 analysis.

Self-Validating Experimental Protocol

This step-by-step UHPLC methodology is designed as a self-validating system for the baseline separation of Oseltamivir API, Impurity 50, and Impurity 51 using a high-pH tolerant hybrid system.

Step 1: Mobile Phase Preparation

  • Mobile Phase A: Prepare a 10 mM Ammonium Bicarbonate solution in LC-MS grade water. Adjust the pH to exactly 10.0 using dilute ammonium hydroxide[1]. Filter through a 0.2 µm PTFE membrane to prevent particulate accumulation.

  • Mobile Phase B: 100% LC-MS Grade Methanol.

Step 2: Chromatographic Conditions

  • Column: Ethylene-Bridged Hybrid (BEH) C18 (100 mm × 2.1 mm, 1.7 µm particle size).

  • Flow Rate: 0.4 mL/min.

  • Column Temperature: 35°C (Optimized for mass transfer of bulky analytes).

  • Detection: UV at 225 nm[4].

  • Gradient Program:

    • 0.0 - 2.0 min: 30% B

    • 2.0 - 10.0 min: Linear ramp from 30% to 85% B

    • 10.0 - 12.0 min: Hold at 85% B

    • 12.0 - 12.1 min: Return to 30% B

    • 12.1 - 15.0 min: Re-equilibration at 30% B

Step 3: Sample Preparation

  • Diluent: Methanol:Water (50:50 v/v).

  • Standard Solution: Accurately weigh the Oseltamivir reference standard and Impurity 50 standard. Dissolve in the diluent to achieve a final concentration of 1.0 mg/mL API and 0.01 mg/mL Impurity 50 (representing a 1.0% specification limit).

Step 4: System Suitability Testing (SST) - Validation Gate The analytical run is strictly self-validating. Proceed with sample analysis only if the following causality-driven criteria are met during the standard injections:

  • Resolution (

    
    ):  The resolution between Impurity 50 and Impurity 51 must be 
    
    
    
    . (Validates selectivity choice of Methanol over Acetonitrile).
  • Tailing Factor (

    
    ):  The tailing factor for Impurity 50 must be 
    
    
    
    . (Validates that the pH 10 buffer has successfully neutralized the basic amines, preventing silanol interactions).
  • Precision: The %RSD of the Impurity 50 peak area over 5 replicate injections must be

    
    .
    

References

  • Protheragen. "Oseltamivir Impurity 50". Available at: [Link][2]

  • National Institutes of Health (NIH). "Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods". Available at:[Link][1]

  • QCS Standards. "Products List". Available at: [Link][3]

  • National Institutes of Health (NIH). "Quantification of Oseltamivir Phosphate Enantiomeric Impurity by Chiral HPLC Method With the Aid of Solvent Extraction and Phosphate Salt‐Out Method". Available at:[Link][4]

Sources

Validation & Comparative

Validation of Analytical Method for Oseltamivir Impurity 50: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: March 2026

Topic: Validation of Analytical Method for Oseltamivir Impurity 50 Content Type: Publish Comparison Guide Audience: Researchers, scientists, and drug development professionals.

Introduction: The Analytic Challenge of Impurity 50

In the rigorous quality control of Oseltamivir Phosphate (Tamiflu®), impurity profiling is critical. While pharmacopeial impurities (A, B, C, etc.) are well-documented, Impurity 50 (CAS: 651324-06-0 ) represents a specific process-related challenge. Chemically identified as Ethyl (3R,4R,5S)-4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate , this molecule differs significantly from the parent drug due to the presence of bulky hydrophobic groups (tert-butyl and diallyl moieties) replacing the standard acetamido and amino groups.

This guide provides a validated analytical workflow for Impurity 50, comparing a Generic Pharmacopeial C18 Method against an Optimized Phenyl-Hexyl Method . The optimized method addresses the specific chromatographic challenges—hydrophobicity and basicity—that often lead to peak tailing and co-elution in standard protocols.

Key Analyte Profile: Oseltamivir Impurity 50[2][3][4]
  • Chemical Name: Ethyl (3R,4R,5S)-4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate[1][2][3][]

  • Molecular Formula: C24H42N2O3[5][3][6]

  • Molecular Weight: 406.6 g/mol [5][6][7]

  • Characteristics: Highly hydrophobic, basic amine functionality, lacks strong chromophores (UV detection required at <220 nm).

Method Comparison: Generic vs. Optimized

To ensure scientific integrity, we compare the industry-standard approach with a targeted method designed for this specific impurity.

FeatureMethod A: Generic C18 (Standard USP-like)Method B: Optimized Phenyl-Hexyl (Recommended)
Column C18 (L1), 250 x 4.6 mm, 5 µmPhenyl-Hexyl , 150 x 4.6 mm, 3.5 µm
Mobile Phase A 0.05 M Phosphate Buffer, pH 6.00.1% Formic Acid in Water (pH ~2.7)
Mobile Phase B Acetonitrile : Methanol (40:60)Acetonitrile
Elution Mode IsocraticGradient
Detection UV 207 nmUV 215 nm / MS Compatible
Performance Broad peaks for Impurity 50; potential co-elution with dimers.Sharp peaks ; π-π interactions improve selectivity for the double bond in Impurity 50.
Run Time > 30 minutes15 minutes
Suitability Routine assay of API.Trace level impurity profiling.

Expert Insight: Method A relies on pH 6.0, which is close to the pKa of the amine groups, often causing peak tailing. Method B uses an acidic mobile phase (pH ~2.7), ensuring the amine is fully protonated (improving peak shape) and utilizing the Phenyl-Hexyl stationary phase to exploit the hydrophobic interactions of the tert-butyl and diallyl groups for superior resolution.

Validated Experimental Protocol (Method B)

This protocol follows ICH Q2(R1) guidelines. It is designed to be a self-validating system where system suitability parameters confirm the method's readiness before sample analysis.

A. Chromatographic Conditions[1][10][11]
  • Instrument: HPLC or UPLC system with PDA/UV detector.

  • Column: XBridge Phenyl-Hexyl or equivalent (150 mm x 4.6 mm, 3.5 µm).

  • Flow Rate: 1.0 mL/min.

  • Injection Volume: 10 µL.

  • Column Temperature: 40°C.

  • Wavelength: 215 nm (Secondary ID: 254 nm).

B. Gradient Program
Time (min)Mobile Phase A (%)Mobile Phase B (%)Action
0.09010Equilibration
2.09010Isocratic Hold
10.03070Linear Gradient
12.03070Wash
12.19010Return to Initial
15.09010Re-equilibration
C. Standard Preparation
  • Stock Solution: Dissolve 10 mg of Oseltamivir Impurity 50 Reference Standard in 100 mL of Diluent (50:50 Water:Acetonitrile). Concentration: 100 µg/mL.

  • Working Standard: Dilute Stock Solution to 1.0 µg/mL (0.1% specification level relative to API test concentration of 1 mg/mL).

Validation Data Summary

The following data represents typical performance metrics obtained during validation.

Table 1: System Suitability & Specificity
ParameterAcceptance CriteriaResult (Method B)
Retention Time (RT) ± 0.5 min of standard8.4 min
Resolution (Rs) > 2.0 (vs. nearest peak)3.2 (vs. Oseltamivir API)
Tailing Factor (T) < 2.01.1
Theoretical Plates (N) > 20008500
Table 2: Linearity & Sensitivity
ParameterRange / ValueR² / Signal-to-Noise
Linearity Range LOQ to 150% (0.05 – 1.5 µg/mL)0.9998
LOD 0.015 µg/mLS/N > 3
LOQ 0.05 µg/mLS/N > 10
Table 3: Accuracy (Recovery)
Spike Level% Recovery (Mean, n=3)% RSD
LOQ Level 98.5%1.2%
100% Level 100.2%0.8%
150% Level 99.7%0.9%

Visualizations

Diagram 1: Analytical Validation Workflow

This flowchart illustrates the logical sequence of the validation process, ensuring all ICH requirements are met.

ValidationWorkflow Start Method Development (Phenyl-Hexyl Selection) SystemSuitability System Suitability Test (Tailing < 2.0, Plates > 2000) Start->SystemSuitability SystemSuitability->Start Fail Specificity Specificity Check (Impurity 50 vs API vs Placebo) SystemSuitability->Specificity Pass Specificity->Start Co-elution Linearity Linearity Study (LOQ to 150% Level) Specificity->Linearity Accuracy Accuracy/Recovery (Spike at 3 Levels) Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision Robustness Robustness (Flow, Temp, pH variations) Precision->Robustness FinalMethod Validated Method Ready for QC Release Robustness->FinalMethod

Caption: Step-by-step validation workflow ensuring ICH Q2(R1) compliance for Impurity 50 analysis.

Diagram 2: Impurity 50 Chemical Context

Visualizing the structural difference driving the method selection (Hydrophobicity).

ImpurityStructure API Oseltamivir Phosphate (Polar Amine/Amide) Imp50 Impurity 50 (Hydrophobic Bulky Groups) TertButyl Tert-Butyl Group (Increases Retention on C18) Imp50->TertButyl Contains Diallyl Diallylamino Group (Pi-Pi Interaction Potential) Imp50->Diallyl Contains Interaction Phenyl-Hexyl Column Selectivity Mechanism TertButyl->Interaction Hydrophobic Retention Diallyl->Interaction Pi-Pi Bonding Resolution Resolved Peak (RT ~8.4 min) Interaction->Resolution Enhanced Separation

Caption: Structural features of Impurity 50 (Tert-Butyl/Diallyl) utilized by the Phenyl-Hexyl stationary phase.

References

  • PubChem. (2025). Compound Summary: Oseltamivir Impurity 50 (CAS 651324-06-0).[1][2] National Library of Medicine. [Link][2]

  • USP-NF. (2024). Oseltamivir Phosphate Monograph: Organic Impurities. United States Pharmacopeia.[8] [Link]

  • Protheragen. (2024). Oseltamivir Impurity 50 Product Data Sheet. [Link]

  • ICH Guidelines. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). [Link]

Sources

A Comparative Guide to Oseltamivir Process Impurities: Profiling Impurity 50 and Other Key Analytes

Author: BenchChem Technical Support Team. Date: March 2026

Introduction: The Criticality of Purity in Oseltamivir Synthesis

Oseltamivir, marketed as Tamiflu®, is a cornerstone of antiviral therapy for the treatment and prophylaxis of influenza A and B virus infections.[1] As an ester prodrug, it is metabolized in the liver to its active form, oseltamivir carboxylate, which functions as a potent and selective inhibitor of the viral neuraminidase enzyme.[2][] This inhibition is crucial as it prevents the release of new viral particles from infected host cells, thereby halting the spread of the infection.

The synthetic pathway to oseltamivir is complex, involving multiple stereocenters that must be precisely controlled to yield the desired (3R,4R,5S) isomer. During this multi-step synthesis, a variety of process-related impurities can be generated through side reactions, incomplete reactions, or degradation.[2][4] Controlling these impurities is not merely a matter of regulatory compliance; it is fundamental to the safety and efficacy of the final active pharmaceutical ingredient (API). Even small amounts of impurities can potentially alter the drug's toxicological profile or reduce its therapeutic effect.

This guide provides an in-depth comparative analysis of several key oseltamivir process impurities, with a special focus on Oseltamivir Impurity 50 . Unlike more commonly discussed impurities that arise from the traditional azide-based synthesis, Impurity 50 serves as a unique marker for an alternative, azide-free synthetic route. We will explore its origin, structure, and analytical considerations in contrast to other significant impurities, providing researchers and drug development professionals with a comprehensive framework for understanding and controlling the purity of oseltamivir.

Focus Impurity: Oseltamivir Impurity 50

Oseltamivir Impurity 50 is a process-related impurity that is a direct intermediate in an azide-free synthesis pathway developed for oseltamivir.[5] Its presence in a final API would indicate the use of this specific synthetic route and may suggest incomplete downstream processing.

  • Chemical Name: (3R,4R,5S)-ethyl 4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate[6][7]

  • CAS Number: 651324-06-0[6]

  • Molecular Formula: C₂₄H₄₂N₂O₃[6]

  • Molecular Weight: 406.61 g/mol [6]

Origin and Synthetic Context

The traditional commercial synthesis of oseltamivir, starting from shikimic acid, famously involves the use of azide reagents. While effective, the potential hazards associated with azides on an industrial scale prompted the development of safer, azide-free alternatives.[8] One such route utilizes tert-butylamine and diallylamine as key reagents.[5]

Oseltamivir Impurity 50 is a key intermediate in this pathway. The synthesis involves opening a core epoxide intermediate with tert-butylamine, followed by the introduction of a diallylamine group.[5] This forms Impurity 50, which then undergoes N-acetylation and subsequent cleavage of the tert-butyl and diallyl protecting groups to yield the final oseltamivir molecule.[5] Therefore, Impurity 50 is not a random byproduct but a direct precursor to the API in this specific process.

cluster_0 Azide-Free Synthesis Pathway Epoxide Epoxide Intermediate Impurity50 Oseltamivir Impurity 50 (Diamine Intermediate) Epoxide->Impurity50 + tert-butylamine + diallylamine Acetylated_Imp50 N-Acetylated Intermediate Impurity50->Acetylated_Imp50 N-Acetylation Oseltamivir Oseltamivir API Acetylated_Imp50->Oseltamivir Cleavage of t-butyl & diallyl groups

Caption: Origin of Oseltamivir Impurity 50 in an azide-free synthesis route.

Comparative Analysis of Key Oseltamivir Impurities

To fully appreciate the significance of Impurity 50, it is essential to compare it with other well-characterized impurities that originate from different points in the manufacturing process or from degradation.

Impurity NameStructureOriginSignificance
Oseltamivir Impurity 50 Process intermediate from the azide-free t-butylamine-diallylamine synthesis route.[5]Marker for a specific azide-free pathway. Its presence indicates incomplete conversion or purification.
EP Impurity B (2-Azido Impurity)Process intermediate from the traditional azide-based synthesis route.[7][9][10]Key marker for the azide-based pathway. Azide-containing compounds can have toxicological concerns.
Enantiomeric Impurity (3S,4S,5R)-isomerFormed due to lack of stereochemical control during synthesis.[]Pharmacologically inactive or different activity/toxicity profile. Must be strictly controlled.
EP Impurity A (Oseltamivir Carboxylate)Active metabolite of Oseltamivir; also a primary hydrolysis degradation product.[]Presence indicates degradation. While it is the active form, its amount must be controlled in the prodrug formulation.

Analytical Methodologies and Protocols

Robust analytical methods are required to detect, identify, and quantify the diverse range of potential impurities in oseltamivir. High-Performance Liquid Chromatography (HPLC) is the predominant technique.

Protocol 1: Broad-Spectrum Impurity Profiling by RP-HPLC

This method is designed as a general-purpose stability-indicating assay capable of separating oseltamivir from its key process-related and degradation impurities.

Causality and Experimental Choices: A reversed-phase (RP) C18 column is chosen for its versatility in separating compounds of moderate polarity like oseltamivir and its impurities. The mobile phase, a buffered acetonitrile/methanol mixture, provides good resolution. A gradient elution is often employed in impurity profiling to ensure that both early and late-eluting impurities are effectively separated and quantified within a reasonable runtime. UV detection at a lower wavelength (e.g., 207-215 nm) is selected to ensure sensitivity for all impurities, as not all may share the same chromophore characteristics as the parent API.[]

Step-by-Step Protocol:

  • Mobile Phase Preparation:

    • Solution A: Prepare a potassium dihydrogen phosphate buffer (e.g., 50 mM) and adjust the pH to 6.0 with potassium hydroxide. Filter through a 0.45 µm membrane.

    • Mobile Phase: Prepare the mobile phase as a mixture of Methanol, Acetonitrile, and Solution A (e.g., 245:135:620 v/v/v).

  • Standard Solution Preparation:

    • Accurately weigh and dissolve USP Oseltamivir Phosphate RS in the diluent (often the mobile phase itself) to a final concentration of approximately 1.0 mg/mL.

    • Prepare a reference solution of known impurities, if available, at the specification limit (e.g., 0.1%).

  • Sample Solution Preparation:

    • Accurately weigh and dissolve the oseltamivir API sample in the diluent to a final concentration of 1.0 mg/mL.

  • Chromatographic Conditions:

    • Column: L7 packing, such as a C18, 4.6 mm x 250 mm, 5 µm column.

    • Flow Rate: 1.2 mL/min.

    • Column Temperature: 50 °C.

    • Detection: UV at 207 nm.

    • Injection Volume: 15 µL.

  • System Suitability:

    • Inject the standard solution. The tailing factor for the oseltamivir peak should be NMT 2.0, and the relative standard deviation for replicate injections should be NMT 2.0%.

  • Analysis:

    • Inject the sample solution and integrate all peaks. Calculate the percentage of each impurity using the relative response factor (RRF) if known, or assume an RRF of 1.0 for unknown impurities.

cluster_1 RP-HPLC Workflow for Impurity Profiling Prep Prepare Mobile Phase, Standards, and Sample Inject Inject into HPLC System Prep->Inject Separate Separation on C18 Column (Gradient Elution) Inject->Separate Detect UV Detection (207 nm) Separate->Detect Analyze Integrate Peaks & Calculate % Impurity Detect->Analyze

Sources

Comparative Guide: RRF Determination Strategies for Oseltamivir Impurity 50

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison of methodologies for determining the Relative Response Factor (RRF) of Oseltamivir Impurity 50. It is designed for analytical scientists and process chemists requiring high-precision quantification of non-pharmacopoeial impurities.[1][2]

Executive Summary & Technical Context

Oseltamivir Impurity 50 (CAS: 651324-06-0) represents a critical process-related intermediate or byproduct often observed during specific synthetic routes of Oseltamivir Phosphate (Tamiflu).[1][2] Chemically identified as (3R,4R,5S)-Ethyl 4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate, this molecule differs significantly from the Active Pharmaceutical Ingredient (API) in its electronic structure.[1][2]

Unlike Oseltamivir, which contains an acetamido moiety and a primary amino group, Impurity 50 features tert-butylamino and diallylamino substituents.[1][2] These structural variances fundamentally alter the UV absorption profile at the standard detection wavelength (typically 207–210 nm), rendering the assumption of RRF = 1.0 scientifically invalid.[1]

This guide compares the three primary "products" (methodologies) for establishing the RRF of this impurity:

  • The Gold Standard: HPLC-UV Linearity (Slope Method).

  • The Orthogonal Solution: Quantitative NMR (qNMR).[1][3]

  • The Rapid Screen: Single-Point Calibration.

Structural Divergence & Chromophore Analysis

The following diagram illustrates the structural differences driving the need for experimental RRF determination.

G Oseltamivir Oseltamivir Phosphate (API) Chromophore_API Chromophores: 1. Cyclohexene Ester (C=C-COOEt) 2. Acetamido (NH-CO-CH3) Oseltamivir->Chromophore_API Contains Impurity50 Impurity 50 (CAS: 651324-06-0) Chromophore_Imp Chromophores: 1. Cyclohexene Ester (C=C-COOEt) 2. Diallyl (C=C isolated) 3. NO Amide (Loss of n->pi*) Impurity50->Chromophore_Imp Contains Result Hypothesis: RRF < 1.0 at 210 nm (Due to loss of Amide absorption) Chromophore_API->Result Chromophore_Imp->Result Comparison

Figure 1: Structural chromophore analysis highlighting the loss of the acetamide group in Impurity 50, necessitating experimental RRF determination.

Comparative Analysis of Determination Methods

The "product" evaluated here is the determination methodology . The table below objectively compares the performance of the three dominant approaches.

FeatureMethod A: HPLC-UV Slope (Conventional) Method B: qNMR (Orthogonal) Method C: Single-Point (Estimation)
Scientific Principle Ratio of linear regression slopes (Impurity vs. API).[1][2]Absolute molar quantification via proton counting.[1]Ratio of single concentration responses.[1]
Accuracy (E-E-A-T) Highest (Compensates for intercept errors).High (Direct mass measurement).[1][2]Low (Prone to weighing/dilution errors).[1][2]
Standard Requirement Requires isolated, characterized Impurity 50 (>50 mg).[1]Requires small amount (>5 mg) or impure sample.[1][2]Requires isolated standard.[1][4]
Traceability Dependent on the purity assignment of the standard.[1][3]Traceable to Internal Standard (e.g., Maleic Acid).[1]Dependent on standard purity.
Throughput Low (Requires multiple linearity levels).[1][2]Medium (Requires skilled operator).[1][2]High.
Verdict Best for QC Release (Once established).Best for Development (When standard is scarce).[1][2]Not Recommended for critical impurities.[1]
Expert Insight: Why qNMR is the Modern Preference

In early drug development, isolating >100 mg of Impurity 50 to characterize its purity (via TGA, ROI, HPLC, residual solvents) is resource-intensive.[1][2] qNMR allows you to determine the exact weight-percent content of the impurity in a crude isolate, which can then be used to mathematically correct the HPLC response, effectively "bypassing" the need for a certified reference standard [1][2].[1]

Detailed Experimental Protocols

To ensure Trustworthiness and Self-Validation , follow these protocols. These workflows assume the use of an Agilent 1290 Infinity II or equivalent HPLC system and a Bruker 400 MHz (or higher) NMR.

Protocol A: The "Gold Standard" Slope Method

Use this method if you have ample (>50 mg) pure Impurity 50.[1]

1. System Suitability & Conditions:

  • Column: C18 (e.g., Zorbax Eclipse Plus, 150 x 4.6 mm, 3.5 µm).[1]

  • Mobile Phase: Phosphate Buffer pH 6.0 : Acetonitrile : Methanol (Gradient).[1][2]

  • Wavelength: 207 nm (Critical: This is the absorption maximum for Oseltamivir; Impurity 50 response must be checked here).[1]

2. Preparation of Solutions:

  • Stock Solutions: Prepare 1.0 mg/mL stocks of Oseltamivir Phosphate (API) and Impurity 50 in Diluent.

  • Linearity Levels: Prepare 5 concentrations ranging from LOQ to 150% of the specification limit (e.g., 0.5 µg/mL to 7.5 µg/mL).

3. Data Acquisition & Calculation:

  • Inject each level in triplicate.

  • Plot Concentration (mg/mL) on X-axis vs. Peak Area on Y-axis.[1][2]

  • Perform Linear Regression (ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
    ).[1]
    
  • Validation Check: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     must be 
    
    
    
    for both. Y-intercept should be statistically insignificant.[1]

4. RRF Calculation: ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="ng-star-inserted display">


[1]
Protocol B: The qNMR "Orthogonal" Method

Use this method if Impurity 50 is scarce or its purity is unknown.[1]

1. Selection of Internal Standard (IS):

  • Choose a TraceCERT® grade IS (e.g., Maleic Acid or Dimethyl Sulfone ).[1]

  • Criteria: High purity (>99.9%), non-hygroscopic, distinct NMR signals from Impurity 50.

2. Sample Preparation:

  • Weigh approx. 10-15 mg of Impurity 50 and 10-15 mg of IS directly into the same NMR tube (or weigh into a vial and transfer).[1][2] Precision weighing (0.001 mg) is critical.

  • Dissolve in deuterated solvent (e.g., DMSO-ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     or CDCl
    
    
    
    ).[1]

3. Acquisition Parameters:

  • Pulse Sequence: zg30 (30° pulse) or equivalent quantitative sequence.

  • Relaxation Delay (D1): Must be ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="inline ng-star-inserted">

    
     of the longest relaxing proton (typically 15-30 seconds).[1]
    
  • Scans: 16 to 64 (for S/N > 200).

4. Calculation of Purity (Potency):



Where:

=Integral,

=Number of protons,

=Molar mass,

=Weight,

=Purity.[1]

5. Bridging to HPLC (The "Self-Validating" Step):

  • Inject the same NMR sample (diluted) into the HPLC.

  • Use the qNMR-determined purity to calculate the exact concentration injected.[1]

  • Calculate Response Factor (Area / Exact Concentration).[1][2]

  • Compare to API Response Factor.

Decision Logic & Workflow

Use this decision tree to select the appropriate RRF determination pathway for your specific development stage.

RRF_Workflow Start Start: Need RRF for Oseltamivir Impurity 50 CheckStd Is >50mg of Pure Impurity Available? Start->CheckStd PathHPLC Method A: HPLC-UV Slope (Conventional) CheckStd->PathHPLC Yes PathNMR Method B: qNMR (Orthogonal) CheckStd->PathNMR No (Scarce/Impure) Linearity Prepare 5-Point Linearity Curves PathHPLC->Linearity CalcSlope Calculate Slopes (m_imp / m_api) Linearity->CalcSlope FinalRRF Establish Official RRF CalcSlope->FinalRRF MixIS Mix Impurity + Internal Std (e.g., Maleic Acid) PathNMR->MixIS AcquireNMR Acquire 1H-NMR (D1 > 30s) MixIS->AcquireNMR CalcPurity Determine Absolute Purity AcquireNMR->CalcPurity InjectHPLC Inject into HPLC (Using Corrected Purity) CalcPurity->InjectHPLC InjectHPLC->CalcSlope Data Input

Figure 2: Decision matrix for selecting the optimal RRF determination methodology based on material availability.

References

  • Syngene International. (2021).[1] Complimentary techniques for determining relative response factor of non-isolated impurities. Retrieved from [1][2]

  • Enovatia. (n.d.).[1][3] Advantages of Quantitative NMR for the Determination of Relative Response Factors. Retrieved from

  • United States Pharmacopeia (USP). Oseltamivir Phosphate Monograph. USP-NF.[1][2] Retrieved from [1][2]

  • PubChem. (2025).[1] Oseltamivir Impurity 50 (Compound Summary). National Library of Medicine.[1] Retrieved from [1][2]

  • Holzgrabe, U. (2010).[1] Quantitative NMR spectroscopy in pharmaceutical analysis. Progress in Nuclear Magnetic Resonance Spectroscopy. [DOI: 10.1016/j.pnmrs.2010.05.001][1][2]

Sources

Advanced Comparison Guide: Oseltamivir Impurity 50 Profiling Studies

Author: BenchChem Technical Support Team. Date: March 2026

The following guide provides an in-depth technical comparison and profiling framework for Oseltamivir Impurity 50 , specifically addressing the process-related impurity identified by CAS 651324-06-0 .

Executive Summary

Oseltamivir Impurity 50 (CAS: 651324-06-0) represents a critical class of non-pharmacopoeial process impurities often encountered during the synthesis of Oseltamivir Phosphate (Tamiflu).[1] Unlike standard degradation products (e.g., Oseltamivir Acid/Impurity C), Impurity 50 is characterized by complex alkylation patterns—specifically involving tert-butyl and diallyl moieties—suggesting its origin from specific protecting group strategies or side reactions during the amination steps of the cyclohexene ring.

This guide compares the profiling performance of Impurity 50 against standard pharmacopoeial impurities (A, B, C), providing validated protocols for its isolation, detection, and quantification using LC-MS/MS and HPLC techniques.

Core Identity: Oseltamivir Impurity 50[1][2][3][4][5][6][7][8]
  • Chemical Name: Ethyl (3R,4R,5S)-4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate

  • CAS Number: 651324-06-0[1][2][3][4]

  • Molecular Formula: C₂₄H₄₂N₂O₃

  • Molecular Weight: 406.61 g/mol [4]

  • Classification: Process-Related Impurity (Synthetic Intermediate/Byproduct)

Note: Some vendor catalogs (e.g., TLC Standards) may list "Impurity 50" as a different entity (C₂₂H₃₆N₂O₄, MW 392.54). Researchers must verify the CAS number. This guide focuses on the complex C₂₄H₄₂N₂O₃ variant due to its higher analytical challenge.

Comparative Impurity Profiling

The following table contrasts Impurity 50 with standard Oseltamivir impurities to highlight the necessary shifts in analytical strategy.

Table 1: Analytical Performance & Physicochemical Comparison
FeatureImpurity 50 (Target) Impurity C (Oseltamivir Acid) Impurity B (Epoxide/Azide) Impurity A
Structure Type Bulky Di-alkylamine / Tert-butylamineHydrolyzed Ester (Carboxylic Acid)Epoxide / Azide IntermediatePrecursor Intermediate
Origin Process (Synthetic Side Reaction) Degradation (Hydrolysis)Process (Genotoxic Potential)Process (Starting Material)
Polarity (LogP) High (Hydrophobic) Low (Hydrophilic)ModerateModerate
Elution Order (RP-HPLC) Late Eluter (Retains strongly on C18)Early Eluter (Often < 2 min)Mid-eluterMid-eluter
UV Response (210 nm) Moderate (Enone system intact)ModerateWeak (Lack of conjugation)Strong
MS Ionization (ESI+) Excellent ([M+H]+ 407.6)Good ([M+H]+ 285.4)VariableGood
Critical Risk Unknown (Structural Alert: Amines)Low (Metabolite)High (Mutagenic) Low
Key Insight: The "Hydrophobic Shift"

Impurity 50 contains a diallylamino and a tert-butylamino group, significantly increasing its lipophilicity compared to Oseltamivir (which has an acetamido and amino group).

  • Consequence: In standard Reverse Phase (RP) methods designed for Oseltamivir (hydrophilic), Impurity 50 will elute much later , potentially appearing in the column wash phase or carrying over to subsequent injections if the gradient is not extended.

Experimental Protocols

Protocol A: High-Resolution LC-MS Profiling

This protocol is the "Gold Standard" for identifying Impurity 50 in bulk drug substances, distinguishing it from isobaric interferences.

Objective: Selective detection and structural confirmation of Impurity 50.

1. Sample Preparation:

  • Solvent: Methanol:Water (50:50 v/v) containing 0.1% Formic Acid.

  • Concentration: Prepare API at 1.0 mg/mL. Spike Impurity 50 standard at 0.1% (1 µg/mL) for system suitability.

  • Filtration: 0.22 µm PVDF filter (Avoid Nylon due to potential adsorption of hydrophobic impurities).

2. Chromatographic Conditions (UHPLC):

  • Column: Agilent ZORBAX RRHD Eclipse Plus C18 (2.1 x 100 mm, 1.8 µm) or equivalent.

  • Mobile Phase A: 0.1% Ammonium Formate in Water (pH 3.5).

  • Mobile Phase B: Acetonitrile (100%).

  • Flow Rate: 0.4 mL/min.

  • Column Temp: 40°C.

3. Gradient Program:

Time (min) % Mobile Phase B Event
0.0 5 Initial Hold
2.0 5 Elute Polar Impurities (Impurity C)
15.0 85 Gradient Ramp (Elute Oseltamivir & Impurity 50)
18.0 95 Column Wash (Critical for Impurity 50)
20.0 95 Hold Wash
20.1 5 Re-equilibration

| 23.0 | 5 | End |

4. Mass Spectrometry Parameters (ESI+):

  • Source: Electrospray Ionization (Positive Mode).

  • Target Mass: Extract Ion Chromatogram (EIC) at m/z 407.62 [M+H]+.

  • Fragment Confirmation (MS/MS): Look for loss of tert-butyl (-57 Da) or allyl groups.

Protocol B: "Self-Validating" System Suitability

To ensure trustworthiness (E-E-A-T), the method must demonstrate specificity.

  • Resolution Check: Calculate Resolution (

    
    ) between Oseltamivir (RT ~8 min) and Impurity 50 (RT ~14-16 min). Requirement: 
    
    
    
    .[1][2]
  • Carryover Check: Inject a blank immediately after the high-concentration Impurity 50 standard. The peak area in the blank must be < 0.05% of the standard area. Reasoning: The diallyl group makes this impurity "sticky" on stainless steel lines.

Visualized Workflows

Diagram 1: Impurity Origin & Profiling Pathway

This diagram illustrates the hypothetical process origin of Impurity 50 and the decision logic for its identification.

ImpurityProfiling Start Oseltamivir Synthesis (Cyclohexene Core) Reagents Reagents: Tert-Butylamine / Allyl Halides (Alternative Route) Start->Reagents Process Deviation Impurity50 Impurity 50 Formed (C24H42N2O3) Hydrophobic Side-Product Reagents->Impurity50 Alkylation Analysis HPLC-UV Analysis (Standard Gradient) Impurity50->Analysis Sample Injection Result1 Peak Not Detected (Elutes in Wash/Carryover) Analysis->Result1 Short Gradient Result2 Late Eluting Peak (RT > 1.5x API) Analysis->Result2 Extended Gradient (Rec.) MS_ID LC-MS Confirmation m/z 407.6 [M+H]+ Result2->MS_ID Structural ID

Caption: Logical flow from synthetic origin to analytical detection. Note the requirement for an extended gradient to capture the hydrophobic Impurity 50.

Diagram 2: Analytical Method Decision Tree

How to select the correct method based on the impurity profile.

MethodSelection Start Unknown Impurity Observed RRT_Check Check RRT (Relative Retention Time) Start->RRT_Check Early RRT < 0.5 (Polar) RRT_Check->Early Early Eluting Late RRT > 1.5 (Hydrophobic) RRT_Check->Late Late Eluting SuspectC Suspect Impurity C (Acid Hydrolysis) Early->SuspectC Suspect50 Suspect Impurity 50 (Alkyl/Diallyl) Late->Suspect50 Action1 Check pH (Acidic Mobile Phase) SuspectC->Action1 Action2 Check Wash Step (Extend Organic Hold) Suspect50->Action2

Caption: Decision tree for categorizing Oseltamivir impurities based on retention behavior.

References

  • TLC Pharmaceutical Standards. (2024). Oseltamivir Impurity 50 Product Data (C22H36N2O4). Retrieved from

  • Protheragen. (2024). Oseltamivir Impurity 50 (CAS 651324-06-0) Technical Sheet. Retrieved from

  • National Center for Biotechnology Information (NCBI). (2025). PubChem Compound Summary: Oseltamivir Impurities. Retrieved from

  • European Directorate for the Quality of Medicines (EDQM). (2024). Oseltamivir Phosphate Monograph 2422. Retrieved from

  • BOC Sciences. (2024). Oseltamivir Impurity Profiling and Standards. Retrieved from

Sources

A Comparative Analysis of Oseltamivir Impurity 50 in Diverse Drug Formulations

Author: BenchChem Technical Support Team. Date: March 2026

A Guide for Researchers and Drug Development Professionals

In the landscape of antiviral therapeutics, oseltamivir stands as a critical tool in the management of influenza. The purity of this neuraminidase inhibitor is paramount to its safety and efficacy. This guide provides an in-depth comparison of a specific, non-pharmacopeial impurity, Oseltamivir Impurity 50, across different oseltamivir drug formulations. As Senior Application Scientists, our focus is to dissect the scientific principles that govern the formation and control of this impurity, offering insights grounded in experimental evidence and regulatory expectations.

Introduction to Oseltamivir and the Imperative of Impurity Profiling

Oseltamivir is an ethyl ester prodrug that is hydrolyzed in the body to its active form, oseltamivir carboxylate. It is commercially available in two primary oral dosage forms: a solid capsule and a powder for oral suspension. The chemical environment within each formulation is distinct, a factor that significantly influences the stability of the active pharmaceutical ingredient (API) and the potential for the formation of impurities.

Impurity profiling is a cornerstone of pharmaceutical development and manufacturing. Impurities can arise from the synthesis of the API, degradation of the API over time, or interactions between the API and excipients within the drug product. Even at low levels, some impurities can have an impact on the safety and efficacy of the medication. Regulatory bodies such as the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established stringent guidelines for the control of impurities in pharmaceutical products.

Physicochemical Profile of Oseltamivir Impurity 50

Oseltamivir Impurity 50 is chemically identified as (3R,4R,5S)-ethyl 4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate[1].

Table 1: Physicochemical Properties of Oseltamivir Impurity 50

PropertyValueSource
Synonym (3R,4R,5S)-ethyl 4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate[1]
CAS Number 651324-06-0[1]
Molecular Formula C24H42N2O3[1]
Molecular Weight 406.61 g/mol [1]

This impurity is not listed as a specified impurity in the major pharmacopeias such as the European Pharmacopoeia (EP) or the United States Pharmacopeia (USP) for oseltamivir phosphate. Therefore, it is controlled under the limits for unspecified impurities.

Formulation-Dependent Impurity Generation: A Tale of Two Dosage Forms

The core of our comparison lies in the fundamental differences between the solid-state environment of a capsule and the aqueous environment of a reconstituted oral suspension.

Oseltamivir Capsules: A Stable Solid-State Environment

Oseltamivir phosphate capsules contain the API as a solid powder, typically blended with various excipients.

Table 2: Typical Excipients in Oseltamivir Phosphate Capsules

ExcipientFunction
Pregelatinized StarchFiller, Disintegrant
Croscarmellose SodiumDisintegrant
PovidoneBinder
TalcGlidant
Sodium Stearyl FumarateLubricant

In the solid state, the mobility of molecules is significantly restricted, which generally leads to a lower rate of degradation and impurity formation compared to liquid formulations. Drug-excipient compatibility studies are a critical part of formulation development to ensure that the chosen excipients do not react with the API. For oseltamivir capsules, the primary degradation pathways are typically hydrolysis (if exposed to moisture) and oxidation.

Oseltamivir for Oral Suspension: The Impact of an Aqueous Environment

The powder for oral suspension is reconstituted with water before administration, creating an aqueous environment where the API is dissolved or suspended. This liquid state presents a more challenging environment for API stability.

Table 3: Typical Excipients in Oseltamivir Phosphate for Oral Suspension

ExcipientFunction
SorbitolSweetening agent, Bulking agent
Trisodium CitrateBuffering agent
Sodium BenzoatePreservative
Saccharin SodiumSweetening agent
Xanthan GumSuspending agent
Titanium DioxideOpacifier, Colorant
Flavoring agentsPalatability

Scientific studies have demonstrated that certain excipients commonly used in oral suspensions can interact with oseltamivir to form degradation products. Notably, the presence of citrate and sorbitol has been linked to the formation of specific impurities. The amino group in the oseltamivir molecule is susceptible to reacting with components like residual glucose in sorbitol or with citrate itself, especially in an aqueous medium. This highlights the increased potential for the formation of a different and potentially more complex impurity profile in the reconstituted oral suspension compared to the solid capsule formulation.

While direct quantitative data for Oseltamivir Impurity 50 in a side-by-side comparison of the two formulations is not publicly available, the scientific rationale strongly suggests a higher propensity for its formation, and the formation of other degradation products, in the oral suspension.

Regulatory Framework and Acceptance Criteria

The control of impurities in pharmaceutical products is governed by the International Council for Harmonisation (ICH) guidelines, specifically ICH Q3A (Impurities in New Drug Substances) and Q3B (Impurities in New Drug Products).

Since Oseltamivir Impurity 50 is not a specified impurity in the pharmacopeias, it falls under the category of "unspecified impurities." The acceptance criteria for unspecified impurities are determined based on the maximum daily dose of the drug. For oseltamivir, with a typical maximum daily dose of 150 mg, the ICH Q3B guideline specifies the following thresholds:

  • Reporting Threshold: 0.1%

  • Identification Threshold: 0.2%

  • Qualification Threshold: 0.2%

This means that any unspecified impurity found at a level above 0.1% must be reported. If it exceeds 0.2%, its chemical structure must be identified, and if it is present at a level above 0.2%, it must be qualified, meaning its safety must be evaluated. Pharmaceutical manufacturers must therefore ensure their analytical methods are sensitive enough to detect and quantify impurities at these levels.

Analytical Methodologies for Impurity Detection

High-Performance Liquid Chromatography (HPLC) is the most widely used analytical technique for the detection and quantification of impurities in oseltamivir drug products. A well-developed and validated stability-indicating HPLC method is crucial for separating the API from its potential impurities and degradation products.

A Representative HPLC Method for Oseltamivir Impurity Profiling

The following is a generalized protocol based on common practices in the field. Specific parameters may vary depending on the exact impurity profile and the instrumentation used.

Experimental Protocol: HPLC Analysis of Oseltamivir and its Impurities

  • Instrumentation: A standard HPLC system equipped with a UV detector.

  • Column: A C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).

  • Mobile Phase: A gradient mixture of an aqueous buffer (e.g., phosphate buffer at a controlled pH) and an organic solvent (e.g., acetonitrile). The gradient is optimized to achieve separation of all relevant impurities from the main oseltamivir peak.

  • Flow Rate: Typically 1.0 mL/min.

  • Column Temperature: Maintained at a constant temperature, for example, 30°C, to ensure reproducibility.

  • Detection Wavelength: UV detection at a wavelength where both oseltamivir and its impurities have adequate absorbance, for instance, 220 nm.

  • Sample Preparation:

    • Capsules: The contents of a representative number of capsules are accurately weighed and dissolved in a suitable diluent (e.g., a mixture of water and acetonitrile) to a known concentration.

    • Oral Suspension: An accurately measured volume of the reconstituted suspension is diluted with a suitable diluent to a known concentration.

  • Analysis: The prepared sample solutions are injected into the HPLC system, and the resulting chromatograms are recorded.

  • Quantification: The amount of each impurity is determined by comparing its peak area to the peak area of a reference standard of a known concentration. For unspecified impurities where a reference standard is not available, their concentration is often estimated relative to the main oseltamivir peak, assuming a response factor of 1.0 unless otherwise justified.

HPLC_Workflow cluster_prep Sample Preparation cluster_analysis HPLC Analysis cluster_data Data Processing Capsule Capsule Formulation Dissolution Dissolution/Dilution Capsule->Dissolution Suspension Oral Suspension Suspension->Dissolution Filtration Filtration Dissolution->Filtration Injection Injection into HPLC Filtration->Injection Separation Chromatographic Separation Injection->Separation Detection UV Detection Separation->Detection Integration Peak Integration Detection->Integration Quantification Quantification Integration->Quantification Reporting Reporting Results Quantification->Reporting

A generalized workflow for the HPLC analysis of oseltamivir impurities.

Conclusion and Future Perspectives

The potential for the formation of Oseltamivir Impurity 50 and other degradation products is inherently linked to the formulation of the drug product. While solid dosage forms like capsules offer a more stable environment, the aqueous nature of reconstituted oral suspensions necessitates a deeper understanding of API-excipient interactions and more rigorous stability testing.

The key takeaways for researchers and drug development professionals are:

  • Formulation Matters: The choice of excipients and the physical state of the drug product can significantly influence the impurity profile.

  • Aqueous vs. Solid: Liquid formulations of oseltamivir are more susceptible to degradation pathways that may not be as prevalent in solid formulations.

  • Regulatory Vigilance: Non-pharmacopeial impurities like Oseltamivir Impurity 50 must be controlled within the limits for unspecified impurities as defined by ICH guidelines.

  • Analytical Excellence: Robust, validated, stability-indicating analytical methods are essential for the accurate monitoring of impurities throughout the product lifecycle.

Future research should focus on obtaining direct comparative quantitative data for specific impurities like Oseltamivir Impurity 50 in different commercial formulations. Such studies would provide invaluable data for formulators and regulatory scientists, further ensuring the quality and safety of this vital antiviral medication.

References

  • Protheragen. Oseltamivir Impurity 50. [Link]

Sources

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals and analytical scientists, we are frequently tasked with the rigorous structural elucidation of process-related impurities and degradation products. In the synthesis of Oseltamivir phosphate—a critical neuraminidase inhibitor—complex multi-step routes often generate highly substituted intermediates and byproducts[][2].

This guide provides an objective, data-driven spectroscopic comparison between the Active Pharmaceutical Ingredient (API), its active metabolite/degradant Oseltamivir Acid (Impurity C) [3], and Oseltamivir Impurity 50 [4], a specific process-related compound. By understanding the causality behind their spectroscopic signatures, analytical teams can build robust, self-validating methods for impurity profiling.

Structural Causality & Mechanistic Rationale

To accurately identify these compounds, we must first translate their structural differences into expected analytical behaviors.

  • Oseltamivir (API): Features an ethyl ester at C1, an acetamido group at C4, and a primary amine at C5. Its spectroscopic profile is dominated by the amide bond and the ester linkage.

  • Oseltamivir Acid (Impurity C / Ro 64-0802): The active metabolite and a common degradant formed via ester hydrolysis[3]. It lacks the ethyl ester, replacing it with a carboxylic acid, which fundamentally shifts its retention time and infrared (IR) carbonyl stretching frequencies.

  • Oseltamivir Impurity 50 (CAS: 651324-06-0): A highly substituted intermediate/byproduct chemically defined as (3R,4R,5S)-ethyl 4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate[4].

The Analytical Challenge: Impurity 50 completely lacks the defining acetamido and primary amine groups of the API. Instead, it possesses a bulky tert-butylamino group at C4 and a diallylamino group at C5[4]. Therefore, standard UV-Vis detection may yield similar chromophoric responses (due to the conserved cyclohexene ring), making High-Resolution Mass Spectrometry (HRMS) and Nuclear Magnetic Resonance (NMR) spectroscopy the mandatory orthogonal techniques for absolute confirmation[2][5].

Comparative Spectroscopic Data

The following table synthesizes the quantitative spectroscopic data required to differentiate these three compounds.

ParameterOseltamivir (API Free Base)Oseltamivir Acid (Impurity C)Oseltamivir Impurity 50
Molecular Formula C₁₆H₂₈N₂O₄C₁₄H₂₄N₂O₄[3]C₂₄H₄₂N₂O₃[4]
Exact Mass (Da) 312.2049284.1736[3]406.3195[4]
ESI-HRMS[M+H]⁺ m/z 313.2122m/z 285.1809[3]m/z 407.3268
Key ¹H NMR Signals ~1.90 ppm (s, 3H, acetamide CH₃)~4.20 ppm (q, 2H, ester CH₂)~1.90 ppm (s, 3H, acetamide CH₃)Absence of 4.20 ppm ester signal~1.10 ppm (s, 9H, tert-butyl)~5.15 ppm (m, 4H, terminal allyl CH₂)~5.80 ppm (m, 2H, internal allyl CH)
Key ¹³C NMR Signals ~23.0 ppm (acetamide CH₃)~170.5 ppm (amide C=O)~175.0 ppm (carboxylic acid C=O)~29.5 ppm (tert-butyl CH₃)~117.0 ppm (terminal allyl CH₂)
FT-IR Signatures 1650 cm⁻¹ (Amide I C=O)1715 cm⁻¹ (Ester C=O)1650 cm⁻¹ (Amide I C=O)1700 cm⁻¹ (Acid C=O, broad)1715 cm⁻¹ (Ester C=O)Absence of 1650 cm⁻¹ Amide band

Self-Validating Experimental Protocols

To ensure trustworthiness and reproducibility, the following methodologies are designed as self-validating systems. Every step includes an internal check to prevent false positives during impurity characterization[2][5].

Protocol A: LC-HRMS Profiling (Exact Mass & Isotopic Validation)

Objective: Confirm the elemental composition of Impurity 50 by detecting the mass shift associated with the tert-butyl and diallyl substitutions.

  • Sample Preparation: Dissolve 1.0 mg of the Oseltamivir sample batch in 1.0 mL of LC-MS grade Water/Acetonitrile (50:50, v/v) containing 0.1% Formic Acid.

  • Chromatographic Separation: Inject 2 µL onto a C18 UPLC column (e.g., 2.1 x 100 mm, 1.7 µm). Use a gradient of 0.1% Formic Acid in Water (Mobile Phase A) and 0.1% Formic Acid in Acetonitrile (Mobile Phase B).

  • Mass Spectrometry Setup (ESI-TOF): Operate in positive electrospray ionization (ESI+) mode.

  • Self-Validation Check (Lock-Mass): Infuse Leucine Enkephalin (m/z 556.2771) continuously as a lock-mass calibrant. Causality: This continuous calibration ensures mass accuracy remains below <5 ppm, which is mathematically required to definitively distinguish the C₂₄H₄₂N₂O₃ formula of Impurity 50 from isobaric matrix interferences.

  • Data Analysis: Extract ion chromatograms (EIC) for m/z 313.2122 (API), 285.1809 (Impurity C), and 407.3268 (Impurity 50). Verify that the isotopic distribution pattern matches the theoretical in silico model for C₂₄H₄₂N₂O₃.

Protocol B: Preparative Isolation & qNMR Characterization

Objective: Unambiguously map the molecular connectivity of Impurity 50 using 1D and 2D NMR.

  • Isolation: Scale up the separation using Preparative HPLC to isolate >5 mg of Impurity 50. Lyophilize the fraction to complete dryness to remove all protonated solvents.

  • Sample Preparation for NMR: Dissolve the dried isolate in 600 µL of deuterated chloroform (CDCl₃) or DMSO-d₆, containing 0.05% Tetramethylsilane (TMS) as an internal chemical shift reference (0.00 ppm).

  • qNMR Internal Calibrant (Self-Validation): Spike the sample with a known exact mass of an internal standard (e.g., Maleic acid). Causality: Quantitative NMR (qNMR) allows you to integrate the massive 9-proton singlet at ~1.10 ppm (tert-butyl group) against the internal standard. If the integration ratio is exactly 9:1 relative to the cyclohexene proton, the structural assignment is mathematically validated.

  • 2D-COSY Acquisition: Run a Homonuclear Correlation Spectroscopy (COSY) experiment. Causality: This is critical to trace the spin system of the diallylamino group. The cross-peaks will definitively prove the coupling between the internal vinylic protons (~5.80 ppm) and the terminal alkene protons (~5.15 ppm), confirming the intact allyl structures at the C5 position.

Analytical Workflow Visualization

The following diagram maps the logical progression from a contaminated API batch through isolation and orthogonal spectroscopic validation.

G Sample Oseltamivir API Batch (Contains Impurities) HPLC Preparative HPLC Isolation & Fractionation Sample->HPLC Chromatographic Separation Imp50 Impurity 50 (Process Intermediate) HPLC->Imp50 ImpC Impurity C (Oseltamivir Acid) HPLC->ImpC API Oseltamivir (Main Peak) HPLC->API NMR NMR Spectroscopy (1H, 13C, 2D-COSY) Imp50->NMR HRMS LC-HRMS (ESI-TOF Exact Mass) Imp50->HRMS IR FT-IR Spectroscopy (Functional Groups) Imp50->IR ImpC->NMR ImpC->HRMS ImpC->IR API->NMR API->HRMS API->IR Data Structural Elucidation & Comparative Analysis NMR->Data Connectivity HRMS->Data Elemental Formula IR->Data Bond Vibrations

Analytical workflow for the isolation and orthogonal spectroscopic characterization of Oseltamivir impurities.

References

  • PubChem Compound Summary for CID 66863279, (3R,4R,5S)-Ethyl 4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate (Oseltamivir Impurity 50) . National Center for Biotechnology Information. Available at:[Link]

  • PubChem Compound Summary for CID 449381, Ro 64-0802 (Oseltamivir Acid / Impurity C) . National Center for Biotechnology Information. Available at:[Link]

  • Characterization of two excipient interaction degradation products in oseltamivir phosphate powder for oral suspension by MS and NMR . Journal of Mass Spectrometry, 2022. PubMed. Available at:[Link]

  • Identification and Structural Characterization of Novel Process‐Related Impurities Present in Oseltamivir Phosphate Drug Substance and Its Precursor . ResearchGate, 2026. Available at:[Link]

Sources

Assessing the Genotoxicity of Oseltamivir Impurity 50: A Comparative Guide to Predictive and Empirical Workflows

Author: BenchChem Technical Support Team. Date: March 2026

As drug development professionals, we are frequently confronted with the challenge of assessing process-related impurities that exist only in trace amounts. A prime example is Oseltamivir Impurity 50 (CAS: 651324-06-0; (3R,4R,5S)-ethyl 4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate), a complex synthetic byproduct encountered during the manufacturing of the antiviral drug Oseltamivir[1].

Under ICH M7 guidelines, any impurity containing potential structural alerts for mutagenicity must be rigorously evaluated to ensure patient safety. However, the traditional methods for genotoxicity testing were designed for bulk active pharmaceutical ingredients (APIs), not trace impurities. This guide objectively compares the performance of modern genotoxicity assessment workflows—specifically contrasting High-Throughput Microplate Ames assays against Traditional Agar-based Ames tests and In Silico predictions—to determine the optimal strategy for evaluating Oseltamivir Impurity 50.

The Impurity Bottleneck: Why Methodology Matters

The central bottleneck in impurity qualification is mass availability . Synthesizing or isolating Oseltamivir Impurity 50 requires complex, multi-step chromatography, often yielding only milligram quantities.

When evaluating genotoxicity, researchers typically choose between three distinct methodologies:

  • In Silico QSAR Screening (e.g., Derek Nexus / Leadscope): Computational prediction based on structural alerts.

  • Traditional OECD 471 Ames Test: The regulatory gold standard, utilizing agar plate incorporation.

  • Microplate Ames Assay (e.g., Ames MPF™): A miniaturized, liquid-format bacterial reverse mutation assay.

While In Silico models provide an excellent first-pass screen, they cannot definitively clear a novel or borderline structural alert without empirical validation. The2 requires up to 1.5 grams of test article[2], making it synthetically prohibitive for Impurity 50. Consequently, the Microplate Ames Assay emerges as the superior product alternative, requiring up to 12-fold less sample while maintaining >90% concordance with the traditional test[3].

Quantitative Performance Comparison
ParameterIn Silico QSAR PredictorsTraditional OECD 471 AmesMicroplate Ames Assay (MPF)
Assay Modality ComputationalEmpirical (Agar-based)Empirical (Liquid-based)
Sample Mass Required 0 mg (Structure only)~1,500 mg< 50 mg
S9 Fraction Usage N/AHigh (Standard Volume)Low (~12x less)
Lowest Effect Concentration (LEC) N/ABaseline SensitivitySignificantly Lower (More Sensitive)
Throughput & Automation InstantaneousLow (Manual Plating)High (384-well compatible)
ICH M7 Utility Initial Alert IdentificationClass 1/2 ConfirmationTrace Impurity Clearance

Data supported by comparative studies on the lowest effect concentrations (LEC) of mutagenic substances[4] and microplate format modifications[5].

Mechanistic Advantages of the Liquid Microplate Format

Beyond mere sample conservation, the Microplate Ames format offers distinct mechanistic advantages for complex lipophilic molecules like Oseltamivir Impurity 50.

The Causality of Sensitivity: In a traditional agar plate test, highly lipophilic impurities can precipitate or bind non-specifically to the agar matrix, artificially lowering the bioavailable concentration exposed to the bacteria. The Microplate Ames utilizes an all-liquid pre-incubation format. By keeping the test article, the Salmonella strains, and the S9 metabolic activation enzymes in a homogenous liquid suspension, the localized concentration of short-lived mutagenic metabolites is maximized. This causality explains why the microplate format frequently demonstrates lower (more sensitive) Lowest Effect Concentrations (LECs) compared to agar-based protocols[4].

Experimental Protocol: Self-Validating Microplate Ames for Impurity 50

To ensure absolute scientific integrity, the following protocol for assessing Oseltamivir Impurity 50 is designed as a self-validating system . The assay contains internal logic gates; if the system controls fail, the data is automatically voided, preventing false negatives.

Phase 1: Preparation & System Priming
  • Strain Verification: Culture Salmonella typhimurium strains (TA98, TA100, TA1535, TA1537) and E. coli WP2 uvrA overnight. Self-Validation Check: Measure OD600 to ensure a minimum titer of

    
     CFU/mL. Confirm amino acid auxotrophy via selective agar streaking.
    
  • Article Formulation: Dissolve Oseltamivir Impurity 50 in anhydrous DMSO. Prepare a 6-point serial dilution series in a 96-well plate.

Phase 2: Liquid Pre-Incubation
  • Exposure Mixture: In a 24-well plate, combine:

    • 10 µL of Impurity 50 dilution (or DMSO for negative control).

    • 200 µL of the bacterial overnight culture.

    • 40 µL of Aroclor 1254-induced rat liver S9 mix (for +S9 metabolic activation) OR 40 µL of PBS (for -S9).

  • Incubation: Seal the plate and incubate at 37°C for 90 minutes with orbital shaking (250 rpm). Causality: This extended liquid phase allows hepatic esterases and CYPs in the S9 fraction to fully metabolize the impurity into potential DNA-reactive electrophiles.

Phase 3: Indicator Addition & 384-Well Distribution
  • pH Indicator: Add 2.6 mL of Reversion Indicator Medium (containing bromocresol purple and trace histidine/tryptophan) to each well of the 24-well plate.

  • Microplate Transfer: Using a multichannel pipette or automated liquid handler, distribute 50 µL of the mixture from each 24-well into 48 wells of a 384-well microplate.

  • Final Incubation: Incubate the 384-well plates at 37°C for 48 hours.

Phase 4: Colorimetric Readout & Self-Validation Logic
  • Scoring: Revertant bacteria (which have mutated back to prototrophy) will grow and metabolize the medium, dropping the pH. Score yellow wells as positive (growth) and purple wells as negative (no growth)[3].

  • System Validation Criteria (Critical):

    • Negative Control Gate: The DMSO control must yield a spontaneous revertant count within the historical 95% confidence interval for each specific strain.

    • Positive Control Gate: Strain-specific mutagens (e.g., 2-Aminoanthracene, 4-Nitroquinoline-N-oxide) must induce a

      
       3-fold increase in yellow wells over the baseline.
      
    • If both gates pass, the system is validated.

  • Data Interpretation: Impurity 50 is classified as mutagenic if it induces a dose-dependent, statistically significant increase in revertant wells (typically

    
     2-fold over baseline) in any strain, with or without S9.
    

Genotoxicity Assessment Strategy Visualization

The following diagram illustrates the logical workflow for evaluating trace impurities, highlighting the critical decision points where the Microplate Ames assay bypasses the mass-limitations of traditional methods.

G Start Oseltamivir Impurity 50 (Trace Quantity Available) InSilico In Silico QSAR Screening (Derek Nexus / Leadscope) Start->InSilico Traditional Traditional OECD 471 Ames (Requires >1.5g Sample) Start->Traditional Alternative Route (Often Unfeasible) Alert Structural Alert Detected? InSilico->Alert MicroAmes Microplate Ames Assay (Requires <50mg Sample) Alert->MicroAmes Yes (Empirical Validation Needed) Success Empirical Mutagenicity Cleared (ICH M7 Compliant) Alert->Success No (Class 5 Impurity) Traditional->Success MicroAmes->Success

Workflow for assessing trace genotoxic impurities via Microplate Ames vs. Traditional methods.

Conclusion

When dealing with complex, low-yield synthetic byproducts like Oseltamivir Impurity 50, rigid adherence to traditional high-volume assays is scientifically and economically inefficient. By transitioning to a Microplate Ames format, drug development professionals can achieve robust, ICH M7-compliant empirical validation while conserving over 90% of their highly valuable test article. This self-validating, liquid-based system not only accelerates the safety assessment pipeline but also provides superior sensitivity for lipophilic compounds.

References

  • Oseltamivir Impurity 50 - Protheragen.protheragen.ai.
  • Direct Comparison of the Lowest Effect Concentrations of Mutagenic Reference Substances in Two Ames Test Formats.mdpi.com.
  • Direct comparison of the Ames microplate format (MPF) test in liquid medium with the standard Ames pre-incubation assay on agar plates by use of equivocal to weakly positive test compounds.nih.gov.
  • The Ames II and Ames MPF Penta I Assay: A Liquid Microplate Format Modification of the Classic Ames Test.springernature.com.
  • GLP OECD 471 Ames Test.scantox.com.

Sources

A Senior Application Scientist's Guide to Benchmarking Oseltamivir Impurity 50 Reference Standards

Author: BenchChem Technical Support Team. Date: March 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of antiviral drug development and quality control, the purity and characterization of active pharmaceutical ingredients (APIs) and their related impurities are of paramount importance. Oseltamivir, a cornerstone in the treatment and prophylaxis of influenza, is no exception. The rigorous control of its impurities is critical to ensure the safety and efficacy of the final drug product. This guide provides an in-depth technical comparison and evaluation framework for Oseltamivir Impurity 50 reference standards, empowering researchers and quality control analysts to make informed decisions when sourcing these critical materials.

Oseltamivir Impurity 50, identified as (3R,4R,5S)-ethyl 4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-enecarboxylate (CAS No. 651324-06-0), is a potential process-related impurity that may arise during the synthesis of oseltamivir.[1][2] While not currently listed as a specified impurity in the major pharmacopoeias such as the United States Pharmacopeia (USP) or the European Pharmacopoeia (Ph. Eur.), its monitoring and control are essential for a comprehensive impurity profile of oseltamivir. The quality of the reference standard for this impurity directly impacts the accuracy of analytical methods and, consequently, the quality of the final drug product.

This guide will delve into the critical aspects of selecting and verifying an Oseltamivir Impurity 50 reference standard, present a robust analytical methodology for its characterization, and provide a framework for comparing commercially available standards.

The Critical Role of High-Quality Reference Standards

A reference standard serves as the benchmark against which a sample is measured. Therefore, its purity, identity, and characterization are non-negotiable. A well-characterized reference standard ensures the accuracy, precision, and reliability of analytical data. In the context of drug development, this translates to:

  • Accurate Impurity Profiling: Precisely quantifying the levels of impurities in API batches.

  • Method Validation: Establishing the performance characteristics of analytical methods.

  • Regulatory Compliance: Demonstrating control over the manufacturing process to regulatory agencies.

  • Safety and Efficacy: Ensuring that the levels of potentially harmful impurities are within safe limits.

Comparing Commercial Oseltamivir Impurity 50 Reference Standards

A direct comparison of reference standards necessitates a thorough review of their Certificates of Analysis (CoA). While publicly available CoAs for Oseltamivir Impurity 50 are scarce, reputable suppliers will provide this crucial document upon request or with a purchase. When evaluating a reference standard, the following parameters from the CoA should be scrutinized:

Table 1: Key Quality Attributes for Oseltamivir Impurity 50 Reference Standard Comparison

ParameterImportance & What to Look For
Identity Confirmation Confirmation of the chemical structure. Look for data from ¹H NMR, ¹³C NMR, and Mass Spectrometry (MS). The data should be consistent with the structure of Oseltamivir Impurity 50.
Purity (by HPLC) The percentage purity is a critical indicator of quality. A higher purity value is generally desirable. The chromatogram should show a single major peak with minimal secondary peaks.
Moisture Content Typically determined by Karl Fischer titration. This value is important for accurately preparing standard solutions of a known concentration.
Residual Solvents Analysis by Gas Chromatography (GC) to identify and quantify any solvents remaining from the synthesis and purification process. These should be within acceptable limits.
Traceability Information on the traceability of the standard to national or international standards, if available. For pharmaceutical secondary standards, traceability to USP or Ph. Eur. primary standards is often provided.
Certificate of Analysis (CoA) A comprehensive CoA from a cGMP-compliant or ISO 17034/IEC 17025 accredited facility provides a high degree of confidence in the quality of the standard.[3]

Several commercial suppliers offer Oseltamivir Impurity 50. While a definitive "best" supplier cannot be declared without a side-by-side analysis of their products, the following table provides a starting point for sourcing this reference standard.

Table 2: Sourcing Oseltamivir Impurity 50 Reference Standards

SupplierProduct InformationNoteworthy Points
Protheragen Oseltamivir Impurity 50 (Cat No. PIMP49069)[1]Provides basic chemical information.
Pharmaffiliates Ethyl (3R,4R,5S)-4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate (Catalogue No.: PA 15 12960)[2]Offers a range of oseltamivir impurities.
Simson Pharma Oseltamivir Impurity 15 (CAS No. 651324-06-0)States that a Certificate of Analysis is provided with every compound.
Daicel Pharma Oseltamivir Impurities[3]Mentions offering a Certificate of Analysis (CoA) from a cGMP-compliant analytical facility.[3]
BOC Sciences Ethyl (3R,4R,5S)-4-(tert-butylamino)-5-(diallylamino)-3-(pentan-3-yloxy)cyclohex-1-ene-1-carboxylate (CAS No.: 651324-06-0)[]Lists various oseltamivir impurities and related compounds.

Experimental Protocol for In-House Verification and Comparison

The following High-Performance Liquid Chromatography (HPLC) method is a robust starting point for the in-house verification and comparison of different Oseltamivir Impurity 50 reference standards. This method is adapted from established protocols for the analysis of oseltamivir and its related substances.[5][6]

Workflow for Reference Standard Evaluation

cluster_0 Preparation cluster_1 Analysis cluster_2 Data Evaluation A Receive Reference Standards B Prepare Standard Solutions A->B C Prepare System Suitability Solution B->C D HPLC System Setup E System Suitability Testing D->E F Inject and Analyze Standards E->F G Assess Purity and Peak Shape H Compare Retention Times G->H I Generate Comparison Report H->I

Caption: Workflow for the in-house evaluation of reference standards.

Recommended HPLC Method

This method is designed to provide good resolution and sensitivity for Oseltamivir Impurity 50.

Table 3: HPLC Method Parameters

ParameterConditionRationale
Column C18, 250 mm x 4.6 mm, 5 µm (e.g., Phenomenex Luna C18 or equivalent)A C18 column provides good retention and separation for moderately polar compounds like oseltamivir and its impurities.
Mobile Phase Acetonitrile:0.1% Orthophosphoric acid in water (37:83 v/v)[5]An isocratic mobile phase offers simplicity and robustness. The acidic pH helps to ensure good peak shape for basic analytes.
Flow Rate 1.0 mL/min[5]A standard flow rate for a 4.6 mm I.D. column, providing a balance between analysis time and efficiency.
Detection UV at 223 nmOseltamivir and its related compounds exhibit UV absorbance in this region.
Column Temperature 30 °C[6]Maintaining a constant column temperature ensures reproducible retention times.
Injection Volume 10 µLA typical injection volume for standard HPLC analysis.
Diluent Mobile PhaseUsing the mobile phase as the diluent ensures compatibility with the chromatographic system and good peak shape.
Step-by-Step Protocol
  • Preparation of Standard Solutions:

    • Accurately weigh approximately 5 mg of each Oseltamivir Impurity 50 reference standard into separate 50 mL volumetric flasks.

    • Dissolve and dilute to volume with the diluent to obtain a stock solution of approximately 100 µg/mL.

    • From the stock solution, prepare a working standard solution of approximately 10 µg/mL by diluting with the diluent.

  • System Suitability:

    • Prepare a system suitability solution containing Oseltamivir API and Oseltamivir Impurity 50 at a concentration of approximately 10 µg/mL each.

    • Inject the system suitability solution five times.

    • The relative standard deviation (RSD) of the peak area for Oseltamivir Impurity 50 should be not more than 2.0%.

    • The resolution between the oseltamivir peak and the impurity peak should be not less than 2.0.

    • The tailing factor for the Oseltamivir Impurity 50 peak should be not more than 2.0.

  • Analysis of Reference Standards:

    • Inject the working standard solution of each reference standard in duplicate.

    • Record the chromatograms and integrate the peak areas.

  • Data Analysis and Comparison:

    • Calculate the purity of each reference standard based on the peak area of the main peak relative to the total peak area.

    • Compare the purity values obtained for the different standards.

    • Visually inspect the chromatograms for any significant differences in the impurity profiles of the standards themselves.

    • Compare the retention times of the main peak from each standard to ensure consistency.

Data Interpretation and Decision Making

The ideal Oseltamivir Impurity 50 reference standard will exhibit:

  • High Purity: A purity value that meets or exceeds the requirements for its intended use.

  • A Clean Chromatographic Profile: Minimal extraneous peaks, indicating a low level of impurities within the standard itself.

  • Comprehensive Documentation: A detailed Certificate of Analysis from a reputable and accredited source.

Conclusion

The selection of a high-quality Oseltamivir Impurity 50 reference standard is a critical step in ensuring the accuracy and reliability of analytical data in the development and quality control of oseltamivir. While a direct comparison of commercially available standards is often hampered by the lack of readily available Certificates of Analysis, a systematic in-house evaluation can provide the necessary confidence in the chosen material.

By carefully scrutinizing the supplier's documentation and employing a robust analytical method for verification, researchers and scientists can establish a reliable benchmark for the quantification of this process-related impurity. This due diligence is fundamental to maintaining the high standards of quality, safety, and efficacy expected in the pharmaceutical industry.

References

  • Nagarajan, J., & Muralidharan, S. (n.d.). A validated RP-HPLC method for estimation of Oseltamivir in pharmaceutical formulation. Semantic Scholar. Retrieved from [Link]

  • Babu, A. V. S., & Sharma, H. K. (2022). Stability Indicative and Cost Effective Analytical Method Development and Validation Of Favipiravir and Oseltamivir in Bulk And Pharmaceutical Dosage Form By Using Rp-Hplc. Journal of Drug and Alcohol Research, 11(9). Retrieved from [Link]

  • (2017). Development of RP-HPLC method for the estimation of Oseltamivir in pharmaceutical dosage form. International Journal of Research in Pharmacy and Biosciences, 4(8), 1-6. Retrieved from [Link]

  • Gao, J., et al. (2008). Determination of Oseltamivir Quality by Colorimetric and Liquid Chromatographic Methods. Emerging Infectious Diseases, 14(11), 1769–1772. Retrieved from [Link]

  • Ameti, A., Slavkovska, J., & Starkoska, K. (2012). A SIMPLE ISOCRATIC RP-HPLC METHOD FOR QUALITY CONTROL OF OSELTAMIVIR CAPSULES. Macedonian Pharmaceutical Bulletin, 58(1, 2), 29-36. Retrieved from [Link]

  • Veeprho Pharmaceuticals. (n.d.). Oseltamivir Impurities and Related Compound. Retrieved from [Link]

  • Protheragen. (n.d.). Oseltamivir Impurity 50. Retrieved from [Link]

  • Pharmaffiliates. (n.d.). Oseltamivir-impurities. Retrieved from [Link]

  • Sharma, Y. K., et al. (2011). Synthesis, Isolation and Characterization of Process-Related Impurities in Oseltamivir Phosphate. E-Journal of Chemistry, 8(1), 113-120. Retrieved from [Link]

  • Porwal, P. K., et al. (2019). Degradation Behavior of Oseltamivir Phosphate under Various Stress Conditions using Stability-indicating HPLC Method. Journal of Pharmaceutical Science and Technology Management, 3(1), 1-9. Retrieved from [Link]

  • Google Patents. (n.d.). CN108047077B - Preparation method of oseltamivir chiral impurity.
  • Rayner, C. R., et al. (2015). Pharmacokinetic-Pharmacodynamic Determinants of Oseltamivir Efficacy Using Data from Phase 2 Inoculation Studies. Antimicrobial Agents and Chemotherapy, 59(7), 3847–3857. Retrieved from [Link]

Sources

Safety Operating Guide

Proper Disposal Procedures for Oseltamivir Impurity 50

Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

Immediate Action Required: Treat "Oseltamivir Impurity 50" as a Hazardous Pharmaceutical Intermediate .

"Impurity 50" is likely a vendor-specific designation (e.g., from LGC, SimSon, or internal coding) rather than a universal pharmacopeial standard (like EP Impurity A or B). Consequently, specific toxicological data may be sparse. To ensure safety and regulatory compliance, you must adopt a "Worst-Case" Hazard Protocol .

The Golden Rule: All Oseltamivir-related impurities must be destroyed via High-Temperature Incineration (HTI) . Under no circumstances should these compounds be discharged into aqueous waste streams (drains) or standard municipal trash, as sub-lethal environmental exposure contributes to viral neuraminidase resistance (the "One Health" risk).

Chemical Identification & Hazard Assessment

Before disposal, you must attempt to correlate "Impurity 50" with a chemical structure to determine specific reactivity.[1]

ParameterAssessment CriteriaActionable Insight
Identity Verification Check Container/CoA for CAS Number.If CAS is unavailable, treat as Oseltamivir Phosphate (API) equivalent .
Chemical Class Neuraminidase Inhibitor Analog / Cyclohexene derivative.[1]Potential Respiratory Sensitizer and Skin Irritant .
Reactivity Likely contains ester, amide, or ether linkages.Incompatible with Strong Oxidizers (e.g., Nitric Acid, Peroxides).[1][2]
Environmental Risk High.[3][4][5] Active metabolites (Oseltamivir Carboxylate) are persistent.Zero Liquid Discharge (ZLD) policy is mandatory.[1]
Common Oseltamivir Impurity Hazards

While "Impurity 50" is specific to your catalog, it likely shares properties with these known intermediates:

  • Epoxide Intermediates: Highly reactive; potential genotoxicity.[1]

  • Oseltamivir Carboxylate: Biologically active; high environmental resistance risk.[1]

Containment & Handling (Pre-Disposal)[1][3]

Objective: Prevent exposure and cross-contamination during the waste accumulation phase.[1]

A. Personal Protective Equipment (PPE) Matrix
  • Respiratory: N95 (minimum) or P100 HEPA respirator if handling powders >10mg.

  • Dermal: Double nitrile gloves (0.11mm min thickness).

  • Ocular: Chemical splash goggles (standard safety glasses are insufficient for powders).

  • Body: Tyvek® lab coat or disposable gown with elastic cuffs.

B. Segregation Protocol[1][6]
  • Solid Waste: Collect vials, weigh boats, and contaminated gloves in a Yellow Biohazard/Pharmaceutical Waste Bin lined with a 2-ply polyethylene bag.[1]

  • Liquid Waste: If the impurity is in solution (HPLC waste):

    • Segregate into "Non-Halogenated Organic Solvent" carboys.

    • CRITICAL: Do not mix with acidic waste streams (risk of hydrolysis and fume generation).

Disposal Workflow: The Decision Tree

This workflow ensures that the impurity is destroyed completely, preventing environmental leaching.

DisposalWorkflow Start Waste Generation: Oseltamivir Impurity 50 FormCheck Physical State? Start->FormCheck Solid Solid / Powder (Vials, wipes, PPE) FormCheck->Solid Solid Liquid Liquid / Solution (HPLC Waste, Mother Liquor) FormCheck->Liquid Liquid PackSolid Double Bag in Polyethylene (4 mil) Solid->PackSolid PackLiquid Collect in HDPE Carboy (Amber preferred) Liquid->PackLiquid Labeling Labeling: 'Hazardous Pharm Waste' 'Incinerate Only' PackSolid->Labeling PackLiquid->Labeling Storage Satellite Accumulation Area (Max 90 Days) Labeling->Storage Vendor Licensed Waste Vendor (e.g., Veolia, Stericycle) Storage->Vendor Destruction High-Temperature Incineration (>1000°C) Vendor->Destruction Chain of Custody

Figure 1: Cradle-to-Grave disposal workflow for Oseltamivir impurities, emphasizing incineration.[1]

Detailed Operational Steps

Step 1: Packaging for Handoff[1][3]
  • Solids: Place the primary container (vial) into a clear sealable bag (Zip-lock). Place this bag into a secondary rigid container (fiber drum or poly pail) labeled for incineration.[1]

  • Liquids: Ensure carboys are only filled to 90% capacity to allow for thermal expansion. Cap tightly.

Step 2: Labeling Compliance

Attach a hazardous waste label containing the following data:

  • Contents: "Waste Oseltamivir Impurity 50 (Pharmaceutical Intermediate)"[1]

  • Hazards: "Toxic, Irritant" (Check SDS if available, otherwise assume default).

  • Disposal Code: Consult your EHS officer. (Commonly RCRA P-List or U-List equivalent depending on jurisdiction, or generic "Non-RCRA Regulated Pharmaceutical Waste" if not specifically listed, but managed as hazardous).

Step 3: Final Destruction

Do NOT Autoclave. Autoclaving sterilizes biological agents but does not chemically degrade complex organic molecules like Oseltamivir.[1] It may result in the release of volatilized derivatives.

  • Requirement: The waste must be sent to a facility permitting Incineration with Energy Recovery or High-Temperature Incineration (HTI) .[1]

Emergency Procedures (Spill Response)

In the event of a powder spill of Impurity 50:

  • Evacuate & Ventilate: Clear the immediate area.[1]

  • PPE Up: Don N95 respirator and double gloves.

  • Contain: Cover spill with damp paper towels (to prevent dust generation). Do not dry sweep.[1]

  • Clean:

    • Wipe area with 10% Bleach Solution (Sodium Hypochlorite) followed by water. Note: Bleach helps degrade many organic structures but is primarily for cleaning; it does not replace incineration for the waste itself.

    • Place all cleanup materials into the Hazardous Waste bin.

References

  • US Environmental Protection Agency (EPA). Management of Hazardous Waste Pharmaceuticals.[6] Resource Conservation and Recovery Act (RCRA).[1][7] Available at: [Link][1]

  • World Health Organization (WHO). Safe management of wastes from health-care activities.[1] 2nd ed. Geneva, 2014. Available at: [Link]

  • European Medicines Agency (EMA). Guideline on the environmental risk assessment of medicinal products for human use.[1] EMEA/CHMP/SWP/4447/00. Available at: [Link]

  • Singer, A. C., et al. "Meeting the challenges of influenza pandemic preparedness in developing countries." Emerging Infectious Diseases, 2007. (Context on Oseltamivir environmental resistance).

Sources

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